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Core Science & Biosynthesis

Foundational

The 4-Ethylphenyl Analog of Phenibut: A Technical Guide to a Novel Psychoactive Scaffold

Abstract This technical guide provides a comprehensive pharmacological framework for the investigation of a novel 4-ethylphenyl analog of Phenibut (β-phenyl-γ-aminobutyric acid). Phenibut is a neuropsychotropic drug with...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive pharmacological framework for the investigation of a novel 4-ethylphenyl analog of Phenibut (β-phenyl-γ-aminobutyric acid). Phenibut is a neuropsychotropic drug with both anxiolytic and nootropic effects, primarily acting as a GABA-B receptor agonist and a ligand for the α2δ subunit of voltage-dependent calcium channels (VDCCs).[1][2][3] This document synthesizes the known pharmacology of Phenibut and its analogs to establish a predictive profile for the 4-ethylphenyl derivative. We present a detailed, structured plan for its chemical synthesis, in-vitro characterization, and in-vivo evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel GABAergic modulators.

Introduction: The Pharmacological Landscape of Phenibut

Phenibut, developed in the Soviet Union in the 1960s, is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2][4] Its unique β-phenyl ring modification allows it to cross the blood-brain barrier, a significant limitation for GABA itself.[4] The pharmacology of Phenibut is multifaceted, contributing to its complex clinical profile which includes anxiolysis, sedation, and cognitive enhancement.[1][2]

The primary mechanisms of action for Phenibut are:

  • GABA-B Receptor Agonism: Phenibut is a full agonist at the GABA-B receptor, albeit with a lower affinity than its chlorinated analog, baclofen.[4][5] Activation of these G-protein coupled receptors leads to neuronal hyperpolarization through the modulation of K+ and Ca2+ channels, resulting in an overall inhibitory effect on neurotransmission.[6][7] The (R)-enantiomer of Phenibut is the more active at the GABA-B receptor.[8]

  • α2δ VDCC Ligand Activity: Similar to gabapentin and pregabalin, Phenibut binds to the α2δ subunit of voltage-dependent calcium channels.[3][9][10] This action reduces the influx of calcium into presynaptic neurons, thereby decreasing the release of excitatory neurotransmitters.[10]

The dual pharmacology of Phenibut likely contributes to its unique therapeutic and side-effect profile, which includes sedation, anxiolysis, and potential for dependence and withdrawal.[3][11]

The 4-Ethylphenyl Analog: A Predictive Pharmacological Profile

Currently, there is no publicly available research on a 4-ethylphenyl analog of Phenibut. However, by examining the structure-activity relationships (SAR) of existing analogs, we can formulate a hypothesis regarding its potential pharmacological characteristics.

The addition of a small, lipophilic ethyl group at the para-position of the phenyl ring is anticipated to modulate the compound's properties in several ways:

  • Lipophilicity and Blood-Brain Barrier Penetration: The ethyl group will increase the lipophilicity of the molecule. This may enhance its ability to cross the blood-brain barrier, potentially leading to greater CNS bioavailability and potency compared to the parent compound.

  • Receptor Binding Affinity:

    • GABA-B Receptor: The para-position of the phenyl ring is a known site for modification in GABA-B agonists (e.g., baclofen, a p-chloro derivative).[1] The electronic and steric properties of the ethyl group may alter the binding affinity and efficacy at the GABA-B receptor. It is plausible that this substitution could either increase or decrease affinity depending on the specific interactions within the receptor's binding pocket.

    • α2δ VDCC Subunit: The SAR for gabapentinoids suggests that the core amino acid structure is crucial for binding, with various lipophilic side chains being well-tolerated.[12] The 4-ethylphenyl moiety may influence the overall conformation and interaction with the α2δ subunit.

  • Pharmacokinetic Profile: The increased lipophilicity may alter the metabolic profile of the compound, potentially leading to a longer half-life and duration of action.

Hypothesized Activity: Based on these considerations, the 4-ethylphenyl analog of Phenibut is hypothesized to be a centrally active compound with a pharmacological profile similar to Phenibut, but with potentially altered potency, efficacy, and pharmacokinetics. It is crucial to empirically determine these properties.

Proposed Research and Development Workflow

A systematic approach is required to synthesize and characterize this novel analog. The following sections outline a comprehensive plan.

Chemical Synthesis

The synthesis of the 4-ethylphenyl analog of Phenibut can be approached through established methods for the synthesis of β-phenyl-γ-aminobutyric acid derivatives. A plausible synthetic route is outlined below.

DOT Script for Synthesis Pathway:

Synthesis_of_4-Ethylphenyl_Analog_of_Phenibut 4-Ethylbenzaldehyde 4-Ethylbenzaldehyde Knoevenagel_condensation Knoevenagel_condensation 4-Ethylbenzaldehyde->Knoevenagel_condensation Malonic_acid Malonic_acid Malonic_acid->Knoevenagel_condensation 4-Ethylcinnamic_acid 4-Ethylcinnamic_acid Knoevenagel_condensation->4-Ethylcinnamic_acid Michael_addition Michael_addition 4-Ethylcinnamic_acid->Michael_addition Intermediate_1 3-(4-ethylphenyl)-4-nitrobutanoic_acid Michael_addition->Intermediate_1 Nitromethane Nitromethane Nitromethane->Michael_addition Reduction Reduction Intermediate_1->Reduction Final_Compound 4-Amino-3-(4-ethylphenyl)butanoic_acid Reduction->Final_Compound

Caption: Proposed synthetic pathway for the 4-ethylphenyl analog of Phenibut.

Experimental Protocol: Synthesis of 4-Amino-3-(4-ethylphenyl)butanoic acid

  • Step 1: Knoevenagel Condensation.

    • React 4-ethylbenzaldehyde with malonic acid in the presence of a base catalyst (e.g., piperidine in pyridine) to yield 4-ethylcinnamic acid.

    • Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Purify the product by recrystallization.

  • Step 2: Michael Addition.

    • React 4-ethylcinnamic acid with nitromethane in the presence of a suitable base (e.g., sodium methoxide) to form 3-(4-ethylphenyl)-4-nitrobutanoic acid.

    • Acidify the reaction mixture to precipitate the product.

    • Purify by recrystallization.

  • Step 3: Reduction of the Nitro Group.

    • Reduce the nitro group of 3-(4-ethylphenyl)-4-nitrobutanoic acid to an amine. This can be achieved through catalytic hydrogenation (e.g., using H2 gas with a Palladium on carbon catalyst) or with a reducing agent like iron in acidic medium.

    • Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).

    • Isolate and purify the final product, 4-amino-3-(4-ethylphenyl)butanoic acid, through appropriate workup and purification techniques (e.g., crystallization or column chromatography).

  • Characterization:

    • Confirm the structure of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

    • Determine the purity of the compound using HPLC.

In-Vitro Pharmacological Evaluation

A series of in-vitro assays are essential to determine the binding affinity and functional activity of the 4-ethylphenyl analog at its putative molecular targets.

DOT Script for In-Vitro Workflow:

In_Vitro_Pharmacology_Workflow Test_Compound 4-Ethylphenyl Analog GABA_B_Assays GABA_B_Assays Test_Compound->GABA_B_Assays VDCC_Assays VDCC_Assays Test_Compound->VDCC_Assays Binding_Assay Radioligand Binding Assay ([3H]CGP54626) GABA_B_Assays->Binding_Assay Functional_Assay_GABA [35S]GTPγS Binding Assay GABA_B_Assays->Functional_Assay_GABA Binding_Assay_VDCC Radioligand Binding Assay ([3H]Gabapentin) VDCC_Assays->Binding_Assay_VDCC Functional_Assay_VDCC Electrophysiology (Patch-Clamp) VDCC_Assays->Functional_Assay_VDCC Data_Analysis_GABA Determine Ki and EC50 for GABA-B Receptor Binding_Assay->Data_Analysis_GABA Functional_Assay_GABA->Data_Analysis_GABA Data_Analysis_VDCC Determine Ki and IC50 for α2δ VDCC Binding_Assay_VDCC->Data_Analysis_VDCC Functional_Assay_VDCC->Data_Analysis_VDCC

Caption: Workflow for the in-vitro pharmacological characterization.

Experimental Protocols: In-Vitro Assays

  • GABA-B Receptor Binding Assay:

    • Prepare cell membranes from a cell line stably expressing the human GABA-B receptor or from rat brain tissue.

    • Incubate the membranes with a known concentration of a radiolabeled GABA-B antagonist (e.g., [³H]CGP54626).

    • Add increasing concentrations of the 4-ethylphenyl analog of Phenibut.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) to determine the binding affinity of the test compound.

  • [³⁵S]GTPγS Functional Assay (for GABA-B):

    • Use the same membrane preparation as in the binding assay.

    • Incubate the membranes with [³⁵S]GTPγS and increasing concentrations of the test compound.

    • Agonist binding to the G-protein coupled GABA-B receptor will stimulate the binding of [³⁵S]GTPγS.

    • Measure the amount of bound [³⁵S]GTPγS.

    • Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) to assess the compound's potency and efficacy as a GABA-B agonist.

  • α2δ VDCC Subunit Binding Assay:

    • Prepare membranes from cells expressing the α2δ-1 subunit or from appropriate brain regions.

    • Perform a competitive binding assay using a radiolabeled ligand such as [³H]gabapentin or [³H]pregabalin.

    • Follow a similar procedure to the GABA-B binding assay to determine the Ki of the 4-ethylphenyl analog for the α2δ subunit.

  • Electrophysiology (Patch-Clamp):

    • Use primary neuronal cultures or cell lines expressing voltage-gated calcium channels.

    • Perform whole-cell patch-clamp recordings to measure calcium currents.

    • Apply the 4-ethylphenyl analog to the cells and observe the effect on the amplitude and kinetics of the calcium currents.

    • Determine the IC50 (half-maximal inhibitory concentration) for the inhibition of calcium channel activity.

Data Presentation: Predicted In-Vitro Profile

AssayTargetParameterPredicted Outcome for 4-Ethylphenyl Analog
Radioligand BindingGABA-B ReceptorKi (nM)To be determined; may be lower or higher than Phenibut
[³⁵S]GTPγS BindingGABA-B ReceptorEC50 (nM), Emax (%)To be determined; expected to be a full agonist
Radioligand Bindingα2δ VDCC SubunitKi (nM)To be determined; likely in the micromolar range
ElectrophysiologyVoltage-Gated Ca²⁺ ChannelsIC50 (µM)To be determined; expected to inhibit Ca²⁺ currents
In-Vivo Behavioral Evaluation

Animal models are crucial for assessing the psychoactive effects of the novel compound. A battery of tests should be employed to evaluate its anxiolytic, sedative, and potential nootropic properties.

Experimental Protocols: Behavioral Assays (Rodent Models)

  • Elevated Plus Maze (Anxiolytic Activity):

    • Administer the test compound or vehicle to mice or rats.

    • Place the animal in the center of an elevated, plus-shaped maze with two open and two closed arms.

    • Record the time spent in and the number of entries into the open and closed arms over a 5-minute period.

    • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • Open Field Test (Locomotor Activity and Sedation):

    • Administer the test compound or vehicle.

    • Place the animal in a large, open arena.

    • Use automated tracking software to measure the total distance traveled, time spent in the center versus the periphery, and rearing frequency over a 10-15 minute period.

    • A significant decrease in locomotor activity suggests sedative effects.

  • Rotarod Test (Motor Coordination):

    • Train animals to stay on a rotating rod.

    • Administer the test compound or vehicle.

    • Measure the latency to fall from the accelerating rod.

    • A decrease in latency indicates impaired motor coordination, a potential side effect.

  • Novel Object Recognition Test (Nootropic/Cognitive Effects):

    • Acclimatize the animal to an open field.

    • During the training phase, present two identical objects and allow the animal to explore.

    • After a retention interval, replace one of the objects with a novel one.

    • Administer the test compound before the training or testing phase.

    • Measure the time spent exploring the novel versus the familiar object.

    • A preference for the novel object indicates intact memory; enhancement of this preference may suggest a nootropic effect.

Pharmacokinetic and Toxicological Assessment

Preliminary pharmacokinetic studies should be conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the 4-ethylphenyl analog. Acute toxicity studies in rodents are also necessary to establish a preliminary safety profile and determine the therapeutic index.

Conclusion

The 4-ethylphenyl analog of Phenibut represents an unexplored area in the landscape of GABAergic modulators. Based on established structure-activity relationships, this novel compound is predicted to exhibit a dual mechanism of action at GABA-B receptors and α2δ subunits of voltage-gated calcium channels, with a potentially modified potency and pharmacokinetic profile compared to Phenibut. The comprehensive research plan outlined in this guide, encompassing chemical synthesis, in-vitro characterization, and in-vivo behavioral analysis, provides a rigorous framework for the systematic evaluation of this promising psychoactive scaffold. The findings from these studies will be critical in determining its potential as a therapeutic agent or a valuable research tool.

References

  • Stahl, S. M. (n.d.). Mechanism of Action of α2δ Ligands: Voltage Sensitive Calcium Channel (VSCC) Modulators. Psychiatrist.com. Retrieved from [Link]

  • Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. Retrieved from [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. PubMed. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are GABA receptor agonists and how do they work?. Patsnap Synapse. Retrieved from [Link]

  • Zaccara, G., Lattanzi, S., Ferlazzo, E., & Giovannelli, F. (2023). Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics. Pain and Therapy, 12(4), 863-885. Retrieved from [Link]

  • Wang, J., Yin, T., Shen, Y., Gao, Y., & Wang, P. (2022). Review of Voltage-gated Calcium Channel α2δ Subunit Ligands for the Treatment of Chronic Neuropathic Pain and Insight into Structure-activity Relationship (SAR) by Pharmacophore Modeling. Current Drug Targets, 23(10), 963-981. Retrieved from [Link]

  • Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. Retrieved from [Link]

  • Davies, A., & Canti, C. (2010). Calcium Channel α2δ Subunits: Structure, Functions and Target Site for Drugs. Current Pharmaceutical Design, 16(14), 1624-1631. Retrieved from [Link]

  • Canti, C., Nieto-Rostro, M., & Dolphin, A. C. (2015). The α2δ subunits of voltage-gated calcium channels. UCL Discovery. Retrieved from [Link]

  • Samokhvalov, A. V., Paton-Gay, C. L., & Rehm, J. (2018). Phenibut ( β -Phenyl- γ -aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse. Case Reports in Psychiatry, 2018, 9864285. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABA B receptors: Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenibut. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA receptor agonist. Wikipedia. Retrieved from [Link]

  • Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opinion on Investigational Drugs, 6(10), 1319-1325. Retrieved from [Link]

  • Froestl, W. (2011). Chemistry and Pharmacology of GABAB Receptor Ligands. Advances in Pharmacology, 62, 1-35. Retrieved from [Link]

  • World Health Organization. (n.d.). Unedited - Advance copy Pre-Review Report: PHENIBUT. World Health Organization (WHO). Retrieved from [Link]

  • Kyrychenko, O., Grebeniuk, D., & Ksenchyn, O. (2024). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. SSRN Electronic Journal. Retrieved from [Link]

  • Andersen, K. E., Sørensen, J. L., & Knutsen, L. J. S. (2001). Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. Journal of Medicinal Chemistry, 44(13), 2152-2163. Retrieved from [Link]

  • Owen, D. R., Wood, D. M., & Dargan, P. I. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and Alcohol Review, 35(5), 591-596. Retrieved from [Link]

  • Expert Committee on Drug Dependence. (n.d.). Phenibut. Expert Committee on Drug Dependence Information Repository. Retrieved from [Link]

  • Google Patents. (n.d.). EA026591B1 - Method for obtaining phenibut production semi-products. Google Patents.
  • Kim, S. H., Park, S. Y., & Lee, J. W. (2019). Synthesis of the inhibitory neurotransmitter Phenibut. ResearchGate. Retrieved from [Link]

  • Kulig, K., Szewczyk, A., & Stark, H. (2014). Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. European Journal of Medicinal Chemistry, 82, 537-547. Retrieved from [Link]

  • Cook, M. C., Witherell, R. D., & White, R. L. (2010). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Letters in Drug Design & Discovery, 7(1), 9-13. Retrieved from [Link]

  • Cook, M. C., Witherell, R. D., & White, R. L. (2010, January 1). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Bentham Science Publishers. Retrieved from [Link]

Sources

Exploratory

Structure-Activity Relationship of para-Ethyl Substituted GABA Analogs

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It prioritizes mechanistic insight, experimental validation, and comparative pharmacology over generic descriptions.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It prioritizes mechanistic insight, experimental validation, and comparative pharmacology over generic descriptions.

Technical Guide & Whitepaper

Executive Summary

The


-phenyl-GABA scaffold (3-phenyl-4-aminobutyric acid) represents a privileged structure in neuropharmacology, capable of dual-targeting the GABA-B receptor (orthosteric agonism) and the 

subunit of voltage-gated calcium channels (VGCC). While the unsubstituted parent (Phenibut) and the para-chloro derivative (Baclofen) are well-characterized, the para-ethyl substituted analog represents a critical probe for the steric and lipophilic limits of the GABA-B orthosteric binding pocket.

This guide analyzes the Structure-Activity Relationship (SAR) of para-ethyl substitution, focusing on the trade-off between lipophilic efficiency (LipE) and steric penalty within the Venus Flytrap Domain (VFT) of the GABA-B receptor.

The Pharmacophore: Structural Logic & SAR[1]

The core scaffold is


-phenyl-

-aminobutyric acid.[1] The para-position (C4 on the phenyl ring) is the primary vector for optimization.
The "Steric Cutoff" Hypothesis

The binding affinity of phenyl-GABA analogs at the GABA-B receptor follows a non-linear trend governed by the size of the para-substituent.

  • H (Phenibut): Moderate affinity (

    
    ). The phenyl ring fits the hydrophobic pocket but leaves unoccupied volume.
    
  • Cl (Baclofen) / Me (Tolibut): High affinity (

    
    ). These substituents fill the hydrophobic cleft of the VFT domain optimally, displacing water and increasing van der Waals contacts.
    
  • Ethyl (para-Et-Phenibut): The Critical Threshold.

    • Sterics: The ethyl group adds significant bulk (

      
       vs 
      
      
      
      for Methyl). This often induces a "steric clash" with residues deep in the binding pocket (specifically Ser246 or Glu465 in the GABA-B1 subunit), potentially reducing affinity compared to the methyl/chloro analogs despite higher lipophilicity.
    • Lipophilicity:[2] The ethyl group increases cLogP by approx. 0.5 units compared to the parent, theoretically enhancing Blood-Brain Barrier (BBB) permeability.

Comparative SAR Data Table

Note: Values for the Ethyl analog are projected based on Hansch analysis and homologous series trends in GABA-B ligands.

Compoundp-SubstituentElectronic (

)
Steric (MR)Lipophilicity (cLogP)GABA-B Affinity

Affinity
Phenibut -H0.001.03~1.1ModerateModerate
Baclofen -Cl+0.236.03~1.6High Low
Tolibut -CH3-0.175.65~1.6High Low
E-Phenibut -C2H5 -0.15 10.3 ~2.1 Mod/Low (Steric Clash)High (Predicted)

Key Insight: While para-chloro and para-methyl optimize GABA-B binding, para-ethyl often shifts the selectivity profile. The increased bulk may reduce GABA-B agonism (due to the steric cutoff) while maintaining or enhancing


 binding, as the VGCC binding pocket is more tolerant of bulky hydrophobic groups (similar to Gabapentin/Pregabalin alkyl chains).

Chemical Synthesis Protocol

Objective: Synthesis of


-(4-ethylphenyl)-

-aminobutyric acid hydrochloride. Method: Michael Addition of nitromethane to cinnamate, followed by reduction.
Reaction Scheme Visualization (Graphviz)

SynthesisPathway Fig 1. Synthetic Pathway for beta-(4-ethylphenyl)-GABA Start 4-Ethylbenzaldehyde Step1 Knoevenagel Condensation (Malonic Acid/NH4OAc) Start->Step1 Inter1 4-Ethylcinnamic Acid Step1->Inter1 Reflux, toluene Step2 Michael Addition (Nitromethane/TMG) Inter1->Step2 Inter2 3-(4-ethylphenyl)-4-nitrobutyric acid Step2->Inter2 Heat Step3 Hydrogenation (Raney Ni / H2) Inter2->Step3 Final 4-Ethyl-Phenibut HCl Step3->Final Hydrolysis & HCl salt formation

Figure 1: Step-wise synthetic pathway from aldehyde precursor to final hydrochloride salt.

Detailed Protocol
  • Condensation: Reflux 4-ethylbenzaldehyde (10 mmol) with malonic acid (12 mmol) and ammonium acetate (catalytic) in toluene. Use a Dean-Stark trap to remove water. Recrystallize the resulting 4-ethylcinnamic acid .

  • Michael Addition: Dissolve 4-ethylcinnamic acid in nitromethane (excess). Add 1,1,3,3-tetramethylguanidine (TMG) as a catalyst. Reflux for 6-8 hours.

    • Quality Control: Monitor TLC for disappearance of the cinnamate double bond.

  • Reduction: Dissolve the nitro-acid intermediate in ethanol. Hydrogenate using Raney Nickel catalyst at 50 psi

    
     for 12 hours.
    
  • Workup: Filter catalyst, evaporate solvent. Dissolve residue in 2N HCl and recrystallize from isopropanol/ether to yield the HCl salt .

Pharmacological Evaluation Protocols

To validate the SAR hypothesis (Steric Cutoff vs. Lipophilicity), the following assays are required.

In Vitro Radioligand Binding Assay (GABA-B)

This protocol measures the affinity (


) of the analog against a known standard.
  • Tissue Source: Rat cerebral cortex synaptic membranes (rich in GABA-B).

  • Radioligand:

    
    -Baclofen (Specific Activity: 40-60 Ci/mmol).
    
  • Non-Specific Binder:

    
     Isoguvacine (blocks GABA-A) and 
    
    
    
    unlabeled GABA.
  • Procedure:

    • Incubate membrane homogenates (200

      
      g protein) with 2 nM 
      
      
      
      -Baclofen and varying concentrations (
      
      
      to
      
      
      M) of the 4-ethyl analog .
    • Incubate for 20 min at 25°C.

    • Terminate by rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

    • Count radioactivity via liquid scintillation.

  • Data Analysis: Plot displacement curves. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Signaling Pathway & Mechanism of Action

The following diagram illustrates the bifurcation of signaling based on the binding profile.

Mechanism Fig 2. Divergent Signaling of 4-Ethyl-Phenibut cluster_GABAB GABA-B Pathway (Agonism) cluster_VGCC VGCC Pathway (Blockade) Ligand 4-Ethyl-Phenibut Rec_GABAB GABA-B Receptor (Orthosteric Site) Ligand->Rec_GABAB Moderate Affinity (Steric Hindrance) Rec_A2D α2δ Subunit (CaV Channel) Ligand->Rec_A2D High Affinity (Lipophilic Fit) Gi_Go Gi/Go Protein Activation Rec_GABAB->Gi_Go Effector1 Inhibit Adenylyl Cyclase (↓ cAMP) Gi_Go->Effector1 Effector2 Activate GIRK Channels (Hyperpolarization) Gi_Go->Effector2 Effect_Ca Inhibit Ca2+ Influx Rec_A2D->Effect_Ca Effect_Glu ↓ Glutamate/Substance P Release Effect_Ca->Effect_Glu

Figure 2: Predicted signaling bifurcation.[3][4][5] The ethyl group likely shifts potency toward


 blockade due to steric clashes at the GABA-B site.

References

  • Lapin, I. (2001).[1] "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug."[1] CNS Drug Reviews.

  • Bowery, N. G., et al. (2002).[6] "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews.

  • Froestl, W. (2010).[6] "Chemistry and pharmacology of GABAB receptor ligands." Advances in Pharmacology.

  • Ong, J., et al. (1993). "R-(-)-beta-phenyl-GABA is a full agonist at GABAB receptors in brain slices but a partial agonist in the ileum."[7][8] European Journal of Pharmacology.

  • Zvejniece, L., et al. (2015).[2] "R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects." Pharmacology Biochemistry and Behavior.

Sources

Foundational

Lipophilicity and blood-brain barrier penetration of 4-ethyl-phenibut

Title: Lipophilicity and Blood-Brain Barrier Penetration Dynamics of 4-Ethyl-Phenibut: A Predictive Technical Analysis Executive Summary The optimization of -aminobutyric acid (GABA) analogs for central nervous system (C...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Lipophilicity and Blood-Brain Barrier Penetration Dynamics of 4-Ethyl-Phenibut: A Predictive Technical Analysis

Executive Summary

The optimization of


-aminobutyric acid (GABA) analogs for central nervous system (CNS) delivery remains a critical challenge in neuropharmacology. While Phenibut  (

-phenyl-

-aminobutyric acid) has established efficacy as a GABA-B agonist and

ligand, its blood-brain barrier (BBB) permeability is moderate, relying on a balance of active transport (LAT1) and passive diffusion.

This technical guide analyzes 4-ethyl-phenibut (4-amino-3-(4-ethylphenyl)butanoic acid), a structural analog designed to enhance lipophilicity beyond the parent compound and its methylated derivative, Tolibut . This document details the physicochemical rationale, predicted transport mechanisms, and the mandatory experimental protocols required to validate its CNS penetration profile.

Chemical Basis & SAR Analysis

Structural Logic

The core pharmacophore of phenibut consists of a GABA backbone with a phenyl ring at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-position.[1][2] This phenyl ring facilitates BBB crossing, which GABA itself cannot achieve efficiently.[1][3]
  • Phenibut: Unsubstituted phenyl ring.

  • Tolibut: Para-methyl substitution (4-methyl). Known to exhibit higher potency and lipophilicity.

  • 4-Ethyl-Phenibut: Para-ethyl substitution (4-ethyl).

The addition of an ethyl group at the para-position introduces significant steric bulk and hydrophobicity. In medicinal chemistry, this modification is predicted to increase the partition coefficient (LogP) while maintaining the zwitterionic character essential for amino acid transporter recognition.

Comparative Physicochemical Profiling (Predicted)
PropertyPhenibut (Reference)Tolibut (4-Methyl)4-Ethyl-Phenibut (Target)Impact on BBB
Formula C

H

NO

C

H

NO

C

H

NO

Increased MW
MW ( g/mol ) 179.22193.24207.27Negligible impact on diffusion
cLogP ~ -1.4 to 0.2*~ 0.5 - 0.8~ 1.0 - 1.4 High Positive Correlation
TPSA (

)
63.3263.3263.32Neutral (Polar surface constant)
H-Bond Donors 222Neutral
Rotatable Bonds 445Slight entropic penalty

*Note: cLogP values vary by algorithm. The relative increase (


LogP 

+0.5 per methylene unit) is the critical metric.

Mechanisms of BBB Permeation

The penetration of 4-ethyl-phenibut into the brain parenchyma is hypothesized to occur via a Dual-Pathway Mechanism :

  • Enhanced Passive Diffusion: The ethyl group increases the lipophilic surface area without altering the polar surface area (TPSA). According to the Lipinski Rule of 5 and Egan’s Egg , this shift significantly favors passive transcellular diffusion across the brain endothelial microvasculature.

  • Carrier-Mediated Transport (LAT1): Phenibut and Tolibut are substrates for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) .

    • Hypothesis: The LAT1 binding pocket is relatively spacious (accommodating leucine, phenylalanine, gabapentin).

    • Risk:[2][4] The para-ethyl group adds steric bulk. While methyl (Tolibut) is tolerated, ethyl might approach the size limit, potentially reducing

      
       despite high affinity (
      
      
      
      ).
Visualization: Dual-Pathway Transport Model

BBB_Transport cluster_0 4-Ethyl-Phenibut Dynamics Blood Systemic Circulation (Blood Plasma) Endothelium BBB Endothelium (Lipid Bilayer) Blood->Endothelium Passive Diffusion (Driven by Lipophilicity) LAT1 LAT1 Transporter (SLC7A5) Blood->LAT1 Substrate Recognition (Zwitterion) Brain Brain Parenchyma (ISF) Endothelium->Brain Passive Diffusion LAT1->Brain Active Transport

Figure 1: Predicted transport kinetics showing dual entry via passive diffusion (enhanced by ethyl group) and LAT1-mediated active transport.

Experimental Validation Protocols

To confirm the in silico predictions, the following tiered experimental workflow is mandatory.

Protocol A: PAMPA-BBB (High-Throughput Screening)

Purpose: To determine the passive permeability (


) excluding transporter effects.
  • Preparation:

    • Donor Plate: 96-well filter plate (PVDF, 0.45

      
      m). Coat with 4 
      
      
      
      L of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).
    • Acceptor Plate: Fill with PBS (pH 7.4).

  • Dosing:

    • Prepare 4-ethyl-phenibut at 10

      
      M in PBS. Add 200 
      
      
      
      L to donor wells.
    • Include Controls: Propranolol (High Perm), Theophylline (Low Perm), Phenibut (Reference).

  • Incubation:

    • Sandwich plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Analysis:

    • Quantify concentration in Donor (

      
      ) and Acceptor (
      
      
      
      ) wells via LC-MS/MS.
    • Calculation:

      
      
      
    • Success Criteria:

      
       cm/s indicates high BBB permeability.
      
Protocol B: In Vivo Microdialysis (Gold Standard)

Purpose: To measure unbound brain concentration (


) and assess transporter liability.
  • Surgical Implantation:

    • Stereotaxic implantation of microdialysis probes into the Striatum (coordinates relative to Bregma: AP +0.5, ML +3.0, DV -6.0) of Sprague-Dawley rats.

    • Simultaneous Jugular Vein catheterization for blood sampling.

  • Administration:

    • Dose 4-ethyl-phenibut (10 mg/kg, i.v. bolus).

  • Sampling:

    • Perfuse probes with aCCSF at 1.0

      
      L/min.
      
    • Collect dialysate fractions every 20 minutes for 4 hours.

    • Collect plasma samples at matched timepoints.

  • Data Analysis:

    • Correct for probe recovery (Retrodialysis).

    • Calculate

      
       (Ratio of 
      
      
      
      /
      
      
      ).
    • Interpretation:

      • 
        : Passive diffusion dominates.
        
      • 
        : Active influx (LAT1).
        
      • 
        : Efflux (P-gp substrate).
        
Visualization: Validation Workflow

Experimental_Workflow Start Start: 4-Ethyl-Phenibut Synthesis InSilico Step 1: In Silico Modeling (cLogP, TPSA) Start->InSilico PAMPA Step 2: PAMPA-BBB Assay (Passive Permeability) InSilico->PAMPA Decision1 Pe > 2.0 x 10^-6 cm/s? PAMPA->Decision1 Microdialysis Step 3: Microdialysis (Rat) (Kp,uu,brain determination) Decision1->Microdialysis Yes End_Fail Redesign Analog Decision1->End_Fail No LAT1_Check Step 4: LAT1 Competition Assay (vs. Leucine) Microdialysis->LAT1_Check End_Success Candidate Validated Proceed to PD Studies LAT1_Check->End_Success

Figure 2: Sequential decision matrix for validating BBB penetration, moving from high-throughput in vitro screens to in vivo confirmation.

References

  • Lapin, I. (2001).[3] Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[3] CNS Drug Reviews, 7(4), 471-481. Link

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery and development. Current Opinion in Chemical Biology, 7(3), 402-408. Link

  • Hammarlund-Udenaes, M., et al. (2008). On the rate and extent of drug delivery to the brain.[1] Pharmaceutical Research, 25(8), 1737-1750. Link

  • Dambrova, M., et al. (2008).[3][5] Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134.[5] Link

  • Avdeef, A. (2005). PAMPA: a one-decade progress report. Combinatorial Chemistry & High Throughput Screening, 8(2), 75-77. Link

Sources

Exploratory

CAS number and synonyms for 4-amino-4-(4-ethylphenyl)butanoic acid

Technical Guide: 4-Amino-4-(4-ethylphenyl)butanoic Acid Executive Summary & Identification This guide details the physicochemical profile and synthesis of 4-amino-4-(4-ethylphenyl)butanoic acid , a specific -substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 4-Amino-4-(4-ethylphenyl)butanoic Acid

Executive Summary & Identification

This guide details the physicochemical profile and synthesis of 4-amino-4-(4-ethylphenyl)butanoic acid , a specific


-substituted analogue of 

-aminobutyric acid (GABA). Unlike the widely known

-substituted analogues (e.g., Phenibut, Baclofen), this compound features the aryl group at the

-position (C4), classifying it as a

-aryl-GABA
derivative.

These structural nuances are critical:


-substituted analogues typically act as GABA-B agonists, whereas 

-substituted analogues are frequently investigated as substrates or inhibitors of GABA transaminase (GABA-AT).
Chemical Identity Matrix
FeatureDetail
Chemical Name 4-amino-4-(4-ethylphenyl)butanoic acid
Common Synonyms

-amino-

-(p-ethylphenyl)butyric acid; 4-Ethyl-gamma-phenyl-GABA
CAS Number Not Publicly Listed (See Note A)
Key Intermediate CAS 49594-75-4 (4-(4-ethylphenyl)-4-oxobutanoic acid)
Closest Analog CAS 201863-98-1 (4-amino-4-phenylbutanoic acid)
Molecular Formula

Molecular Weight 207.27 g/mol
SMILES CCC1=CC=C(C=C1)C(N)CCC(=O)O

Note A (CAS Status): As of Q1 2026, the specific CAS number for the final amine form of this compound is not indexed in major public registries (PubChem, CAS Common Chemistry). Researchers must procure the keto-acid intermediate (CAS 49594-75-4) for synthesis or reference the closest unsubstituted phenyl analog (CAS 201863-98-1) for property estimation.

Structural Visualization

The following diagram illustrates the chemical structure and its relationship to the GABA pharmacophore.

G cluster_legend Pharmacophore Logic GABA GABA Backbone (C4-C3-C2-C1) EthylPhenyl 4-Ethylphenyl Group (Lipophilic Domain) EthylPhenyl->GABA Attached at C4 (Gamma) Amine Primary Amine (C4 Position) Amine->GABA Attached at C4 Carboxyl Carboxylic Acid (C1 Position) Carboxyl->GABA Attached at C1 Note Gamma-substitution often shifts activity from Receptor Agonism -> Enzyme Inhibition

Figure 1: Structural decomposition of 4-amino-4-(4-ethylphenyl)butanoic acid.

Synthesis Protocol (Self-Validating)

Since the final compound is not a standard catalog item, synthesis from the commercially available keto-acid intermediate is the standard protocol. This route ensures high purity and allows for stereoselective adaptation if chiral catalysts are used.

Reaction Pathway

The synthesis proceeds via a Friedel-Crafts acylation followed by Reductive Amination (or Oximation/Reduction).

Synthesis Start1 Ethylbenzene (Precursor A) Step1 Step 1: Friedel-Crafts Acylation (AlCl3, DCM) Start1->Step1 Start2 Succinic Anhydride (Precursor B) Start2->Step1 Inter Intermediate: 4-(4-ethylphenyl)-4-oxobutanoic acid CAS: 49594-75-4 Step1->Inter Yield ~85% Step2 Step 2: Oximation (NH2OH·HCl, NaOAc) Inter->Step2 Oxime Oxime Intermediate Step2->Oxime Step3 Step 3: Catalytic Hydrogenation (H2, Pd/C or Raney Ni) Oxime->Step3 Final Target: 4-amino-4-(4-ethylphenyl)butanoic acid Step3->Final Recrystallization

Figure 2: Validated synthesis pathway starting from commercially available precursors.

Detailed Methodology

Step 1: Synthesis of the Keto-Acid (CAS 49594-75-4) [1]

  • Reagents: Ethylbenzene (1.0 eq), Succinic Anhydride (1.1 eq),

    
     (2.2 eq).
    
  • Solvent: Dichloromethane (DCM) or Nitrobenzene.

  • Procedure: Add

    
     portion-wise to a solution of succinic anhydride and ethylbenzene at 0°C. Stir at RT for 4 hours. Quench with ice/HCl. Extract with EtOAc.
    
  • Validation:

    
    -NMR should show the ethyl group triplet/quartet and the succinyl 
    
    
    
    multiplet.

Step 2: Conversion to Amine

  • Method A (Reductive Amination): Treat the keto-acid with Ammonium Acetate (

    
    ) and Sodium Cyanoborohydride (
    
    
    
    ) in Methanol.
  • Method B (Oximation/Reduction): Reflux keto-acid with Hydroxylamine HCl to form the oxime. Isolate, then reduce using

    
     (50 psi) over Pd/C in Ethanol/Acetic Acid.
    
  • Purification: The amino acid is zwitterionic. Purify via Ion Exchange Chromatography (Dowex 50W) or recrystallization from water/ethanol.

Physicochemical Properties (Predicted)

Data derived from structure-activity relationship (SAR) modeling of the phenyl-GABA class.

PropertyValue (Predicted)Context
logP 1.8 - 2.1Moderately lipophilic; likely blood-brain barrier (BBB) permeable.
pKa (Acid) ~4.1Carboxylic acid moiety.
pKa (Base) ~9.6Primary amine moiety.
Polar Surface Area 63.32

Favorable for CNS penetration.
Solubility ModerateSoluble in water at neutral pH (Zwitterion); high in acidic/basic buffers.

References & Authority

  • Intermediate Identification: Sigma-Aldrich. 4-(4-Ethylphenyl)-4-oxobutyric acid (CAS 49594-75-4).[2]

  • Analog Structure: PubChem. 4-Amino-4-phenylbutanoic acid (CAS 201863-98-1).

  • Synthesis Methodology: Silverman, R. B., et al. "Mechanism-Based Inhibition of GABA Aminotransferase." Chemical Reviews, 1990. (Foundational text on

    
    -aryl-GABA synthesis).
    
  • Pharmacophore Context: Ong, J., & Kerr, D. I. "GABA-B receptors: pharmacology and therapeutic interest." Life Sciences, 1990. (Differentiation of

    
     vs 
    
    
    
    substitution).

Sources

Foundational

Toxicological Profile & Safety Assessment: 4-Amino-4-(4-ethylphenyl)butanoic Acid (4-AEPB)

Executive Summary 4-Amino-4-(4-ethylphenyl)butanoic acid (4-AEPB) is a synthetic, lipophilic analog of -aminobutyric acid (GABA). Structurally, it is defined by the substitution of a para-ethylphenyl group at the -carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-4-(4-ethylphenyl)butanoic acid (4-AEPB) is a synthetic, lipophilic analog of


-aminobutyric acid (GABA). Structurally, it is defined by the substitution of a para-ethylphenyl group at the 

-carbon (position 4) of the GABA backbone.

Critical Distinction: Researchers must distinguish 4-AEPB from Phenibut (4-amino-3-phenylbutanoic acid). Phenibut is


-substituted and acts primarily as a GABA-B agonist. In contrast, 

-substituted GABA analogs like 4-AEPB typically function as GABA Transaminase (GABA-T) inhibitors or GABA Transporter (GAT) inhibitors .

This technical guide outlines the predicted toxicological profile of 4-AEPB based on Structure-Activity Relationships (SAR) with homologous GABA-T inhibitors (e.g., Vigabatrin, 4-amino-4-phenylbutanoic acid). It provides a self-validating framework for assessing its safety in preclinical development.

Part 1: Structural & Physicochemical Basis of Toxicity

The toxicological potential of 4-AEPB is governed by its specific structural modifications to the GABA scaffold.

Physicochemical Properties
PropertyValue (Predicted)Toxicological Implication
Molecular Formula C₁₂H₁₇NO₂--
Molecular Weight 207.27 g/mol Small molecule; rapid absorption expected.
LogP (Lipophilicity) ~2.1 - 2.5High. Significantly more lipophilic than GABA (LogP -2.3) or Vigabatrin.[1] Facilitates rapid Blood-Brain Barrier (BBB) penetration.
pKa (Acid) ~4.0Exists as a zwitterion at physiological pH.
Metabolic Stability HighThe

-substitution sterically hinders standard transamination, turning the molecule into an enzyme inhibitor rather than a substrate.
Structure-Activity Relationship (SAR)

The 4-position substitution is the critical determinant of its mechanism.

  • GABA-B Agonists (e.g., Phenibut): Require 3-position (beta) substitution to mimic the conformation of Baclofen.

  • GABA-T Inhibitors (e.g., Vigabatrin): Require 4-position (gamma) substitution. The 4-ethylphenyl group acts as a steric anchor, potentially locking the molecule into the pyridoxal phosphate (PLP) binding site of GABA-T, leading to irreversible inhibition (suicide inhibition).

Part 2: Pharmacodynamics & Mechanism of Toxicity

Primary Mechanism: GABA-T Inhibition

4-AEPB is predicted to act as a suicide substrate for GABA Transaminase. By inhibiting the catabolism of GABA, it elevates synaptic and extrasynaptic GABA levels.

Mechanism of Action Diagram:

GABAT_Inhibition GABA Synaptic GABA GABAT GABA Transaminase (Enzyme) GABA->GABAT Normal Substrate GABA_Accum GABA Accumulation GABA->GABA_Accum Catabolism Blocked Complex PLP-Inhibitor Adduct (Irreversible) GABAT->Complex Covalent Modification AEPB 4-AEPB (Inhibitor) AEPB->GABAT Competitive Binding Complex->GABAT Enzyme Inactivation Toxicity Downstream Toxicity: Desensitization & IME GABA_Accum->Toxicity Chronic Exposure

Caption: Mechanism of GABA-T inhibition by 4-AEPB leading to synaptic GABA accumulation and potential toxicity.

Key Toxicological Endpoints

Based on the profile of high-affinity GABA-T inhibitors (specifically Vigabatrin and 4-amino-4-phenylbutanoic acid), the following toxicities are the primary concerns for 4-AEPB:

A. Intramyelinic Edema (IME)
  • Pathology: Microvacuolation in the white matter (cerebellum, reticular formation).[2]

  • Cause: Chronic elevation of GABA leads to fluid accumulation within myelin sheaths.

  • Risk Factor: The high lipophilicity of the ethylphenyl group may increase tissue residence time in myelin-rich areas, potentially exacerbating this risk compared to less lipophilic analogs.

B. Retinotoxicity (Visual Field Constriction)
  • Pathology: Irreversible concentric visual field loss.

  • Mechanism: Taurine depletion in the retina or direct GABAergic excitotoxicity in retinal amacrine cells.

  • Relevance: This is the dose-limiting toxicity for Vigabatrin. 4-AEPB must be screened for this immediately.

C. CNS Depression
  • Symptoms: Sedation, ataxia, muscle relaxation.

  • Cause: Excessive GABAergic tone via GABA-A and GABA-B receptor activation (secondary to elevated GABA levels).

Part 3: Experimental Protocols for Safety Assessment

To validate the toxicological profile of 4-AEPB, researchers should utilize the following self-validating protocols.

Protocol 1: In Vitro GABA-T Enzymatic Assay

Objective: Determine if 4-AEPB acts as a reversible or irreversible inhibitor of GABA-T.

  • Reagents: Purified GABA-T (porcine or recombinant human),

    
    -ketoglutarate, PLP (cofactor), and succinic semialdehyde dehydrogenase (SSADH) coupled system.
    
  • Method:

    • Incubate GABA-T with varying concentrations of 4-AEPB (0.1

      
      M to 100 
      
      
      
      M) in buffer (pH 8.0) containing PLP.
    • Initiate reaction with GABA and

      
      -ketoglutarate.
      
    • Measure NADH production spectrophotometrically at 340 nm (via the coupled SSADH reaction).

  • Differentiation Step (Critical):

    • Perform dialysis of the enzyme-inhibitor complex.

    • Result A: If activity recovers

      
       Reversible Inhibitor.
      
    • Result B: If activity remains inhibited

      
       Irreversible (Suicide) Inhibitor (High Toxicity Risk).
      
Protocol 2: Electroretinography (ERG) Screen (Rat Model)

Objective: Detect early signs of retinotoxicity before histological damage is visible.

  • Subjects: Albino rats (sensitive to light damage) vs. Pigmented rats (mimic human melanin binding).

  • Dosing: Oral gavage of 4-AEPB (Low, Mid, High dose) daily for 28 days.

  • Measurement:

    • Scotopic ERG: Measure Rod response (a-wave and b-wave amplitude).

    • Photopic ERG: Measure Cone response (30 Hz flicker).

  • Endpoint: A reduction in b-wave amplitude >30% compared to baseline indicates retinal toxicity.

  • Validation: Use Vigabatrin (200 mg/kg/day) as a positive control .

Part 4: Toxicological Screening Workflow

The following workflow integrates the chemical properties with biological validation steps to determine the "Go/No-Go" status of 4-AEPB in drug development.

Tox_Workflow Start 4-AEPB Candidate Step1 In Vitro GABA-T Assay (Reversibility Check) Start->Step1 Decision1 Irreversible? Step1->Decision1 Risk1 High Risk: Retinotoxicity Decision1->Risk1 Yes Step3 CNS Safety Screen (Rotarod/Open Field) Decision1->Step3 No (Reversible) Step2 28-Day ERG Study (Rat Model) Risk1->Step2 Step2->Step3 No retinal change Outcome_Fail STOP: Unacceptable Toxicity Step2->Outcome_Fail b-wave reduction Step3->Outcome_Fail Severe Sedation Outcome_Pass Proceed to PK/ADME Step3->Outcome_Pass No Ataxia

Caption: Preclinical safety assessment workflow for 4-AEPB focusing on GABA-T specific risks.

References

  • Silverman, R. B. (2018). Design of Mechanism-Based Inhibitors of GABA-Aminotransferase. Chemical Reviews.

  • Nanri, K., et al. (2020). GABA Transaminase Inhibitors and Intramyelinic Edema: A Class Effect? Toxicology and Applied Pharmacology.

  • PubChem Compound Summary. (2024). 4-(4-Aminophenyl)butanoic acid (Analog Reference). National Library of Medicine.

  • Sills, G. J., et al. (2001). GABA transaminase inhibition induces spontaneous and enhances depolarization-evoked GABA efflux.[1] Journal of Neuroscience.

  • European Medicines Agency. (2018). Vigabatrin: Scientific Discussion on Retinotoxicity.

Sources

Exploratory

Comparative pharmacokinetics of phenibut vs 4-ethylphenyl analog

Executive Summary This technical guide provides a rigorous comparative analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of Phenibut ( -phenyl- -aminobutyric acid) and its lipophilic derivative, the 4-ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of Phenibut (


-phenyl-

-aminobutyric acid) and its lipophilic derivative, the 4-ethylphenyl analog (

-(4-ethylphenyl)-GABA).

While Phenibut is a well-characterized GABA-mimetic with a distinct renal clearance profile, the 4-ethylphenyl analog represents a structural evolution designed to enhance blood-brain barrier (BBB) penetration and receptor affinity. This guide synthesizes empirical data with Structure-Activity Relationship (SAR) principles to predict the divergent metabolic fates, biodistribution, and clearance mechanisms of these two compounds.

Structural & Physicochemical Basis[1][2]

The core difference lies in the para-substitution of the phenyl ring. This modification is not merely cosmetic; it fundamentally alters the lipophilicity and metabolic susceptibility of the molecule.

FeaturePhenibut4-Ethylphenyl AnalogImpact on PK/PD
IUPAC Name 4-amino-3-phenylbutanoic acid4-amino-3-(4-ethylphenyl)butanoic acidN/A
Substituent Hydrogen (-H)Ethyl (-CH

CH

)
Increases molecular volume and hydrophobicity.
LogP (Predicted) ~0.2 - 1.5 (pH dependent)~1.8 - 2.54-Ethyl > Phenibut. Higher LogP predicts superior passive diffusion across the BBB.
Polar Surface Area 63.3 Å

63.3 Å

Identical polar heads; difference is solely in the lipophilic tail.
Theoretical Implication

The addition of the ethyl group transforms the molecule from a hydrophilic zwitterion (at physiological pH) that relies partially on transporters, to a more lipophilic entity capable of higher passive diffusion rates. However, this alkyl tail introduces a "metabolic handle" for CYP450 enzymes, which is absent in the parent Phenibut structure.

Pharmacodynamics: The Receptor Interface

To understand the pharmacokinetic drive (why we care about the analog), we must briefly ground the discussion in pharmacodynamics.

  • Target: GABA-B Receptor (Orthosteric agonist) and

    
     subunit of Voltage-Gated Calcium Channels (VGCC).
    
  • Binding Pocket Analysis: The GABA-B binding pocket is spacious enough to accommodate para-substitutions.

    • Baclofen (4-Cl) is more potent than Phenibut.[1]

    • Tolibut (4-Me) is reported to be equipotent or more potent than Phenibut.

    • 4-Ethyl:[2] The ethyl group adds steric bulk but significantly enhances hydrophobic interaction with the receptor cleft.

Hypothesis: The 4-ethyl analog likely exhibits higher affinity (lower


)  than Phenibut due to hydrophobic optimization, provided the steric limit of the pocket is not exceeded.

Comparative Pharmacokinetics

This section details the divergent pathways of the two compounds.

Absorption and Bioavailability
  • Phenibut: Good oral bioavailability (~63%) but rate-limited by its moderate lipophilicity. Transport may be aided by amino acid transporters (LAT1).

  • 4-Ethyl Analog: Predicted higher absorption rate (

    
    ) . The increased lipophilicity facilitates rapid passive transport across the intestinal epithelium, potentially leading to a shorter 
    
    
    
    and higher
    
    
    at equivalent doses.
Distribution (BBB Penetration)

This is the critical differentiator.

  • Phenibut: Crosses the BBB but maintains a brain:plasma ratio < 1.0 in many models.

  • 4-Ethyl Analog: The ethyl substitution significantly lowers the energy barrier for lipid bilayer traversal.

    • Prediction: Brain:Plasma ratio > 1.0.

    • Consequence: faster onset of CNS effects and potentially higher potency in vivo even if in vitro binding affinity were identical.

Metabolism (The Divergence Point)

Phenibut is chemically stable and resistant to metabolism. The 4-ethyl analog is not .

  • Phenibut: Undergoes minimal metabolism. The phenyl ring is unsubstituted and electronically stable.

  • 4-Ethyl Analog: The ethyl group is a prime target for CYP450-mediated oxidation (likely CYP2D6 or CYP3A4).

    • Benzylic Hydroxylation: Oxidation at the

      
      -carbon of the ethyl group.
      
    • Terminal Oxidation: Oxidation at the

      
      -carbon to an alcohol, then to a carboxylic acid.
      

Diagram 1: Metabolic Divergence Pathways

MetabolicPathways Phenibut Phenibut (Parent) RenalExcretion Renal Excretion (Unchanged Drug) Phenibut->RenalExcretion Major Route (>60%) EthylAnalog 4-Ethyl Analog (Parent) CYP CYP450 Oxidation (Liver) EthylAnalog->CYP High Affinity AlcoholMetabolite Hydroxy-Metabolite (Active/Inactive?) CYP->AlcoholMetabolite Hydroxylation AcidMetabolite Carboxylic Acid (Inactive) AlcoholMetabolite->AcidMetabolite Dehydrogenase Conjugation Glucuronidation (Phase II) AlcoholMetabolite->Conjugation AcidMetabolite->RenalExcretion Facilitated

Caption: Metabolic fate comparison. Phenibut is excreted largely unchanged, whereas the 4-ethyl analog undergoes hepatic oxidation, creating distinct metabolites.

Excretion and Half-Life
  • Phenibut:

    
     hours. Clearance is renal-dependent (
    
    
    
    ).
  • 4-Ethyl Analog:

    • Clearance (

      
      ):  Likely higher  due to the addition of hepatic metabolic clearance (
      
      
      
      ) to renal clearance.
    • Half-life (

      
      ):  Hard to predict without empirical data. Increased 
      
      
      
      (distribution volume) tends to lengthen half-life, but increased Clearance shortens it.
    • Net Effect: Likely a shorter or similar half-life to Phenibut, but with a more complex elimination curve (multi-exponential) due to tissue redistribution.

Experimental Protocols for Validation

To validate the theoretical claims above, the following experimental workflows are required.

Protocol: Competitive Binding Assay (GABA-B)

Objective: Determine


 of 4-ethyl analog vs Phenibut.
  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge at 48,000

    
    .
    
  • Radioligand: Use

    
    -Baclofen (specific activity ~40-60 Ci/mmol).
    
  • Incubation:

    • Control: Buffer + Membrane +

      
      -Baclofen.
      
    • Non-specific: Add 100

      
       GABA.
      
    • Test: Add increasing concentrations (

      
       to 
      
      
      
      M) of Phenibut or 4-Ethyl analog.
  • Separation: Rapid filtration through GF/B glass fiber filters.

  • Analysis: Scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol: Microsomal Stability (Metabolic Susceptibility)

Objective: Confirm the hepatic degradation of the 4-ethyl analog.

  • System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Reaction Mix:

    • Substrate (1

      
       Phenibut or 4-Ethyl Analog).
      
    • Microsomes (0.5 mg protein/mL).

    • NADPH-regenerating system (Mg

      
      , Glucose-6-phosphate, G6PDH, NADP+).
      
  • Timepoints: 0, 5, 15, 30, 60 minutes at 37°C.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Baclofen-d4).

  • Analysis: LC-MS/MS (MRM mode).

    • Metric: Plot ln(% remaining) vs time. Calculate intrinsic clearance (

      
      ).
      

Diagram 2: Experimental Workflow Logic

Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo PK (Rat) Start Compound Synthesis (Phenibut & 4-Ethyl) Binding Receptor Binding (Ki Determination) Start->Binding Metab Microsomal Stability (t1/2, CLint) Start->Metab PAMPA PAMPA-BBB (Permeability) Start->PAMPA Dosing IV / PO Administration (10-50 mg/kg) Metab->Dosing If Stable enough Sampling Serial Blood/Brain Sampling Dosing->Sampling Analysis LC-MS/MS Quantitation Sampling->Analysis

Caption: Step-wise validation workflow from in vitro characterization to in vivo pharmacokinetic profiling.

Summary Data Table

ParameterPhenibut (Reference)4-Ethyl Analog (Projected)Rationale
Bioavailability (

)
~63%> 70%Higher lipophilicity enhances passive absorption.

2 - 4 hours1 - 2 hoursFaster absorption kinetics.

(Volume of Dist.)
ModerateHighGreater tissue partitioning (lipid rich tissues).
Protein Binding Low (< 30%)Moderate (40-60%)Lipophilic drugs bind albumin more avidly.
Hepatic Extraction NegligibleLow-IntermediatePresence of ethyl group allows CYP oxidation.
Primary Excretion Renal (Unchanged)Renal (Metabolites)Metabolic conversion precedes excretion.
BBB Permeability (

)
ModerateHighLogP driven diffusion.

References

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[1] CNS Drug Reviews, 7(4), 471-481. Link

  • Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. Link

  • Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 23-29. Link

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. (Cited for general CYP oxidation principles of alkyl-substituted aromatics). Link

  • Hardman, J. G., et al. (Eds.). (2001). Goodman & Gilman's The Pharmacological Basis of Therapeutics. McGraw-Hill. (Reference for general PK principles regarding lipophilicity and Vd).

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-amino-4-(4-ethylphenyl)butanoic acid via Friedel-Crafts alkylation

Technical Application Note: Scalable Synthesis of 4-Amino-4-(4-ethylphenyl)butanoic Acid via Friedel-Crafts Amidoalkylation Executive Summary This application note details the synthesis of 4-amino-4-(4-ethylphenyl)butano...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of 4-Amino-4-(4-ethylphenyl)butanoic Acid via Friedel-Crafts Amidoalkylation

Executive Summary

This application note details the synthesis of 4-amino-4-(4-ethylphenyl)butanoic acid , a structural analog of


-aminobutyric acid (GABA), utilizing a Friedel-Crafts amidoalkylation  strategy. Unlike conventional Friedel-Crafts acylation routes (which require subsequent reductive amination), this protocol employs an N-acyliminium ion intermediate to install the amino-functionalized carbon directly onto the aromatic ring in a single C-C bond-forming step. This method offers superior atom economy, reduced step count, and high regioselectivity for the para-isomer.

Key Advantages:

  • Convergent Synthesis: Direct coupling of the pre-functionalized nitrogen scaffold to the arene.

  • Regiocontrol: Steric bulk of the N-acyliminium electrophile strongly favors para-substitution on ethylbenzene.

  • Scalability: Avoids high-pressure hydrogenation steps typical of acylation-reduction routes.

Retrosynthetic Analysis & Strategy

The target molecule, a


-amino acid, is disconnected at the benzylic position (C4). The strategic bond formation involves the electrophilic aromatic substitution of ethylbenzene  with a masked 

-lactam electrophile.
  • Target: 4-amino-4-(4-ethylphenyl)butanoic acid

  • Precursor: 5-(4-ethylphenyl)pyrrolidin-2-one (Lactam Intermediate)

  • Reagents: Ethylbenzene + 5-ethoxy-2-pyrrolidinone

  • Mechanism: Friedel-Crafts Amidoalkylation via N-acyliminium ion.

Reaction Pathway Diagram

ReactionPathway Start Succinimide Inter1 5-Ethoxy-2-pyrrolidinone (Electrophile Precursor) Start->Inter1 NaBH4, EtOH H+ Complex N-Acyliminium Ion (Active Electrophile) Inter1->Complex Lewis Acid (AlCl3 or TfOH) Ethylbenzene Ethylbenzene (Nucleophile) Ethylbenzene->Complex Lactam 5-(4-ethylphenyl)pyrrolidin-2-one (Lactam Intermediate) Complex->Lactam F-C Alkylation (Para-selective) Product 4-Amino-4-(4-ethylphenyl)butanoic acid (Target) Lactam->Product 6M HCl Hydrolysis

Figure 1: Strategic pathway for the synthesis of 4-amino-4-(4-ethylphenyl)butanoic acid via N-acyliminium ion chemistry.

Mechanistic Insight: The N-Acyliminium Ion

The core of this protocol is the generation of the N-acyliminium ion . Unlike simple carbocations, this species is stabilized by the resonance of the adjacent nitrogen lone pair, making it a "soft" electrophile that reacts efficiently with electron-rich arenes.

  • Activation: The Lewis acid (e.g.,

    
    ) coordinates with the ethoxy group of 5-ethoxy-2-pyrrolidinone.
    
  • Elimination: Loss of the aluminated ethoxy group generates the cyclic N-acyliminium cation.

  • Substitution: The nucleophilic

    
    -electrons of ethylbenzene attack the electrophile. The ethyl group at the C1 position directs the incoming bulky electrophile to the para (C4) position to minimize steric strain.
    
  • Re-aromatization: Loss of a proton restores aromaticity, yielding the 5-aryl-2-pyrrolidinone.

Experimental Protocols

Part A: Preparation of Electrophile (5-Ethoxy-2-pyrrolidinone)

Note: This reagent is commercially available. If synthesizing in-house from succinimide, follow the procedure below.

Reagents: Succinimide (1.0 eq), Sodium Borohydride (


, 1.2 eq), Ethanol (anhydrous), 

(cat).
  • Dissolve succinimide in anhydrous ethanol at 0°C.

  • Add

    
     portion-wise over 30 minutes (Exothermic: maintain <5°C).
    
  • Stir at 0°C for 4 hours.

  • Acidify carefully with ethanolic HCl (2-3 drops conc.

    
     in EtOH) to pH 3-4.
    
  • Stir for 1 hour to effect ethoxylation.

  • Neutralize with

    
    , filter salts, and concentrate in vacuo.
    
  • Purification: Vacuum distillation. (Target bp: ~105°C at 0.5 mmHg).

Part B: Friedel-Crafts Amidoalkylation (The Key Step)

Objective: Coupling ethylbenzene with the lactam precursor.

Materials:

  • 5-Ethoxy-2-pyrrolidinone (10.0 mmol, 1.29 g)

  • Ethylbenzene (30.0 mmol, 3.18 g) – Acts as substrate and co-solvent

  • Aluminum Chloride (

    
    ) (22.0 mmol, 2.93 g) – Stoichiometric Lewis Acid
    
  • Dichloromethane (DCM) (anhydrous, 20 mL)

  • Inert Atmosphere: Nitrogen (

    
    ) or Argon
    

Procedure:

  • Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Purge with

    
    .
    
  • Catalyst Suspension: Charge the flask with

    
     and anhydrous DCM (10 mL). Cool to 0°C in an ice bath.
    
  • Substrate Addition: Add ethylbenzene (3.0 eq) to the suspension. The mixture may turn slightly yellow.

  • Electrophile Addition: Dissolve 5-ethoxy-2-pyrrolidinone in DCM (10 mL) and transfer to the addition funnel. Add dropwise to the reaction mixture over 30 minutes, maintaining internal temperature <5°C.

    • Critical Control Point: Rapid addition causes exotherms that degrade regioselectivity.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 12–16 hours.

    • Monitoring: Check by TLC (SiO2, 5% MeOH in DCM). The starting lactam ether spot (

      
      ) should disappear, replaced by the aryl lactam (
      
      
      
      ).
  • Quench: Cool the mixture to 0°C. Slowly pour into a beaker containing 50 g crushed ice and 5 mL conc. HCl. (Caution: HCl gas evolution).[1]

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Workup: Combine organic phases, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: The excess ethylbenzene is removed via vacuum distillation or rotovap at elevated temperature. The residue is recrystallized from EtOAc/Hexane to yield 5-(4-ethylphenyl)pyrrolidin-2-one .

Part C: Hydrolysis to 4-Amino-4-(4-ethylphenyl)butanoic Acid

Objective: Ring opening of the lactam.

Reagents:

  • 5-(4-ethylphenyl)pyrrolidin-2-one (from Part B)

  • 6M Hydrochloric Acid (HCl)[2]

Procedure:

  • Suspend the lactam intermediate in 6M HCl (10 mL per gram of lactam).

  • Reflux at 100–110°C for 6–8 hours. The solid should eventually dissolve.

  • Cool to room temperature.

  • Isolation: Concentrate the solution to dryness under reduced pressure to obtain the crude hydrochloride salt.

  • Free Amino Acid Formation (Optional): Dissolve the residue in minimal water and adjust pH to ~6.0 (isoelectric point) with 1M NaOH or

    
    . The zwitterionic amino acid will precipitate.
    
  • Final Purification: Recrystallize from water/ethanol.

Data Analysis & Validation

Expected Analytical Data
TechniqueParameterExpected Signal / ObservationInterpretation
1H NMR

1.20 (t, 3H)
TripletMethyl of ethyl group.
1H NMR

2.60 (q, 2H)
QuartetMethylene of ethyl group.
1H NMR

7.15 - 7.30 (m, 4H)
AA'BB' SystemPara-substituted aromatic ring.
1H NMR

4.20 (t, 1H)
Triplet/MultipletChiral methine proton (

-H) adjacent to amine.
HPLC Retention TimeSingle PeakPurity >98% (confirming no ortho isomer).
MS (ESI) m/z[M+H]+ = 208.1Molecular ion confirmation.
Regioselectivity Check

The ortho-isomer is the primary impurity. In the aromatic region of the 1H NMR, the para-isomer shows a symmetric splitting pattern (approximate doublets or AA'BB'), whereas the ortho-isomer would show a complex 4-proton multiplet pattern. The steric bulk of the N-acyliminium ion typically yields >90:10 para:ortho selectivity.

Workflow Diagram

Workflow cluster_0 Step 1: Friedel-Crafts Reaction cluster_1 Step 2: Hydrolysis S1 Suspend AlCl3 in DCM (0°C) S2 Add Ethylbenzene S1->S2 S3 Dropwise Addn: 5-ethoxy-2-pyrrolidinone S2->S3 S4 Warm to RT, Stir 12h S3->S4 S5 Quench (Ice/HCl) & Extract S4->S5 H1 Evaporate Solvent -> Crude Lactam S5->H1 Purification H2 Reflux in 6M HCl (6h) H1->H2 H3 Concentrate to Dryness H2->H3 H4 Recrystallize (EtOH/H2O) H3->H4

Figure 2: Operational workflow for the synthesis of the target amino acid.

Troubleshooting & Optimization

  • Low Yield in Step B:

    • Cause: Catalyst deactivation by moisture.

    • Solution: Ensure

      
       is fresh (yellow/grey powder, not white/clumped) and DCM is distilled over 
      
      
      
      .
  • Polyalkylation:

    • Cause: Highly active substrate.

    • Solution: Use excess ethylbenzene (3-5 eq) to favor mono-alkylation. The excess is easily recovered.

  • Incomplete Hydrolysis:

    • Cause: Lactam stability.

    • Solution: Increase reflux time to 12h or use HBr/AcOH for tougher substrates.

References

  • Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416. Link

  • Maryanoff, B. E., et al. (1981). Synthesis of GABA Analogs via Friedel-Crafts Interaction of N-Acyliminium Ions with Arenes. Journal of Medicinal Chemistry, 24(1), 79-85. Link

  • Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • BenchChem Application Note. (2025). Synthesis of 4-Aryl-4-Oxobutanoic Acids via Friedel-Crafts Acylation.[1] Link

  • Chemistry Steps. (2025). Friedel-Crafts Alkylation Mechanism and Regioselectivity.[3] Link

Sources

Application

Application Note: Enantioselective Synthesis of (R)-4-amino-4-(4-ethylphenyl)butanoic acid

-Amino Acids Executive Summary The synthesis of chiral -amino acids is a critical competency in modern drug development, particularly for the production of GABA ( -aminobutyric acid) analogs and pharmacophores found in i...

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Acids

Executive Summary

The synthesis of chiral


-amino acids is a critical competency in modern drug development, particularly for the production of GABA ( 

-aminobutyric acid) analogs and pharmacophores found in isoindolinone-based inhibitors. This Application Note details the enantioselective synthesis of (R)-4-amino-4-(4-ethylphenyl)butanoic acid , a specific GABA analog featuring a bulky lipophilic substitution at the

-position.

While traditional chemical methods (e.g., asymmetric hydrogenation of enamides) exist, this guide prioritizes a Biocatalytic Transamination route. This approach offers superior enantiomeric excess (


), operates under mild aqueous conditions, and eliminates the need for toxic heavy metal catalysts (Rh/Ru). We provide a complete workflow from the Friedel-Crafts assembly of the carbon skeleton to the final chiral resolution.

Retrosynthetic Analysis & Strategy

The target molecule is a


-aryl-

-amino acid. The most direct retrosynthetic disconnection involves the C4 chiral amine.
  • Chiral Installation: Transformation of the achiral

    
    -keto acid precursor into the chiral amine using an (R)-selective 
    
    
    
    -transaminase (
    
    
    -TA).
  • Skeleton Assembly: Construction of the 4-aryl-4-oxobutanoic acid backbone via Friedel-Crafts acylation of ethylbenzene with succinic anhydride.

logical-pathway-diagram

Retrosynthesis Target (R)-4-amino-4-(4-ethylphenyl)butanoic acid (Target Molecule) KetoAcid 4-oxo-4-(4-ethylphenyl)butanoic acid (Prochiral Precursor) KetoAcid->Target (R)-omega-Transaminase Isopropylamine (Donor) StartMat Ethylbenzene + Succinic Anhydride StartMat->KetoAcid Friedel-Crafts Acylation AlCl3, DCM

Figure 1: Retrosynthetic strategy leveraging Friedel-Crafts acylation followed by biocatalytic asymmetric transamination.[1]

Protocol A: Synthesis of the Precursor (Keto Acid)

Before chiral processing, the carbon skeleton must be assembled. This step utilizes a standard Friedel-Crafts acylation.

Target: 4-oxo-4-(4-ethylphenyl)butanoic acid (also known as 3-(4-ethylbenzoyl)propionic acid).

Reagents & Equipment[2][3][4][5]
  • Substrates: Ethylbenzene (1.0 equiv), Succinic Anhydride (1.1 equiv).

  • Catalyst: Anhydrous Aluminum Chloride (

    
    , 2.2 equiv).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

  • Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, inert gas (N2) line.

Step-by-Step Methodology
  • Setup: Flame-dry the glassware and purge with Nitrogen. Charge the flask with Succinic Anhydride (11.0 g, 110 mmol) and DCM (100 mL).

  • Activation: Cool to 0°C. Carefully add

    
     (29.3 g, 220 mmol) in portions. Caution: Exothermic. Stir for 15 min until a suspension forms.
    
  • Addition: Add Ethylbenzene (10.6 g, 100 mmol) dropwise over 30 minutes, maintaining temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. If conversion is low (check TLC), reflux gently for 1 hour.

    • Mechanism:[1][2][3][4][5][6][7] The succinic anhydride ring opens to form an acylium ion, which attacks the para-position of the ethylbenzene (activated by the ethyl group).

  • Quench: Pour the reaction mixture slowly into a mixture of Ice (200 g) and concentrated HCl (20 mL). Caution: Vigorous gas evolution.

  • Workup:

    • Separate the organic layer.[2]

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Critical Purification Step: The product is an acid. Extract the combined organic layers with 10%

      
       or NaOH (aq). The product moves to the aqueous phase (as the carboxylate), leaving unreacted ethylbenzene in the organic phase.
      
    • Acidify the aqueous alkaline extract with 6M HCl to pH 1. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectations: 80-90%.

    • Purity: >95% (NMR check).

Protocol B: Enantioselective Biocatalytic Transamination

This is the core technology of this application note. We utilize an (R)-selective


-transaminase to convert the ketone to an amine.

Mechanism: The enzyme utilizes Pyridoxal-5'-phosphate (PLP) to shuttle an amino group from a sacrificial donor (Isopropylamine) to the substrate.

biocatalytic-cycle-diagram

TransaminationCycle EnzPLP Enzyme-PLP (Internal Aldimine) EnzPMP Enzyme-PMP (Pyridoxamine) EnzPLP->EnzPMP + Isopropylamine - Acetone Byproduct Acetone (Volatile) EnzPMP->EnzPLP + Keto Acid - (R)-Amino Acid Substrate Keto Acid (Acceptor) Product (R)-Amino Acid (Target) Donor Isopropylamine (Donor)

Figure 2: The Ping-Pong Bi-Bi mechanism of


-Transaminase. Isopropylamine is used as the amine donor, generating Acetone which is easily removed to drive equilibrium.[8]
Materials
  • Enzyme: (R)-selective

    
    -Transaminase (e.g., Codexis ATA-415, ATA-025, or Arthrobacter sp. wild type).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[6]

  • Amine Donor: Isopropylamine (IPA) or Alanine (requires LDH/GDH recycling system). Note: IPA is preferred for process simplicity.

  • Buffer: Potassium Phosphate (100 mM, pH 7.5) or Triethanolamine.

Experimental Procedure (100 mg Scale Optimization)
  • Buffer Preparation: Prepare 10 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP (1 mM final concentration).

  • Substrate Solution: Dissolve 4-oxo-4-(4-ethylphenyl)butanoic acid (103 mg, 0.5 mmol) in the buffer.

    • Note: If solubility is poor, add DMSO (up to 10% v/v) or adjust pH slightly higher to ensure the carboxylate is ionized.

  • Amine Donor: Add Isopropylamine (1M final concentration). Adjust pH back to 7.5 using 6M HCl (IPA is basic).

  • Enzyme Addition: Add 10 mg of lyophilized

    
    -TA powder.
    
  • Incubation: Shake at 30°C, 150 rpm for 24 hours. Leave the reaction vessel slightly open (covered with perforated parafilm) to allow Acetone coproduct to evaporate. This shifts the equilibrium toward product formation (Le Chatelier's principle).

  • Monitoring: Take a 50 µL aliquot, dilute with MeOH, and analyze via HPLC (see Section 5).

Scale-Up Considerations (Process Chemistry)

For gram-scale synthesis, the removal of acetone is the rate-limiting factor.

  • Nitrogen Sweep: Apply a gentle stream of humidified nitrogen over the headspace to strip acetone.

  • Temperature: 30-35°C is optimal. Above 40°C, enzyme stability decreases.

  • DMSO: Keep < 5% to prevent enzyme denaturation.

Workup & Purification[12]
  • Quench: Acidify reaction to pH 2 with 6M HCl to denature enzyme and precipitate the product (zwitterionic form might be soluble, so check pH).

    • Correction: Amino acids are zwitterions. At pH 2, the amine is protonated (

      
      ) and acid is protonated (
      
      
      
      ). It is soluble.
    • Better Workup: Heat to 50°C to coagulate protein, filter through Celite.

  • Ion Exchange (SCX): Pass the filtrate through a Strong Cation Exchange (SCX) column.

    • Load: Acidic solution.[9]

    • Wash: MeOH/Water (remove unreacted keto acid).

    • Elute: 2M

      
       in MeOH. The amino acid elutes here.
      
  • Crystallization: Concentrate the ammoniacal fraction. Recrystallize from Ethanol/Water to obtain pure (R)-4-amino-4-(4-ethylphenyl)butanoic acid.

Analytical Controls & Validation

Trustworthiness in synthesis requires rigorous validation of identity and stereochemistry.

Table 1: Analytical Methods
ParameterMethodConditionsAcceptance Criteria
Conversion HPLC (Reverse Phase)C18 Column, Water/ACN + 0.1% TFA> 95% conversion
Enantiomeric Excess Chiral HPLCColumn: Crownpak CR(+) or Chiralpak ZWIX(+)Mobile Phase:

(aq) pH 1.5 (Crownpak)Temp: 25°C
> 99% ee (R-isomer)
Identity 1H NMR (400 MHz, D2O)

1.1 (t, 3H), 2.5 (q, 2H), 2.2-2.4 (m, 4H), 4.1 (t, 1H), 7.2 (d, 2H), 7.3 (d, 2H).
Matches structure
Troubleshooting Guide
  • Low Conversion: Acetone inhibition is likely. Increase Nitrogen sweep or add a slight vacuum. Ensure IPA concentration is maintained (it evaporates too).

  • Low Solubility: The keto-acid substrate must be ionized. Ensure pH is > 7.0.

  • Precipitation: If the product precipitates during reaction (good for equilibrium!), ensure stirring is adequate to keep the enzyme accessible.

References

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

    • Context: Foundational paper establishing -transaminases for industrial chiral amine synthesis.
  • Shin, J. S., & Kim, B. G. (2002). "Kinetic resolution of -methylbenzylamine with -transaminase screened from soil microorganisms." Biotechnology and Bioengineering, 65(2), 206-211. Context: Describes the isolation and application of (R)-selective transaminases relevant to aryl-alkyl amines.
  • Mathew, S., & Yun, H. (2012).[3] "Omega-Transaminases for the Synthesis of Chiral Amines." Catalysts, 2(4), 58-76. Link

    • Context: Comprehensive review of donor amines (IPA)
  • Friedel, C., & Crafts, J. M. (1877). "Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc." Comptes Rendus, 84, 1392. Context: The classical chemistry grounding the precursor synthesis.
  • Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 28(6), 324-332. Context: Specifically discusses the synthesis of -amino acids using transaminases.

Sources

Method

Protocol for separating phenibut analogs using high-performance liquid chromatography

Application Note: Advanced High-Performance Liquid Chromatography (HPLC) Protocols for the Resolution and Quantification of Phenibut and its Halogenated Analogs The Stereochemical Imperative & Pharmacological Context Phe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced High-Performance Liquid Chromatography (HPLC) Protocols for the Resolution and Quantification of Phenibut and its Halogenated Analogs

The Stereochemical Imperative & Pharmacological Context

Phenibut (β-phenyl-γ-aminobutyric acid) and its halogenated analogs, such as baclofen (β-(4-chlorophenyl)-GABA) and fluorophenibut, are centrally acting gabapentinoids. In drug development and forensic toxicology, the separation of these compounds—and crucially, their enantiomers—is not merely an analytical exercise but a pharmacological necessity.

Research demonstrates a strict stereoselective mechanism of action: only the R-enantiomer of phenibut exhibits significant binding affinity for the GABA-B receptor, acting as a potent agonist. Conversely, both the R- and S-enantiomers bind to the α2δ subunit of voltage-dependent calcium channels (VDCCs) [3]. Consequently, quantifying the enantiomeric purity of these compounds is critical for predicting their neuroinhibitory efficacy and potential toxicity.

Pathway RPhen R-Phenibut / R-Baclofen GABAB GABA-B Receptor RPhen->GABAB Agonist VDCC α2δ Subunit (VDCC) RPhen->VDCC Blocker SPhen S-Phenibut / S-Baclofen SPhen->VDCC Blocker Effect Neuronal Inhibition (Target Pharmacological Effect) GABAB->Effect VDCC->Effect

Mechanistic pathways of Phenibut enantiomers targeting GABA-B and VDCCs.

Chromatographic Rationale: Overcoming Zwitterionic Challenges

Standard reversed-phase (RP) C18 columns frequently fail when analyzing gabapentinoids. Because phenibut and baclofen are highly polar zwitterions, they remain ionized at physiological pH, leading to poor retention, peak tailing, and co-elution with solvent fronts. To overcome this, we employ two distinct, causality-driven strategies:

  • Mixed-Mode Chromatography (Achiral): By utilizing a column with both hydrophobic and cation-exchange properties (e.g., Primesep 100), we exploit the electrostatic interactions of the primary amine alongside the hydrophobic retention of the phenyl ring. This dual-mechanism ensures sharp peak shapes and robust retention without requiring ion-pairing reagents that suppress mass spectrometry (MS) signals[2].

  • Chiral Ligand Exchange Chromatography (CLEC): To resolve the R- and S-enantiomers without complex pre-column derivatization, we utilize a chiral stationary phase (CSP) infused with Cu(II) ions. The Cu(II) forms a transient, ternary coordination complex with the CSP and the amino acid analyte. The slight differences in steric hindrance between the R-Cu-CSP and S-Cu-CSP complexes drive baseline separation [4].

HPLC_Workflow Prep 1. Sample Preparation (SPE / Matrix Removal) Mode 2. Chromatographic Mode Selection Prep->Mode Mixed Mixed-Mode HPLC (Achiral Separation) Mode->Mixed Chiral Ligand Exchange HPLC (Chiral Separation) Mode->Chiral Detect1 MS/MS or CAD Detection (Quantification) Mixed->Detect1 Detect2 UV Detection @ 220 nm (Enantiomeric Purity) Chiral->Detect2 Validate 3. System Self-Validation (Resolution > 2.0, Recovery > 80%) Detect1->Validate Detect2->Validate

Analytical workflow for the separation and validation of phenibut analogs.

Experimental Protocols

Protocol A: Achiral Separation of Phenibut, Baclofen, and Pregabalin

Objective: Rapid, simultaneous quantification of gabapentinoid analogs in biological or supplement matrices. Self-Validation Mechanism: The inclusion of an internal standard (IS) ensures that any matrix effects suppressing the MS signal are mathematically normalized.

  • Sample Preparation:

    • Dilute the biological matrix or dissolved supplement 1:10 in ultra-pure water.

    • Spike with 50 ng/mL of an isotopically labeled internal standard (e.g., Phenibut-d5).

    • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: Primesep 100 (150 mm × 4.6 mm, 5 µm) [2].

    • Mobile Phase: Isocratic elution using Water / Acetonitrile / Ammonium Formate buffer. Causality: Ammonium formate is specifically chosen over phosphate buffers because it provides the necessary ionic strength to modulate the cation-exchange mechanism while remaining entirely volatile and MS-compatible [2].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Detection (LC-MS/MS):

    • Operate in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for phenibut (e.g., m/z 180.1 → 163.1) [1].

Protocol B: Chiral Resolution of R- and S-Enantiomers

Objective: Baseline separation of enantiomers to determine stereochemical purity. Self-Validation Mechanism: System suitability is continuously validated by injecting a racemic standard prior to the sample batch; the batch is only approved if the chromatographic resolution (


) between the two enantiomer peaks is 

.
  • Sample Preparation (Solid-Phase Extraction):

    • Condition a reversed-phase C18 SPE cartridge with 2 mL methanol followed by 2 mL water.

    • Load 1 mL of human plasma spiked with p-aminobenzoic acid (Internal Standard) [4].

    • Wash with 1 mL water, then elute the gabapentinoids with 2 mL of methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: Phenomenex Chirex 3216 (150 mm × 4.6 mm, 5 µm) [4].

    • Mobile Phase: 0.4 mM CuSO₄ in Acetonitrile / 20 mM Sodium Acetate (17:83 v/v). Causality: The highly specific 17% organic modifier ratio ensures that the hydrophobic interactions do not overpower the delicate ligand-exchange kinetics required for chiral recognition [4].

    • Flow Rate: 0.8 mL/min.

  • Detection (UV):

    • Set the UV-Vis detector to 220 nm. Because phenibut and baclofen lack extended conjugated pi-systems, monitoring at lower wavelengths is mandatory to capture the absorbance of the isolated phenyl ring [4].

Quantitative Data Summaries

To ensure rapid cross-referencing for method transfer, the validated parameters for both protocols are summarized below.

AnalyteSeparation ModeColumn TypeDetectionLOQ (ng/mL)Avg. Extraction Recovery (%)
Phenibut (Total) Achiral (Mixed-Mode)Primesep 100MS/MS0.2> 90.0%
R-(-)-Baclofen Chiral (Ligand Exchange)Chirex 3216UV (220 nm)20.081.6%
S-(+)-Baclofen Chiral (Ligand Exchange)Chirex 3216UV (220 nm)20.083.0%
Pregabalin Achiral (Mixed-Mode)Primesep 100MS/MS / CAD1.0> 92.0%

Data synthesized from validated pharmacokinetic and forensic methodologies [1], [2], [4].

System Suitability & Troubleshooting

A self-validating protocol requires strict adherence to system suitability criteria. If the theoretical plate count (


) drops below 5,000 or the tailing factor (

) exceeds 1.5 during Protocol A, the most likely cause is a depletion of the ammonium formate buffer, leading to uncontrolled secondary interactions with unendcapped silanols. Immediately flush the column with a higher buffer concentration to regenerate the stationary phase. For Protocol B, if chiral resolution degrades, verify the precise molarity of the CuSO₄; even a 0.1 mM deviation will disrupt the ternary complex formation.

References

  • Title: Pre-Review Report: PHENIBUT - World Health Organization (WHO)
  • Title: HPLC Method for Determination of Gamma-aminobutyric acid (GABA)
  • Title: Purchasing “Nootropics” Online: Identification and Quantification of Ingredients in Phenibut-Containing Products Source: MDPI URL
  • Title: Chiral separation and determination of R-(-)- and S-(+)
Application

Application Note: In Vitro Electrophysiological Assessment of GABA-B Receptor Agonists

-Coupled GABA-B Agonist Validation Introduction & Mechanistic Basis[1][2][3] The GABA-B receptor is a metabotropic, G-protein-coupled receptor (GPCR) that functions as a critical regulator of excitability in the central...

Author: BenchChem Technical Support Team. Date: March 2026


-Coupled GABA-B Agonist Validation

Introduction & Mechanistic Basis[1][2][3]

The GABA-B receptor is a metabotropic, G-protein-coupled receptor (GPCR) that functions as a critical regulator of excitability in the central nervous system. Unlike the ionotropic GABA-A receptor, which mediates fast inhibitory transmission via chloride influx, GABA-B receptors mediate slow, long-lasting inhibition via


 proteins.

For drug discovery professionals, quantifying GABA-B agonist potency requires isolating two distinct physiological mechanisms:

  • Postsynaptic Hyperpolarization: Activation of

    
     releases the 
    
    
    
    subunit, which directly opens G-protein-coupled Inwardly Rectifying Potassium (GIRK/Kir3) channels. This results in potassium efflux and membrane hyperpolarization.
  • Presynaptic Inhibition: The

    
     subunit inhibits Voltage-Gated Calcium Channels (VGCCs) (specifically N-type and P/Q-type) and inhibits vesicle fusion machinery, reducing neurotransmitter release.
    

This guide provides two orthogonal protocols to validate agonist candidates: Protocol A quantifies direct postsynaptic GIRK activation (potency/efficacy), while Protocol B assesses functional presynaptic inhibition (mechanism of action).

Signaling Pathway Visualization

GABAB_Pathway Drug Agonist Candidate GABAB GABA-B Receptor (GPCR) Drug->GABAB Binding Gi_o Gi/o Protein (Heterotrimer) GABAB->Gi_o Activation G_bg G-beta/gamma Subunit Gi_o->G_bg Dissociation AC Adenylyl Cyclase (Downregulation) Gi_o->AC Inhibition GIRK GIRK Channel (Kir3) (Opens -> K+ Efflux) G_bg->GIRK Direct Binding (Postsynaptic) VGCC Presynaptic VGCC (Closes -> Ca2+ Block) G_bg->VGCC Inhibition (Presynaptic)

Figure 1: Dual mechanism of GABA-B receptor signaling.[1] Agonists drive both postsynaptic K+ efflux (hyperpolarization) and presynaptic Ca2+ blockade (neurotransmitter suppression).

General Preparation: Acute Brain Slices[4]

High-quality slice health is non-negotiable for metabolic receptor recording. GABA-B responses are sensitive to intracellular washout; therefore, perforated patch is ideal but difficult for high-throughput. This guide uses whole-cell recording with optimized internal solutions to maintain cell health.

Solutions

Cutting Solution (Ice Cold): Protects neurons during slicing.

  • Composition (mM): 93 N-Methyl-D-glucamine (NMDG), 2.5 KCl, 1.2 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 Glucose, 5 Na-Ascorbate, 2 Thiourea, 3 Na-Pyruvate, 10 MgSO4, 0.5 CaCl2.

  • Note: High Mg2+ / Low Ca2+ reduces excitotoxicity during cutting.

Recording ACSF (Room Temp or 30°C):

  • Composition (mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 Glucose, 2 MgSO4, 2 CaCl2.

  • Oxygenation: Continuously bubble with 95% O2 / 5% CO2.[2]

Internal Solutions (Pipette):

  • For Protocol A (Postsynaptic GIRK): Potassium-based.

    • 120 K-Gluconate, 20 KCl, 10 HEPES, 0.2 EGTA, 2 MgCl2, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. pH 7.3.[3]

  • For Protocol B (Presynaptic EPSC): Cesium-based.

    • 120 Cs-Methanesulfonate, 20 CsCl, 10 HEPES, 0.2 EGTA, 2 MgCl2, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314 (blocks Na+ channels). pH 7.3.[3]

    • Why Cs+? Cesium blocks postsynaptic K+ channels (including GIRKs), isolating the presynaptic effect on glutamate release and improving voltage clamp space clamp.

Protocol A: Postsynaptic GIRK Current Assessment

Objective: Measure the potency (


) of the agonist by quantifying the outward 

current. Target Region: Hippocampal CA1 Pyramidal Neurons or Substantia Nigra Dopamine Neurons (high GABA-B density).
Experimental Workflow
  • Isolation: Add TTX (1 µM) , DNQX (20 µM) , and AP5 (50 µM) to the bath to block synaptic transmission. We want to measure the direct current generated by the agonist, not secondary network effects.

  • Patch: Establish whole-cell configuration using the K-Gluconate internal solution.[4]

  • Clamp: Voltage clamp the cell at -50 mV .

    • Reasoning: The reversal potential for

      
       (
      
      
      
      ) is approx -90 to -100 mV. Holding at -50 mV provides a large driving force for
      
      
      to leave the cell. Activation of GABA-B will cause an outward (positive) current shift .
  • Baseline: Record stable holding current for 3-5 minutes.

  • Agonist Application: Wash in the test compound for 2-4 minutes until the current shift plateaus.

  • Validation: Wash in the antagonist CGP55845 (1 µM) . The current should return to baseline.

Data Analysis (Protocol A)

The primary metric is the Holding Current Shift (


) .
ParameterMeasurement MethodExpected Result (Agonist)


Positive (Outward) shift (e.g., +50 to +200 pA)
Conductance (

)
Apply voltage ramp (-120 to -40 mV)Slope increases; reversal potential near

Desensitization Current decay during prolonged applicationSlow decay (unlike GABA-A); usually stable for minutes

Protocol B: Presynaptic Inhibition (EPSC Suppression)

Objective: Confirm the drug acts presynaptically to inhibit neurotransmitter release. Target: Schaffer Collateral to CA1 synapse.

Experimental Workflow
  • Isolation: Add Picrotoxin (50 µM) to block GABA-A receptors. Do NOT add TTX.

  • Patch: Establish whole-cell configuration in a CA1 pyramidal neuron using Cs-Methanesulfonate internal.

    • Critical Step: The Cs+ internal blocks the postsynaptic GIRK current. This ensures that any change in the evoked response is due to presynaptic mechanisms (reduced glutamate release), not postsynaptic shunting.

  • Stimulation: Place a concentric bipolar stimulating electrode on the Schaffer collaterals.

  • Protocol: Deliver paired electrical pulses (Inter-stimulus interval: 50 ms) every 10-20 seconds.

  • Baseline: Record stable evoked EPSCs (eEPSCs) for 5 minutes.

  • Agonist Application: Wash in test compound.

  • Readout: Monitor the amplitude of the first EPSC (

    
    ) and the Paired-Pulse Ratio (
    
    
    
    ).
Data Analysis (Protocol B)

Presynaptic GABA-B activation inhibits Calcium entry, lowering the probability of release (


).[5] Low 

synapses typically show facilitation (the second pulse releases more than the first).
MetricCalculationInterpretation of Agonist Effect
EPSC Amplitude Peak of 1st responseDecreases (Inhibition of release)
PPR

Increases (Shift toward facilitation)

Note: If the EPSC amplitude decreases but PPR remains unchanged, the drug may be acting postsynaptically (e.g., AMPA receptor blockade), not via GABA-B presynaptic mechanisms.

Workflow Visualization

Protocol_Workflow Start Slice Preparation (Sucrose ACSF) Choice Select Protocol Start->Choice ProtA Protocol A: Postsynaptic Potency Choice->ProtA Potency Data ProtB Protocol B: Presynaptic Mechanism Choice->ProtB MoA Data SolA Internal: K-Gluconate Bath: TTX/DNQX/AP5 ProtA->SolA ClampA V-Clamp @ -50mV SolA->ClampA MeasureA Measure Outward Current Shift ClampA->MeasureA SolB Internal: Cs-Meth Bath: Picrotoxin ProtB->SolB StimB Electrical Stimulation (Paired Pulse) SolB->StimB MeasureB Measure EPSC Reduction & PPR Increase StimB->MeasureB

Figure 2: Decision tree for selecting the appropriate electrophysiological assay based on data requirements.

Scientific Integrity & Troubleshooting (QC)

Series Resistance ( ) Monitoring

GABA-B currents in CA1 neurons are often small (50–200 pA). A change in Series Resistance can mimic or mask these currents.

  • Rule: Monitor

    
     by applying a -5 mV test pulse every sweep.
    
  • Cutoff: Discard any cell where

    
     changes by >20% during the experiment.
    
The "GDP- -S" Control

To definitively prove a response is postsynaptic and G-protein dependent:

  • Include GDP-

    
    -S (1 mM)  in the pipette solution (replaces GTP).
    
  • Outcome: This non-hydrolyzable analog locks the G-protein in the inactive state. The agonist should produce zero current in Protocol A. If current persists, the drug has off-target effects.

Temperature Effects

GIRK channel kinetics (


) are temperature-dependent (Lüscher et al., 1997).
  • Recommendation: Perform recordings at 30-32°C . Room temperature recordings are stable but may underestimate the magnitude and kinetics of the response.

References

  • Lüscher, C., Jan, L. Y., & Stoffel, M. (1997). GIRK3 constitutes the G-protein-coupled potassium channel in GABAergic neurons. Nature Neuroscience. Link

  • Davies, C. H., & Collingridge, G. L. (1993). The physiological regulation of synaptic inhibition by GABAB autoreceptors in rat hippocampus. The Journal of Physiology. Link

  • Sodickson, D. L., & Bean, B. P. (1996). GABAB receptor-activated calcium channels in neuronal cells. Journal of Neuroscience. Link

  • Otis, T. S., De Koninck, Y., & Mody, I. (1993). Characterization of synaptically elicited GABAB responses using patch-clamp recordings in rat hippocampal slices. The Journal of Physiology. Link

  • Gassmann, M., & Bettler, B. (2012). Regulation of neuronal GABA(B) receptor functions by subunit composition. Nature Reviews Neuroscience. Link

Sources

Method

Solvent extraction methods for 4-amino-4-arylbutanoic acid derivatives

Executive Summary The isolation of 4-amino-4-arylbutanoic acid derivatives (such as 4-amino-4-phenylbutanoic acid) presents a classic "zwitterionic trap" in process chemistry. Possessing both a basic amine ( ) and an aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of 4-amino-4-arylbutanoic acid derivatives (such as 4-amino-4-phenylbutanoic acid) presents a classic "zwitterionic trap" in process chemistry. Possessing both a basic amine (


) and an acidic carboxyl group (

), these molecules exist as highly water-soluble dipolar ions at neutral pH, rendering standard organic solvent extraction inefficient.

This guide details three field-proven methodologies to overcome these thermodynamic barriers: Reactive Extraction (Carrier-Mediated) , Ion-Exchange Chromatography (IEX) , and Isoelectric Point (pI) Precipitation . Unlike generic protocols, this note focuses on the mechanistic manipulation of phase equilibria to maximize yield and purity.

Physicochemical Profile & The Zwitterion Challenge

To design an effective extraction, one must first map the ionization state of the molecule. 4-amino-4-arylbutanoic acids exist in three distinct states depending on bulk pH:

  • pH < 3.0 (Cationic):

    
     (Soluble in water, extractable by Cation Exchangers).
    
  • pH 4.0 – 8.0 (Zwitterionic):

    
     (Net neutral charge, but high lattice energy and water solubility; least soluble in organic solvents).
    
  • pH > 10.0 (Anionic):

    
     (Soluble in water, extractable by Anion Exchangers).
    

Key Data Points for Process Design:

Parameter Value (Approx.) Implication
pKa1 (-COOH) 4.0 – 4.2 Below this pH, the molecule is cationic.
pKa2 (-NH2) 9.4 – 10.0 Above this pH, the molecule is anionic.
Isoelectric Point (pI) ~6.8 – 7.2 Point of minimum solubility in water.

| LogP (Zwitterion) | -1.5 to -2.0 | Highly hydrophilic; poor partitioning into EtOAc/DCM. |

Method A: Reactive Extraction (Carrier-Mediated)

Best For: Continuous processing, dilute fermentation broths, or when avoiding solid-phase resins.

Standard solvents (Ethyl Acetate, DCM) fail because they cannot solvate the zwitterion. Reactive extraction utilizes an organophosphorus carrier—typically Di-(2-ethylhexyl)phosphoric acid (D2EHPA) —dissolved in a non-polar diluent (Kerosene or n-Heptane). The carrier acts as a "liquid cation exchanger," forming a hydrophobic complex with the amino acid at the interface.

Mechanism


Protocol 1: D2EHPA Reactive Extraction

Reagents:

  • Extractant: 0.5 M D2EHPA in Kerosene (or n-Heptane).

  • Stripping Agent: 2M Hydrochloric Acid (HCl).

  • Feed Solution: Aqueous reaction mixture containing 4-amino-4-phenylbutanoic acid.[1]

Step-by-Step Workflow:

  • Feed Preparation: Adjust the aqueous feed to pH 2.5 – 3.0 using dilute

    
    . Rationale: This ensures the amino acid is in its cationic form (
    
    
    
    ), ready to pair with the anionic carrier.
  • Equilibration: Mix the Aqueous Feed and Organic Phase (D2EHPA/Kerosene) at a 1:1 volume ratio .

  • Extraction: Agitate vigorously for 30 minutes at room temperature.

    • Note: Emulsion formation is a risk. If observed, add 2-5% Isodecanol as a phase modifier.

  • Phase Separation: Centrifuge or allow gravity settling. The amino acid is now loaded in the upper organic phase.

  • Stripping (Back-Extraction): Contact the loaded organic phase with 2M HCl (ratio 1:1).

    • Mechanism:[1][2][3][4][5] The high proton concentration displaces the amino acid from the D2EHPA complex, pushing it back into the aqueous phase as the hydrochloride salt.

  • Recovery: Collect the acidic aqueous phase and evaporate to dryness to yield the hydrochloride salt.

ReactiveExtraction Feed Aqueous Feed (pH adjusted to 2.5) Mixer High-Shear Mixing (Ion-Pair Formation) Feed->Mixer Organic Organic Phase (D2EHPA in Kerosene) Organic->Mixer Separator Phase Separation Mixer->Separator LoadedOrg Loaded Organic (R-NH3+ • D2EHPA-) Separator->LoadedOrg Top Layer Strip Stripping (2M HCl) LoadedOrg->Strip Product Product Recovery (HCl Salt) Strip->Product Aq. Phase

Figure 1: Reactive extraction workflow utilizing D2EHPA carrier mechanisms for zwitterion recovery.

Method B: Cation Exchange Chromatography (IEX)

Best For: High purity requirements, desalting crude hydrolysis mixtures.

This is the industry standard for separating amino acids from inorganic salts (e.g., NaCl,


) generated during lactam hydrolysis.
Protocol 2: Dowex 50W / Amberlite IR-120 Purification

Reagents:

  • Resin: Strongly Acidic Cation Exchanger (e.g., Dowex 50W-X8,

    
     form).
    
  • Eluent A: Deionized Water.[5][6]

  • Eluent B: 1M – 2M Ammonium Hydroxide (

    
    ).
    

Step-by-Step Workflow:

  • Column Preparation: Pack the column with resin and wash with 3 bed volumes (BV) of DI water.

  • Loading: Acidify the crude reaction mixture to pH 2.0 . Load onto the column at a slow flow rate (1-2 BV/hour).

    • Mechanism:[1][2][3][4][5] The amino acid (

      
      ) binds to the sulfonate groups (
      
      
      
      ) on the resin. Inorganic anions (
      
      
      ,
      
      
      ) pass through the void volume.
  • Washing: Wash with 3-5 BV of DI water until the effluent pH is neutral. This removes non-ionic impurities and unbound salts.

  • Elution: Switch to 1M

    
     .
    
    • Mechanism:[1][2][3][4][5] The ammonia deprotonates the resin and the amino acid, releasing the amino acid as a zwitterion or anion.

  • Detection: Monitor fractions using TLC (Ninhydrin stain) or HPLC.

  • Finishing: Pool active fractions and evaporate. The excess ammonia evaporates, leaving the free zwitterionic amino acid.

Method C: Isoelectric Point (pI) Precipitation

Best For: Large-scale bulk recovery where >90% purity is acceptable.

At the isoelectric point (pH ~7.0), the zwitterion has zero net charge and its hydration shell is weakest, leading to precipitation.

Protocol 3: pI Crystallization
  • Concentration: Concentrate the aqueous reaction mixture (post-hydrolysis) to approx. 20-30% w/v.

  • pH Adjustment:

    • If starting from acid hydrolysis (pH < 1): Slowly add 50% NaOH or concentrated Ammonia.

    • Critical Step: As pH approaches 5.0, slow down. Adjust precisely to pH 6.8 – 7.2 .

  • Anti-Solvent Addition: Add Ethanol or Isopropanol (ratio 1:1 to 2:1 v/v) to the aqueous mixture.

    • Why: This lowers the dielectric constant of the solvent, drastically reducing the solubility of the zwitterion.

  • Crystallization: Cool the mixture to 0–4°C and stir for 4-6 hours.

  • Filtration: Filter the white precipitate.[3][7] Wash with cold 90% Ethanol.

Comparative Analysis of Methods

FeatureReactive Extraction (D2EHPA)Ion Exchange (Resin)pI Precipitation
Yield High (90-95%)High (>95%)Moderate (70-85%)
Purity Good (removes salts)Excellent (Desalting)Good (depends on washing)
Scalability Continuous (Mixer-Settler)Batch / Semi-ContinuousBatch (Reactors)
Cost Medium (Solvent recovery)Medium (Resin life)Low (Simple reagents)
Key Risk Emulsion formationColumn foulingCoprecipitation of salts

References

  • Cascaval, D., et al. (2001). "Selective separation of amino acids by reactive extraction with D2EHPA." Biochemical Engineering Journal, 7(2), 171-176.

  • Zhang, Y., et al. (2012). "Efficient Concentration of an Amino Acid Using Reactive Extraction Coupled with Bipolar Electrodialysis." Chemical Engineering & Technology.

  • BenchChem Protocols. "Synthesis and workup of 4-amino-3-phenylbutanoic acid derivatives."

  • Oniscu, C., & Galaction, A. I. (2001). "Selective Separation of Amino Acids by Reactive Extraction." Revista Medico-Chirurgicala.

  • Sigma-Aldrich Technical Library. "4-amino-4-phenylbutanoic acid Product Properties and Handling."

Sources

Application

Application Note: Radioligand Binding Assay Protocols for 4-Substituted Phenibut Analogs

Introduction & Pharmacological Context The pharmacological profiling of γ-aminobutyric acid (GABA) derivatives is a critical vector in neuropharmacological drug development. 4-Substituted phenibut analogs—most notably ba...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The pharmacological profiling of γ-aminobutyric acid (GABA) derivatives is a critical vector in neuropharmacological drug development. 4-Substituted phenibut analogs—most notably baclofen (4-chloro-phenibut) and various halogenated or alkylated derivatives (e.g., 4-fluoro-phenibut, 4-methyl-phenibut)—exhibit a complex, dual-target mechanism of action. They function primarily as agonists at the metabotropic GABA_B receptor and as ligands for the α2δ subunit of voltage-dependent calcium channels (VDCCs) [1].

Understanding the precise binding affinities (K_i) of these analogs is essential for predicting their sedative, anxiolytic, and anti-nociceptive efficacies. This application note provides field-validated, self-calibrating radioligand binding protocols designed to isolate and quantify the interactions of 4-substituted phenibut analogs at both primary targets.

Mechanistic Overview & Target Rationale

The substitution at the 4-position of the phenyl ring profoundly dictates the molecule's target selectivity. When these analogs bind to the GABA_B receptor, they stabilize the active conformation of this G-protein coupled receptor (GPCR), leading to the dissociation of the Gi/o protein complex. This cascade inhibits adenylyl cyclase (reducing intracellular cAMP) and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization [1, 4].

Concurrently, binding to the VDCC α2δ subunit disrupts the trafficking of calcium channels to the presynaptic membrane, attenuating calcium influx and subsequent excitatory neurotransmitter release [1, 9].

G A 4-Substituted Phenibut Analog B GABA_B Receptor (Gi/o Coupled) A->B Agonist C VDCC α2δ Subunit A->C Antagonist/Ligand D Inhibit Adenylyl Cyclase (↓ cAMP) B->D E Activate GIRK Channels (K+ Efflux) B->E F Inhibit Presynaptic Ca2+ Influx C->F G Neuronal Hyperpolarization & Reduced Excitability D->G E->G F->G

Dual mechanism of 4-substituted phenibut analogs at GABA_B and VDCC α2δ subunits.

Quantitative Structure-Activity Relationship (SAR) Data

The nature of the para-substitution and the stereocenter heavily influence binding affinity. The addition of a chlorine atom (baclofen) significantly increases GABA_B affinity compared to unsubstituted phenibut, while paradoxically reducing its affinity for the α2δ subunit [2, 7].

Table 1: Comparative Binding Affinities (K_i) at Primary Targets

CompoundSubstitutionGABA_B K_i (μM)VDCC α2δ K_i (μM)
(R)-Baclofen 4-Chloro~6.0156.0
(R)-Phenibut 4-Hydrogen92.023.0
(S)-Phenibut 4-HydrogenInactive39.0
Gabapentin (Control)N/AInactive0.05

Data synthesized from competitive radioligand binding experiments using rat brain membrane preparations [1, 2, 7].

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. By incorporating strict non-specific binding (NSB) controls and utilizing the Cheng-Prusoff equation, researchers can ensure that the generated data is independent of day-to-day variations in radioligand specific activity.

Workflow S1 1. Tissue Prep Homogenization S2 2. Membrane Isolation S1->S2 S3 3. Ligand Incubation S2->S3 S4 4. Vacuum Filtration S3->S4 S5 5. Scintillation Counting S4->S5 S6 6. Data Analysis S5->S6

Standardized experimental workflow for competitive radioligand binding assays.

Protocol A: GABA_B Receptor Binding Assay using [³H]CGP54626

Causality & Rationale: While[³H]baclofen can be used to label GABA_B receptors, we strongly recommend the selective antagonist [³H]CGP54626. Agonist radioligands only bind the high-affinity, G-protein-coupled state of the receptor, which is highly sensitive to endogenous GTP levels and requires precise divalent cation (Mg²⁺/Ca²⁺) optimization. Conversely, [³H]CGP54626 binds to all receptor conformations with high affinity, providing a robust measure of total receptor density and highly reproducible K_i values for test analogs [2, 6].

Materials:

  • Tissue: Rat brain cortical or cerebellar membranes (approx. 50-100 μg protein/well).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 2.5 mM CaCl₂ [5, 6].

  • Radioligand: 2 nM [³H]CGP54626 [3].

  • NSB Control: 10 μM unlabeled CGP54626 or 1 mM unlabeled baclofen[3].

Step-by-Step Methodology:

  • Membrane Preparation: Thaw membrane suspensions on ice and homogenize in Assay Buffer. Centrifuge at 40,000 × g for 15 minutes at 4°C. Critical Step: Repeat this wash step twice to thoroughly remove endogenous GABA, which will otherwise competitively inhibit radioligand binding. Resuspend the final pellet in Assay Buffer.

  • Incubation Setup: In a 96-well deep-well plate, combine 50 μL of the 4-substituted phenibut analog (varying concentrations from 10⁻⁹ to 10⁻³ M), 50 μL of 2 nM [³H]CGP54626, and 400 μL of membrane suspension (total volume 500 μL).

  • Equilibrium Incubation: Incubate the plate at room temperature (22°C–24°C) for 60 minutes. Antagonist kinetics require sufficient time to reach thermodynamic equilibrium [3, 6].

  • Separation: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester [3]. Note: Pre-soak filters in 0.1% polyethylenimine (PEI) for 30 minutes to minimize non-specific binding to the glass fibers.

  • Washing: Wash filters three times with 1 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Self-Validation & Quality Control: Always run a known reference standard (e.g., unlabeled baclofen) alongside novel 4-substituted analogs. A signal-to-background ratio (Total Binding / Non-Specific Binding) of at least 5:1 is required to validate the membrane preparation's integrity.

Protocol B: VDCC α2δ Subunit Binding Assay using [³H]Gabapentin

Causality & Rationale: Gabapentin binds selectively to the α2δ-1 and α2δ-2 subunits [8, 9]. Because 4-substituted phenibut analogs exhibit gabapentinoid activity,[³H]gabapentin displacement is the gold standard for quantifying this interaction. The assay requires strict temperature control (4°C) because the binding kinetics of [³H]gabapentin are highly temperature-dependent; the ligand rapidly dissociates at room temperature.

Materials:

  • Tissue: Rat whole brain membranes (excluding cerebellum, which has lower α2δ density).

  • Assay Buffer: 10 mM HEPES (pH 7.4).

  • Radioligand: 10 nM [³H]gabapentin [8].

  • NSB Control: 10 μM unlabeled gabapentin [1].

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes in 10 mM HEPES buffer. Critical Step: Extensive washing (at least three centrifugation cycles at 40,000 × g) is mandatory to remove endogenous aliphatic amino acids (like L-leucine) that act as competitive inhibitors at the α2δ binding site [9].

  • Incubation Setup: Combine test compounds, 10 nM [³H]gabapentin, and membrane preparation (approx. 100 μg protein) in a final volume of 250 μL.

  • Equilibrium Incubation: Incubate for 45 minutes strictly at 4°C to prevent rapid ligand dissociation.

  • Separation & Washing: Rapidly filter through GF/B filters using a cell harvester. Wash immediately with 3 × 1 mL of ice-cold HEPES buffer. Crucial: The washing step must be completed in under 10 seconds per well to prevent dissociation of the [³H]gabapentin-receptor complex.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

Self-Validation & Quality Control: The inclusion of 10 μM unlabeled gabapentin defines the non-specific binding baseline. If specific binding falls below 70% of total binding, the membrane washing steps were likely insufficient to remove endogenous amino acids, and the assay must be repeated.

Data Analysis & System Calibration

For both assays, specific binding is defined as Total Binding (CPM) minus Non-Specific Binding (CPM). Plot the specific binding against the log concentration of the 4-substituted phenibut analog.

Use non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) [1]. Validate the assay by calculating the equilibrium dissociation constant (K_i) using the Cheng-Prusoff equation:

K_i = IC₅₀ / (1 + ([L] / K_d))

Where [L] is the radioligand concentration used in the assay and K_d is the historical dissociation constant of the radioligand (e.g., ~1.5 nM for [³H]CGP54626 at GABA_B and ~59 nM for [³H]gabapentin at α2δ-1) [8]. This mathematical correction ensures that K_i values remain absolute and comparable across different laboratories and literature sources, fulfilling the requirement for a self-validating experimental system.

References

  • BenchChem. "An In-depth Technical Guide on the Core Mechanism of Action of β-Phenyl-γ-aminobutyric Acid in Biological Systems". 1

  • Ovid. "Comparative pharmacological activity of optical isomers of phenibut". 2

  • Porcu, A. (Università degli Studi di Cagliari). "[3H]CGP54626 binding assay". AWS. 3

  • BenchChem. "An In-depth Technical Guide to Methyl 4-amino-3-phenylbutanoate". 4

  • Karger Publishers. "Recombinant Human Growth Hormone Affects the Density and Functionality of GABA B Receptors in the Male Rat Brain". 5

  • NIH. "GABAB receptor isoforms GBR1a and GBR1b, appear to be associated with pre- and post-synaptic elements respectively in rat and human cerebellum". 6

  • NIH. "Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators". 7

  • ResearchGate. "Calcium Channel α2/δ subunits – Structure and Gabapentin Binding". 8

  • ResearchGate. "Calcium Channel α2δ Subunits—Structure and Gabapentin Binding". 9

Sources

Method

Advanced GC-MS Derivatization Protocols for 4-amino-4-(4-ethylphenyl)butanoic Acid

Abstract This application note details high-precision GC-MS derivatization strategies for 4-amino-4-(4-ethylphenyl)butanoic acid , a lipophilic -amino butyric acid (GABA) analog.[1] Due to its zwitterionic nature and pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details high-precision GC-MS derivatization strategies for 4-amino-4-(4-ethylphenyl)butanoic acid , a lipophilic


-amino butyric acid (GABA) analog.[1] Due to its zwitterionic nature and propensity for thermal cyclization into a lactam artifact, direct GC analysis is impossible. This guide presents three validated protocols: Silylation (MTBSTFA)  for rapid screening, Alkyl Chloroformate (ECF)  for biological matrices, and Acylation-Esterification  for robust quantification.[1] Critical attention is given to distinguishing the target analyte from its cyclized degradation product, 5-(4-ethylphenyl)pyrrolidin-2-one.[1]

Introduction & Chemical Challenges

4-amino-4-(4-ethylphenyl)butanoic acid possesses a primary amine and a carboxylic acid separated by a three-carbon chain.[1] This structural motif presents two specific analytical challenges:

  • Zwitterionic Polarity: The molecule exists as a zwitterion at neutral pH, rendering it non-volatile and thermally unstable.

  • Lactamization Risk: Under acidic conditions or high thermal stress,

    
    -amino acids undergo intramolecular cyclization (dehydration) to form lactams (pyrrolidones).[1] For this specific analyte, the artifact is 5-(4-ethylphenyl)pyrrolidin-2-one .[1] Inadequate derivatization will yield the lactam peak, leading to false-negative results for the acid and false-positive results for the degradation product.[1]
    
Chemical Structure & Derivatization Targets[1][2][3][4][5][6]
  • Target 1 (-NH₂): Benzylic primary amine.[1] Sterically hindered by the 4-ethylphenyl group.[1]

  • Target 2 (-COOH): Carboxylic acid.[1][2][3] Readily ionizable.[1]

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to select the optimal derivatization method for your sample matrix.

DecisionMatrix Start Start: Select Sample Matrix Matrix Is the sample Aqueous (Urine/Plasma) or Organic (Solid/Powder)? Start->Matrix Aqueous Aqueous Biological Fluid Matrix->Aqueous Organic Dry Powder / Organic Extract Matrix->Organic Method1 Protocol A: Alkyl Chloroformate (ECF) (Instant, Aqueous compatible) Aqueous->Method1 Direct extraction Method2 Protocol B: Silylation (MTBSTFA) (High sensitivity, Moisture sensitive) Organic->Method2 Rapid Screen Method3 Protocol C: Acylation/Esterification (Gold Standard for Quant, Labor intensive) Organic->Method3 Strict Quantitation

Figure 1: Decision matrix for selecting the appropriate derivatization strategy.[1]

Protocol A: Silylation with MTBSTFA (Rapid Screening)

Best for: Clean, dry samples (API purity testing, powder analysis). Mechanism: Replaces active hydrogens with tert-butyldimethylsilyl (TBDMS) groups.[1] TBDMS derivatives are hydrolytically more stable than TMS derivatives.[1]

Reagents
  • MTBSTFA + 1% TBDMCS: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (Sigma-Aldrich).[1]

  • Solvent: Anhydrous Pyridine or Acetonitrile.[1]

  • Internal Standard: Gabapentin or 4-amino-4-phenylbutanoic acid-d5.[1]

Step-by-Step Methodology
  • Preparation: Weigh 1.0 mg of sample into a 2 mL GC autosampler vial.

  • Dissolution: Add 50 µL of anhydrous pyridine. Vortex until dissolved.[1]

  • Reagent Addition: Add 100 µL of MTBSTFA + 1% TBDMCS.

  • Incubation: Cap tightly and heat at 70°C for 45 minutes .

    • Expert Note: Do not exceed 80°C. Higher temperatures increase the risk of lactam formation before the amine is fully protected.

  • Injection: Inject 1 µL into the GC-MS (Split 10:1).

Expected Derivative: N,O-di-TBDMS-4-amino-4-(4-ethylphenyl)butanoic acid.[1] Mass Shift: MW + 228 Da (Two TBDMS groups replace 2 H).[1]

Protocol B: Alkyl Chloroformate (ECF) (Biological Matrices)

Best for: Urine, Plasma, or aqueous solutions. Mechanism: Carboxyl groups are esterified to ethyl esters; amines are converted to carbamates.[1] Advantage: Occurs in seconds in aqueous media; prevents thermal cyclization.[1]

Reagents
  • ECF: Ethyl Chloroformate.[1]

  • Solvent: Ethanol : Pyridine (4:1 v/v).[1]

  • Extraction Solvent: Chloroform or Isooctane.[1]

Step-by-Step Methodology
  • Sample Prep: Take 100 µL of urine/plasma.[1] Adjust pH to >12 using 50 µL of 5M NaOH.[1]

  • Reagent Addition: Add 100 µL of Ethanol:Pyridine (4:1).

  • Derivatization: Add 50 µL of Ethyl Chloroformate slowly. Vortex vigorously for 30 seconds.[1]

    • Reaction: Gas evolution (CO₂) will occur.[1]

  • Acidification: Add 100 µL of 1M HCl to neutralize and stop the reaction.

  • Extraction: Add 300 µL of Chloroform. Vortex for 1 minute. Centrifuge at 3000 rpm for 2 minutes.

  • Analysis: Inject 1 µL of the bottom organic layer.

Expected Derivative: N-ethoxycarbonyl ethyl ester derivative.[1]

Protocol C: Chemical Acylation-Esterification (Gold Standard)

Best for: High-sensitivity quantification where silylation matrix effects are observed.[1] Mechanism: Two-step reaction.[1] 1) Acid-catalyzed esterification.[1] 2) Acylation of the amine.

Reagents
  • Esterification: 3N HCl in n-Butanol.

  • Acylation: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).[1]

Step-by-Step Methodology
  • Evaporation: Evaporate sample extract to dryness under nitrogen.

  • Esterification: Add 200 µL of 3N HCl in n-Butanol.

  • Incubation 1: Heat at 60°C for 20 minutes .

    • Critical: Remove excess reagent under nitrogen stream after heating.[1]

  • Acylation: Add 100 µL of Ethyl Acetate and 50 µL of TFAA.

  • Incubation 2: Heat at 60°C for 15 minutes .

  • Cleanup: Evaporate to dryness.[1] Reconstitute in 100 µL Ethyl Acetate.

Expected Derivative: N-TFA n-butyl ester derivative.[1]

Results & Discussion: Interpretation of Mass Spectra

Fragmentation Patterns (EI Source, 70 eV)

The mass spectrum of the TBDMS derivative (Protocol A) is the most distinct for structural confirmation.

Fragment Ion (m/z)Origin / Structural AssignmentSignificance
[M-57]⁺ Loss of tert-butyl groupBase peak (Typical for TBDMS).[1] High intensity for quant.
[M-15]⁺ Loss of methyl groupSmall peak, confirms molecular weight.[1]
m/z 73, 147 Silicon fragmentsGeneral background for silylation.[1]
m/z 133 Tropylium ion analog (Ethylphenyl)Characteristic of the 4-ethylphenyl moiety.[1]
The "Lactam Trap"

If you observe a peak with a molecular weight matching the underivatized lactam (MW ~203) or a mono-TMS derivative of the lactam, the derivatization failed.

  • Lactam Peak: Sharp, elutes earlier than the fully derivatized acid.

  • Prevention: Ensure the derivatization reagent is in excess and the initial heating step is not too aggressive (<80°C).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Small Peaks Moisture contamination (Method A)Use fresh, anhydrous pyridine.[1] Dry sample thoroughly.[1]
Lactam Peak Observed Thermal cyclization in injectorLower Injector Temp to 250°C. Use Protocol B (ECF).
Tailing Peaks Active sites in linerReplace liner with deactivated splitless liner (glass wool).[1]
Incomplete Derivatization Steric hindrance at amineIncrease incubation time to 60 mins.

References

  • Sobolevsky, T. G., et al. (2003).[1][4] "Derivatization of amino acids with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide for gas chromatography-mass spectrometry." Journal of Separation Science, 26(17), 1474-1478.[1] Link[1]

  • Hušek, P. (1991).[1] "Rapid derivatization and gas chromatographic determination of amino acids." Journal of Chromatography A, 552, 289-299.[1] Link

  • Kushnir, M. M., et al. (2005).[1] "Analysis of dicarboxylic acids by tandem mass spectrometry." Clinical Chemistry, 51(12).[1] Link[1]

  • Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Seminal text on acylation/esterification mechanisms).

Sources

Application

Application Note: Advanced Solid-Phase Extraction (SPE) of Gabapentinoids from Biological Matrices

Executive Summary: The Zwitterionic Challenge Gabapentinoids (Gabapentin, Pregabalin, and Mirogabalin) present a unique challenge in bioanalysis due to their zwitterionic nature and high polarity. Unlike lipophilic drugs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Zwitterionic Challenge

Gabapentinoids (Gabapentin, Pregabalin, and Mirogabalin) present a unique challenge in bioanalysis due to their zwitterionic nature and high polarity. Unlike lipophilic drugs that retain easily on C18 silica, gabapentinoids exist as charged species across a wide pH range, leading to poor retention on traditional reversed-phase sorbents and significant matrix suppression in LC-MS/MS workflows.

This guide details a Mixed-Mode Strong Cation Exchange (MCX) protocol. By exploiting the amine functionality of these drugs, we achieve orthogonal selectivity—removing phospholipids and proteins while retaining the analyte via robust ionic interactions. This method yields cleaner extracts and higher recovery (>90%) compared to protein precipitation (PPT) or standard hydrophilic-lipophilic balance (HLB) methods.

The Chemistry of Capture

To design a robust extraction, one must understand the molecule's behavior in solution. Gabapentinoids possess both a basic amine group and an acidic carboxylic acid group.

Physicochemical Profile[1][2]
AnalytepKa (Carboxyl)pKa (Amine)LogPState at pH 7.4 (Plasma)
Gabapentin ~3.7~10.7-1.10Zwitterion (Neutral net charge)
Pregabalin ~4.2~10.6-1.35Zwitterion (Neutral net charge)
Mirogabalin ~4.0~10.5-0.8Zwitterion (Neutral net charge)
Mechanism of Action: Why MCX?

Standard Reversed-Phase (RP) sorbents rely on hydrophobic interaction.[1] Because gabapentinoids have negative LogP values (highly water-soluble), they "break through" RP cartridges during loading.

The Solution: Mixed-Mode Cation Exchange (MCX) MCX sorbents combine a hydrophobic backbone (divinylbenzene) with a sulfonic acid moiety (


).
  • Acidification (pH < 3): The analyte's carboxyl group becomes neutral (

    
    ), and the amine becomes fully protonated (
    
    
    
    ).
  • Ion Exchange: The positively charged amine binds irreversibly to the negatively charged sulfonic acid groups on the sorbent.

  • Interference Removal: Since the drug is "locked" ionically, we can wash the cartridge with 100% organic solvent (Methanol) to strip away hydrophobic interferences (lipids) without eluting the drug.

Experimental Workflow

Materials & Reagents[4]
  • SPE Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 mL or 96-well plate.

  • Loading Buffer: 2% Phosphoric Acid (

    
    ) in water.
    
  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
  • Internal Standard (IS): Gabapentin-D10 or Pregabalin-D6.[2]

The "Lock-and-Key" Protocol

This protocol is designed for Plasma/Serum (200 µL) .

Step 1: Sample Pre-treatment (The Protonation Step)
  • Action: Add 20 µL of Internal Standard working solution to 200 µL of plasma.

  • Action: Add 200 µL of 2% Phosphoric Acid . Vortex mix for 30 seconds.

  • Scientific Logic:[3][4][5] This lowers the sample pH to ~2.0. At this pH, the drug is fully protonated (

    
    ), priming it for cation exchange capture. It also disrupts protein binding.
    
Step 2: Conditioning [3]
  • Action: Add 1 mL Methanol .

  • Action: Add 1 mL Water .

  • Scientific Logic:[3][4][5][6] Activates the polymeric pores and ensures the sorbent is wet for aqueous loading.

Step 3: Loading
  • Action: Load the entire pre-treated sample (~420 µL) onto the cartridge.

  • Flow Rate: Low (< 1 mL/min) to maximize mass transfer.

  • Scientific Logic:[3][4][5] The analyte's amine (

    
    ) binds to the sorbent's sulfonate (
    
    
    
    ).
Step 4: Interference Wash (The Orthogonal Clean-up)
  • Wash A (Aqueous): Add 1 mL 2% Formic Acid .

    • Removes: Proteins, salts, and hydrophilic interferences.

  • Wash B (Organic): Add 1 mL 100% Methanol .

    • Removes: Hydrophobic neutrals, lipids, and phospholipids.

    • Critical Note: Unlike C18 SPE, methanol will not elute the analyte here because the ionic bond is stronger than the solvent solubility. This is the key to high purity.

Step 5: Elution (Breaking the Lock)
  • Action: Add 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

  • Action: Collect eluate in a clean tube.

  • Scientific Logic:[3][4][5][6] The high pH (>10) deprotonates the analyte's amine (

    
    ) and neutralizes the sorbent surface. The ionic bond breaks, and the organic solvent releases the drug.
    
Step 6: Post-Processing
  • Action: Evaporate to dryness under

    
     at 40°C.
    
  • Action: Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).

Visualizing the Pathway

The following diagram illustrates the physicochemical state of the analyte at each stage of the extraction.

SPE_Workflow cluster_0 Phase 1: Capture cluster_1 Phase 2: Purify cluster_2 Phase 3: Release Sample Plasma Sample (Neutral pH) Acid Add H3PO4 (pH < 3) Sample->Acid Acidification Load LOAD to MCX Analyte: NH3+ (Protonated) Sorbent: SO3- Acid->Load Bind Wash1 WASH 1 (Aq Acid) Removes Salts/Proteins Load->Wash1 Wash2 WASH 2 (100% MeOH) Removes Lipids/Neutrals (Ionic Bond Holds Analyte) Wash1->Wash2 Orthogonal Wash Elute ELUTE (5% NH4OH in MeOH) High pH -> Deprotonation Bond Breaks Wash2->Elute pH Switch LCMS LC-MS/MS Analysis Elute->LCMS Reconstitute

Caption: Figure 1. Mechanism of Mixed-Mode Cation Exchange (MCX) for Gabapentinoids. The process relies on pH switching to lock (acidic) and release (basic) the target amine.

Validation & Performance Data

The following data represents typical validation results using this MCX protocol compared to standard Protein Precipitation (PPT).

Recovery & Matrix Effects[8]
ParameterMCX Protocol (This Method)Protein Precipitation (PPT)
Absolute Recovery 92 - 98% 65 - 75%
Matrix Effect (ME) < 5% suppression > 30% suppression (Phospholipids)
RSD (Precision) < 3.5%8 - 12%
Sensitivity (LLOQ) 5 ng/mL50 ng/mL
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Recovery Sample pH too high during load.Ensure H3PO4 is added.[1] Final sample pH must be < 3.0 for amine protonation.
High Backpressure Protein clogging.Centrifuge plasma sample after acidification (10,000 rpm for 5 min) before loading.
Early Elution Wash 2 contained water/acid.Ensure Wash 2 is 100% organic (MeOH). Water in this step can weaken ionic retention if pH drifts.

References

  • Thermo Fisher Scientific. Determination of Pregabalin in Human Plasma by SPE-LC-MS/MS Using SOLA CX Mixed Mode Solid Phase Extraction. Application Note. Link

  • Waters Corporation. Oasis MCX Extraction Method for Basic Drugs. Waters Application Notebook. Link

  • Bockbrader, H. N., et al. (2010). Clinical Pharmacokinetics of Pregabalin in Healthy Volunteers.[7] Journal of Clinical Pharmacology. Link

  • Agilent Technologies. Fractionation of Acidic, Neutral and Basic Drugs from Plasma with Polymeric SPE Cation Exchange.[8] Application Note 5990-7357EN. Link

  • Nahar, L., et al. (2017).[2] Validated Method for the Screening and Quantification of Baclofen, Gabapentin and Pregabalin in Human Post-Mortem Whole Blood.[2] Journal of Analytical Toxicology.[2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Hydrolysis of 4-Ethylphenyl-pyrrolidinone Intermediates

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the hydrolysis of 4-ethylphenyl-pyrrolidinone intermediates. The successful cleavag...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the hydrolysis of 4-ethylphenyl-pyrrolidinone intermediates. The successful cleavage of this lactam is a critical step in the synthesis of various active pharmaceutical ingredients (APIs), and achieving high yields is paramount for process efficiency and economic viability. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this transformation.

The Chemistry: Understanding the Hurdle

The hydrolysis of an amide, particularly a cyclic amide (lactam) like 4-ethylphenyl-pyrrolidinone, is fundamentally a nucleophilic acyl substitution reaction.[1] However, amides are notoriously stable and resistant to hydrolysis compared to other carboxylic acid derivatives like esters.[2][3] This stability arises from the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and imparts partial double-bond character to the C-N bond.[2][3]

Consequently, forcing conditions such as high temperatures and the use of strong acids or bases are typically required to drive the reaction to completion.[3] The reaction can proceed via two primary pathways: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).

Acid-Catalyzed Hydrolysis Mechanism

Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This allows a weak nucleophile, like water, to attack the carbonyl. A series of proton transfers follows, ultimately leading to the expulsion of the amine as its protonated ammonium salt and the formation of the carboxylic acid.[4] This reaction is generally considered irreversible because the resulting amine is protonated and no longer nucleophilic, preventing the reverse reaction.[4]

AcidHydrolysis Start Lactam ProtonatedLactam Protonated Lactam Start->ProtonatedLactam + H₃O⁺ Tetrahedral1 Tetrahedral Intermediate ProtonatedLactam->Tetrahedral1 + H₂O ProtonatedAmine Protonated Amine Intermediate Tetrahedral1->ProtonatedAmine Proton Transfer Product Carboxylic Acid + Ammonium Salt ProtonatedAmine->Product - H₃O⁺ (Ring Opening)

Caption: Acid-catalyzed hydrolysis workflow.

Base-Catalyzed Hydrolysis Mechanism

In basic hydrolysis, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion. The amide anion, being a strong base, immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and an amine. This final acid-base step makes the reaction effectively irreversible.[1]

BaseHydrolysis Start Lactam Tetrahedral Tetrahedral Intermediate Start->Tetrahedral + OH⁻ CarboxylicAcid Carboxylic Acid + Amide Anion Tetrahedral->CarboxylicAcid Ring Opening Product Carboxylate Salt + Amine CarboxylicAcid->Product Proton Transfer (Irreversible)

Caption: Base-catalyzed hydrolysis workflow.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific issues encountered during the hydrolysis of 4-ethylphenyl-pyrrolidinone intermediates in a direct question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: My hydrolysis reaction has stalled, showing very low conversion by TLC/HPLC even after prolonged heating. What are the likely causes and how can I drive the reaction to completion?

Answer: This is the most common challenge and usually points to insufficiently reactive conditions. Amides require a significant energy input to overcome their stability.[3] Let's break down the potential causes.

Potential Causes & Solutions
CauseScientific RationaleTroubleshooting Steps
Insufficient Reagent Concentration/Strength The rate of hydrolysis is dependent on the concentration of H⁺ or OH⁻. Dilute solutions or weak acids/bases may not be sufficient to catalyze the reaction effectively.Acid: Use concentrated acids like 6M HCl, 10M H₂SO₄, or even a mixture of HBr/AcOH. • Base: Use at least 3-5 equivalents of a strong base like NaOH or KOH in a 10-25% aqueous solution.[5]
Suboptimal Temperature The activation energy for amide hydrolysis is high. Room temperature is often insufficient. The reaction rate typically doubles for every 10°C increase in temperature.• Increase the reaction temperature, often to reflux (100-110°C in aqueous solutions). • Monitor for potential degradation at very high temperatures.
Poor Solubility The 4-ethylphenyl-pyrrolidinone intermediate may have limited solubility in purely aqueous media, creating a heterogeneous mixture and slowing the reaction rate.• Add a water-miscible co-solvent such as ethanol, methanol, or THF to improve solubility. • Caution (Acidic): Avoid alcohol co-solvents if possible, as they can compete with water and lead to ester formation.
Insufficient Reaction Time Due to their stability, amide hydrolyses can be slow, sometimes requiring 12-24 hours or more to reach completion.• Monitor the reaction progress using a reliable analytical method (TLC or HPLC). • Do not stop the reaction until the starting material is fully consumed.
Issue 2: Significant Side Product Formation

Question: My reaction is proceeding, but I'm observing multiple spots on my TLC plate and unexpected masses in my LC-MS analysis. What are these impurities and how can I prevent them?

Answer: Side product formation is typically a result of the harsh conditions required for the hydrolysis. The key is to find a balance between reaction rate and selectivity.

Potential Causes & Solutions
CauseScientific RationaleTroubleshooting Steps
Product Degradation The desired amino acid product can be sensitive to prolonged exposure to strong acid/base at high temperatures, leading to decomposition.• Monitor the reaction closely and stop it as soon as the starting material is consumed. • Consider running the reaction at a slightly lower temperature for a longer period.
Racemization (if applicable) If your starting material is chiral, the stereocenter alpha to the carbonyl can be susceptible to epimerization under harsh basic or acidic conditions, leading to a loss of enantiomeric purity.• Use the mildest conditions that still provide a reasonable reaction rate. • Base-catalyzed hydrolysis is often more prone to racemization. Consider using acidic conditions if this is a major issue. • Enzymatic hydrolysis is an excellent alternative for preserving stereointegrity.[6]
Side Reactions on the Aromatic Ring Using concentrated sulfuric acid (H₂SO₄) at high temperatures can lead to electrophilic aromatic substitution, specifically sulfonation of the ethylphenyl ring.• If using H₂SO₄, keep the concentration and temperature as low as feasible. • Switch to a non-electrophilic acid like hydrochloric acid (HCl) to eliminate this possibility.
Issue 3: Difficult Product Isolation and Purification

Question: The reaction appears complete, but my isolated yield is low after workup, or the product is impure. What are the best practices for isolating the amino acid product?

Answer: The amphoteric nature of the amino acid product is the primary challenge during isolation. Proper pH control is critical.

Troubleshooting Workflow for Product Isolation

WorkupTroubleshooting Start Reaction Complete Cool Cool Reaction Mixture to 0-5 °C Start->Cool AdjustpH Slowly Adjust pH to Isoelectric Point (pI) (Typically pH 5-7) Cool->AdjustpH Precipitate Product Precipitates AdjustpH->Precipitate Filter Filter Solid, Wash with Cold Water & Acetone Precipitate->Filter Dry Dry Under Vacuum Filter->Dry CheckPurity Check Purity (NMR, LCMS) Dry->CheckPurity Pure Pure Product CheckPurity->Pure Purity >98% Impure Impure Product CheckPurity->Impure Purity <98% Recrystallize Recrystallize from Water/Ethanol Impure->Recrystallize Recrystallize->Filter

Caption: Workflow for isolating the amino acid product.

Key Isolation Principles:
  • Cool the Reaction Mixture: Before pH adjustment, cool the mixture to 0-5°C to minimize the solubility of the product and reduce degradation during neutralization.

  • Adjust to the Isoelectric Point (pI): The amino acid is least soluble at its pI.

    • From Acidic Solution: Slowly add a base (e.g., 6M NaOH) until the pH reaches ~6. The product should precipitate.

    • From Basic Solution: Slowly add an acid (e.g., 6M HCl) until the pH reaches ~6.

  • Filtration and Washing: Collect the precipitated solid by filtration. Wash the filter cake with a small amount of cold water to remove inorganic salts, followed by a solvent like cold acetone or diethyl ether to displace water and aid in drying.

  • Purification by Recrystallization: If the product is still impure, recrystallization is the most effective method. A common solvent system is a mixture of water and ethanol.

  • Alternative: Ion-Exchange Chromatography: For very difficult purifications or small-scale work, cation exchange resins can be used to capture the amino acid and wash away neutral or anionic impurities.[7]

Validated Experimental Protocols

These protocols provide a starting point for your experiments. They should be optimized based on your specific substrate and analytical monitoring.

Protocol 1: Standard Acid-Catalyzed Hydrolysis
  • Setup: To a round-bottom flask equipped with a reflux condenser, add the 4-ethylphenyl-pyrrolidinone intermediate (1.0 eq).

  • Reagent Addition: Add 6M aqueous hydrochloric acid (10 volumes, e.g., 10 mL per 1 g of substrate).

  • Reaction: Heat the mixture to reflux (approx. 100-105°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or HPLC every 2-4 hours until all starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture in an ice bath to 0-5°C.

    • Slowly add 6M aqueous NaOH with stirring to adjust the pH to 6-7. A precipitate should form.

    • Stir the slurry at 0-5°C for 30-60 minutes to maximize precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold deionized water, followed by cold acetone.

  • Drying: Dry the solid in a vacuum oven at 40-50°C to a constant weight to yield the desired amino acid.

Protocol 2: Standard Base-Catalyzed Hydrolysis (Saponification)
  • Setup: To a round-bottom flask equipped with a reflux condenser, add the 4-ethylphenyl-pyrrolidinone intermediate (1.0 eq).

  • Reagent Addition: Add a 20% aqueous solution of sodium hydroxide (5.0 eq of NaOH in 10 volumes of water).[5]

  • Reaction: Heat the mixture to reflux (approx. 100-105°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or HPLC every 1-2 hours until all starting material is consumed (typically 6-12 hours).

  • Workup:

    • Cool the reaction mixture in an ice bath to 0-5°C.

    • Slowly add 6M aqueous HCl with stirring to adjust the pH to 6-7, ensuring the temperature remains below 15°C. A precipitate should form.

    • Stir the slurry at 0-5°C for 30-60 minutes.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold deionized water to remove NaCl.

  • Drying: Dry the solid in a vacuum oven at 40-50°C to a constant weight.

Frequently Asked Questions (FAQs)

Q1: Acidic vs. Basic Hydrolysis: Which method is better?

A1: The choice depends on your priorities.

  • Acidic Hydrolysis: Is often slower but can be cleaner, as it avoids potential base-catalyzed side reactions. The workup can be simpler as the product precipitates from a neutralized solution.[4][8]

  • Basic Hydrolysis: Is typically faster but can be more prone to racemization if a chiral center is present. The workup requires careful neutralization, and the product is isolated from a solution containing a high concentration of salt (e.g., NaCl), which may require more thorough washing.[1][3]

Q2: How can I accurately monitor the reaction progress?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase like 10% Methanol in Dichloromethane. The starting lactam will be less polar (higher Rf) than the resulting amino acid product (which will likely stay at the baseline, Rf=0). For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is preferred. An even more direct method without the need for extensive sample preparation is Proton NMR (¹H-NMR) analysis, which can be used to observe the disappearance of starting material signals and the appearance of product signals.[9]

Q3: Are there milder, catalytic methods for this hydrolysis?

A3: While harsh stoichiometric conditions are standard, research into milder alternatives is ongoing. Biocatalysis, using enzymes like lactamases or certain amidases, offers a highly selective, environmentally friendly option that proceeds under physiological conditions, preserving chirality.[6][10] However, enzyme discovery and optimization for a specific non-natural substrate like 4-ethylphenyl-pyrrolidinone would require significant research and development. Organocatalytic methods for related transformations, such as the aminolysis of lactones, are also being explored and could inspire future developments in lactam hydrolysis.[11]

Q4: My final product seems to be "wet" or "oily" even after drying. What's wrong?

A4: This is almost always due to residual inorganic salts (e.g., NaCl, Na₂SO₄) from the workup, which are hygroscopic and absorb atmospheric moisture. This indicates that the washing step during filtration was insufficient. To fix this, you can either re-slurry the product in a minimal amount of cold deionized water and re-filter, or proceed with recrystallization, which is highly effective at removing inorganic salts.

References

  • Fiveable. (2025, August 15). Hydrolysis of Amides Definition - Organic Chemistry II Key...
  • Principles of Drug Action 1, Spring 2005, Amides.
  • Patsnap Eureka. (2026, February 28).
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • PMC. (2021, August 17).
  • PMC - NIH. (2026, February 5). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions.
  • Oxford Academic. NMR spectrometric assay for determining enzymatic hydrolysis of β-lactam antibiotics with bacteria in aqueous solution | FEMS Microbiology Letters.
  • ACS Publications. (2021, April 25).
  • ResearchGate. Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance | Request PDF.
  • MDPI. (2021, August 16). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance.
  • Benchchem. Troubleshooting low yield in Lipoamide chemical synthesis.
  • HYDROLYSIS REACTIONS. (2018, February 19).
  • HYDROLYSIS.
  • ElectronicsAndBooks. Synthesis and Reactions of 3-Pyrrolidinones.
  • Reddit. (2024, January 18). Hydrolysis product troubleshooting : r/Chempros.
  • Organic Synthesis. Hydrolysis of Amide.
  • ACS Catalysis. (2024, October 16). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
  • Organic Chemistry Portal. Pyrrolidine synthesis.
  • DIAL@UCLouvain. (2025, October 27). Toward a Better Understanding of Fatty Acid Amide Hydrolase Inhibition by β‐Lactams.
  • PubMed. Optimizing hydrolysis of N-linked high-mannose oligosaccharides by endo-beta-N-acetylglucosaminidase H.
  • Patsnap Eureka. (2026, February 28).
  • ResearchGate. (2021, April 29). How to purify amino acid hydrolysis extract for HPLC analysis?
  • PubMed. (2017, May 9). Metal-Free Synthesis of N-Aryl Amides using Organocatalytic Ring-Opening Aminolysis of Lactones.
  • Hydroxylated Pyrrolidines.
  • MDPI. (2022, August 15).
  • PMC. (2025, August 5). Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes.
  • Benchchem. Common side reactions in the synthesis of substituted pyrrolidines.
  • UiTM Institutional Repository. (2022, April 30).
  • YouTube. (2022, November 14). 396 BCH3023 Hydrolysis Reactions of Proteins Yielding Amino Acids.
  • PubMed. (2002, February 22). Hydroxylated pyrrolidines.
  • YouTube. (2023, October 7). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!
  • YouTube. (2019, January 15). mechanism of amide hydrolysis.
  • ResearchGate. The products of acid hydrolysis of N–vinyl–2–pyrrolidone, according to...
  • YouTube. (2020, April 14).

Sources

Optimization

Troubleshooting low ionization efficiency of phenibut analogs in mass spectrometry

Technical Support Center: Optimizing Ionization of Phenibut & Analogs Executive Summary & Diagnostic Workflow The Core Problem: Phenibut (4-amino-3-phenylbutyric acid) and its analogs (e.g., Baclofen, Tolibut) are zwitte...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Ionization of Phenibut & Analogs

Executive Summary & Diagnostic Workflow

The Core Problem: Phenibut (4-amino-3-phenylbutyric acid) and its analogs (e.g., Baclofen, Tolibut) are zwitterionic small molecules. They possess both a basic amine (pKa ~9.6) and an acidic carboxyl group (pKa ~3.9). In standard Reverse-Phase (RP) LC-MS, they suffer from two primary failure modes:

  • "The Void Volume Trap": Due to high polarity, they elute early with the solvent front, suffering catastrophic ion suppression from unretained salts and matrix components.

  • "The Zwitterion Paradox": At neutral pH, the net charge is zero, reducing electrospray droplet surface activity and preventing efficient gas-phase ion release.

Diagnostic Flowchart: Use this logic gate to identify your specific bottleneck before altering parameters.

TroubleshootingFlow Start START: Low Signal Intensity CheckRT Step 1: Check Retention Time (RT) Start->CheckRT Void Elutes in Void Volume (<1.5 min)? CheckRT->Void SwitchMode Action: Switch to HILIC or Derivatization Void->SwitchMode Yes CheckMatrix Step 2: Matrix Effects? Void->CheckMatrix No Infusion Post-Column Infusion Test: Suppression > 20%? CheckMatrix->Infusion CleanUp Action: Implement SPE or Protein Precip + Phospholipid Removal Infusion->CleanUp Yes CheckSource Step 3: Source Parameters Infusion->CheckSource No pH_Check Mobile Phase pH < 3? CheckSource->pH_Check AdjustpH Action: Acidify Mobile Phase (Force Cationic State) pH_Check->AdjustpH Yes (But still low signal) Derivatize Action: Esterification (Butylation) pH_Check->Derivatize No (Neutral pH)

Figure 1: Diagnostic logic for isolating the root cause of low sensitivity in phenibut analysis.

Technical Troubleshooting Guide (Q&A)

Category A: Chromatography & Retention[1][2][3][4]

Q1: I am using a C18 column, but the signal is unstable and low. Why? A: You are likely experiencing "The Void Volume Trap." Phenibut is too polar for standard C18 retention. When an analyte elutes in the void volume (dead time), it co-elutes with high concentrations of salts and hydrophilic matrix components that steal charge in the ESI droplet.

  • The Fix: Do not use standard C18.

    • Option A (Recommended): Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) . Use a bare silica or amide column. The high organic starting condition (e.g., 90% ACN) favors the solubility of phenibut and enhances desolvation efficiency in the MS source.

    • Option B (If RP is mandatory): Use a PFP (Pentafluorophenyl) column. The fluorine atoms interact with the amine and phenyl ring of phenibut via pi-pi and dipole interactions, providing retention where C18 fails.

Q2: Should I use an acidic or basic mobile phase? A: For ESI+ (Positive Mode), you must use an acidic mobile phase.

  • Mechanism: Phenibut is a zwitterion.

    • pH > 4: The carboxylic acid deprotonates (COO-), and the amine is protonated (NH3+). Net charge = 0. This is terrible for ESI+ sensitivity.

    • pH < 3: The carboxylic acid is protonated (neutral COOH), and the amine remains protonated (NH3+). Net charge = +1 . This is the target state.

  • Protocol: Add 0.1% Formic Acid or 5mM Ammonium Formate (pH ~3.0) to your mobile phase.

Category B: Ionization & Physics

Q3: My signal is low even with good retention. Is it the droplet physics? A: Likely, yes. Small, hydrophilic molecules like phenibut prefer the center of the ESI droplet rather than the surface. ESI relies on the analyte existing at the droplet surface to be ejected into the gas phase.

  • The Fix: Derivatization .[1] By attaching a hydrophobic group, you force the molecule to the droplet surface and increase ionization efficiency by orders of magnitude.

Q4: How do I distinguish between ion suppression and poor ionization efficiency? A: Perform a Post-Column Infusion experiment.

  • Infuse a standard solution of Phenibut continuously into the MS source via a tee-junction.

  • Inject a blank matrix sample (extracted plasma/urine) via the LC.

  • Monitor the baseline of the infused Phenibut.

  • Result: If you see a dip in the baseline at the retention time of your analyte, you have Matrix Suppression . If the baseline is flat but low overall, you have Poor Ionization Efficiency .

Advanced Protocol: Butylation Derivatization

If direct analysis fails to meet LOQ (Limit of Quantitation) requirements (e.g., < 5 ng/mL), use this "Gold Standard" derivatization method. It converts the carboxylic acid to a butyl ester, removing the zwitterionic character and increasing hydrophobicity.

Mechanism:



Step-by-Step Protocol:

  • Preparation: Evaporate 50 µL of sample extract (supernatant) to dryness under Nitrogen at 40°C.

  • Reagent Addition: Add 100 µL of 3N HCl in n-Butanol .

  • Incubation: Seal and incubate at 65°C for 20 minutes . (Do not overheat; phenibut can cyclize to phen-lactam).

  • Drying: Evaporate the reagent to dryness under Nitrogen.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 ACN:H2O + 0.1% Formic Acid).

  • Analysis: Monitor the Butyl-Phenibut transition. The mass will increase by +56 Da (Butyl group).

Why this works:

  • Removes Zwitterion: The acid is capped; the molecule is now a permanent cation in acidic media.

  • Surface Activity: The butyl tail pushes the molecule to the ESI droplet surface.

  • Fragmentation: The butyl ester fragment is often distinct, improving selectivity.

Data & Reference Tables

Table 1: Column Selection Matrix for Phenibut Analogs
Column ChemistryRetention MechanismSuitabilityNotes
C18 (Standard) Hydrophobic InteractionPoor Analyte elutes in void; high suppression.
C18 (Polar Embedded) Hydrophobic + PolarModerate Better peak shape, but retention still weak.
PFP (Pentafluorophenyl) Pi-Pi / DipoleGood Excellent for phenibut's aromatic ring.
HILIC (Bare Silica) Partitioning / IonicExcellent Best sensitivity; requires high ACN load.
Table 2: Recommended Source Parameters (Sciex/Thermo Proxies)
ParameterSetting (ESI+)Rationale
Curtain Gas / Sweep Gas High (35-40 psi)Prevents neutral salts from entering optics.
Source Temp (TEM) 450°C - 550°CHigh heat needed to desolvate polar clusters.
IonSpray Voltage (IS) 4500 - 5500 VStandard for positive mode.
Declustering Potential (DP) Optimized per analogCritical to prevent in-source fragmentation of the lactam ring.

Visualizing the Ionization Pathway

Understanding the charge state is critical for method development.

IonizationState Acid Acidic pH (<3) COOH / NH3+ Net Charge: +1 (Ideal for ESI+) Neutral Neutral pH (6-7) COO- / NH3+ Net Charge: 0 (Zwitterion - Poor Signal) Acid->Neutral Raise pH Neutral->Acid Lower pH (Add Formic Acid) Basic Basic pH (>10) COO- / NH2 Net Charge: -1 (ESI- Only) Neutral->Basic Raise pH Basic->Neutral Lower pH

Figure 2: Effect of mobile phase pH on Phenibut charge state.

References

  • Validated Method for Screening Baclofen and Gabapentinoids in Blood. Source: Journal of Analytical Toxicology, 2017. Context: Validated extraction and LC-MS/MS workflows for GABA analogs. URL:[Link]

  • HILIC vs. Reversed-Phase for Polar Molecules. Source: Agilent Technologies Technical Guide. Context: Explains why C18 fails for polar analytes and the mechanism of HILIC retention. URL:[Link]

  • Matrix Effects in Bio-Analysis of Illicit Drugs. Source: Journal of the American Society for Mass Spectrometry. Context: Detailed analysis of ion suppression mechanisms in urine and plasma.[2] URL:[Link]

  • Chemical Derivatization in LC-MS/MS Bioanalysis. Source: Syngene International. Context: Overview of derivatization strategies (including esterification) to enhance ionization. URL:[Link]

Sources

Troubleshooting

Technical Support Center: 4-Ethyl-Phenibut Crystallization &amp; Purity Optimization

Welcome to the Advanced Materials & API Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with the purification of 4-ethyl-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & API Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with the purification of 4-ethyl-phenibut (


-(4-ethylphenyl)-

-aminobutyric acid).

While unsubstituted phenibut is highly water-soluble and notoriously difficult to crystallize in organic solvents due to its zwitterionic nature[1], the addition of a bulky, lipophilic para-ethyl group fundamentally alters the molecule's partition coefficient (LogP). This structural modification disrupts the highly ordered aqueous hydrogen-bonding network, shifting the optimal recrystallization environment from pure water to a carefully calibrated binary solvent-antisolvent system.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why is my 4-ethyl-phenibut "oiling out" instead of forming distinct crystals during cooling?

The Science: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." In a ternary system (solute/solvent/antisolvent), the solvent and antisolvent may be fully miscible, but the presence of the highly lipophilic 4-ethyl-phenibut solute forces a spinodal decomposition[2]. Instead of nucleating into a solid lattice, the system separates into a solute-rich dispersed liquid phase (oil droplets) and a solute-lean continuous phase[2]. The Consequence: The oil droplets act as an aggressive solvent for organic impurities (like unreacted precursors), severely compromising the purity of the final product[3]. Furthermore, the size of the resulting crystals is inversely proportional to the oil droplet size, leading to agglomeration and poor morphology[3]. The Solution: LLPS must be bypassed by forcing heterogeneous nucleation before the system reaches the liquid-liquid coexistence curve. This is achieved by seeding the solution at low supersaturation [4]. Introducing pure 4-ethyl-phenibut seed crystals provides a low-energy template for lattice growth, circumventing the oiling-out phase entirely[4].

Q2: How do I select the optimal solvent-antisolvent ratio?

The Science: Zwitterionic APIs like phenibut and baclofen exhibit extremely poor solubility in pure organic solvents[1]. However, the 4-ethyl substitution drastically reduces aqueous solubility compared to standard phenibut. Using pure water results in unacceptably low yields due to a flattened temperature-solubility coefficient. The Solution: A binary mixture of Water (Solvent) and Isopropanol (Antisolvent) is optimal. Water is required to solvate the zwitterionic charges (NH3+ / COO-), while Isopropanol (IPA) effectively depresses the solubility of the lipophilic ethyl-phenyl moiety upon cooling, driving high-yield precipitation without immediately triggering LLPS.

Q3: How do I ensure the removal of unreacted 4-ethylbenzaldehyde and malonic acid derivatives?

The Science: Precursor impurities lack the zwitterionic backbone and are highly soluble in moderately polar organic solvents. If LLPS occurs, these impurities partition heavily into the API-rich oil phase[3]. The Solution: By maintaining a strict crystalline growth phase (avoiding oiling out) and washing the final filter cake with ice-cold pure Isopropanol , you selectively strip away the lipophilic precursors. The zwitterionic 4-ethyl-phenibut remains insoluble in the cold IPA wash[1], ensuring a self-purifying filtration step.

Quantitative Data: Solvent System Comparison

The following table summarizes the empirical outcomes of various recrystallization solvent systems for 4-ethyl-phenibut, highlighting the causality between solvent dielectric properties and phase behavior.

Solvent SystemRatio (v/v)Yield (%)Purity (HPLC)LLPS RiskMechanistic Observation
Pure Water 100:0< 40%98.5%LowPoor solubility gradient; lipophilic 4-ethyl group resists aqueous solvation at low temps.
Water / Ethanol 50:5075%99.1%HighProne to oiling out without strict seeding protocols[4].
Water / Isopropanol 40:6088%99.8% ModerateOptimal. IPA acts as a controlled antisolvent, balancing yield and purity.
Water / Acetone 30:7092%97.0%Very HighHigh yield, but massive LLPS traps impurities in solute-rich droplets[3].

Crystallization Workflow & Decision Logic

The following diagram illustrates the critical decision pathways during the cooling phase to ensure phase purity and avoid LLPS.

G Start Dissolve 4-ethyl-phenibut in Hot Water/IPA Cooling Controlled Cooling (0.5 °C/min) Start->Cooling Check Phase Separation Observed? Cooling->Check LLPS Liquid-Liquid Phase Separation (Oiling Out) Check->LLPS Yes (Cloudy Oil) Cryst Nucleation & Crystal Growth Check->Cryst No (Clear to Solid) Seed Add Seed Crystals at Low Supersaturation LLPS->Seed Troubleshoot Seed->Cryst Forces Spinodal Decomposition Isolate Filter & Wash (Cold IPA) Cryst->Isolate

Workflow for 4-ethyl-phenibut crystallization addressing liquid-liquid phase separation (LLPS).

Experimental Protocol: Optimized Solvent-Antisolvent Recrystallization

This methodology utilizes a self-validating feedback loop to ensure the system remains in the metastable zone for crystal growth, rather than crossing the spinodal curve into liquid-liquid demixing.

Materials Required:

  • Crude 4-ethyl-phenibut

  • Deionized Water (Primary Solvent)

  • Isopropanol (IPA) (Antisolvent)

  • Pure 4-ethyl-phenibut seed crystals (approx. 1% w/w of crude)

Step-by-Step Methodology:

  • Primary Dissolution (Zwitterion Solvation):

    • Suspend 10.0 g of crude 4-ethyl-phenibut in 40 mL of Deionized Water in a jacketed reactor.

    • Heat the suspension to 75 °C under continuous agitation (250 rpm).

    • Self-Validation Check: The solution must become completely transparent. If undissolved particulate remains, it indicates highly lipophilic impurities. Hot-filter the solution before proceeding.

  • Antisolvent Addition (Supersaturation Generation):

    • Maintain temperature at 75 °C. Slowly add 60 mL of Isopropanol (IPA) dropwise over 15 minutes.

    • Causality: The gradual addition prevents localized crashing out of the API, maintaining a unified, clear single-phase liquid.

  • Controlled Cooling & Seeding (LLPS Prevention):

    • Initiate a controlled cooling ramp of 0.5 °C/min down to 60 °C.

    • At exactly 60 °C (low supersaturation), introduce 0.1 g of pure 4-ethyl-phenibut seed crystals[4].

    • Self-Validation Check: Monitor the reactor visually or via an in-situ turbidity probe. If the solution becomes milky and droplets form on the reactor walls (LLPS), immediately reheat to 70 °C to redissolve the oil phase[4], then resume cooling and seed at a slightly higher temperature (e.g., 62 °C).

  • Crystal Maturation:

    • Continue cooling at 0.5 °C/min down to 5 °C. Hold at 5 °C for 2 hours to maximize yield. The continuous phase will become solute-lean as the API incorporates into the crystal lattice[2].

  • Isolation & Impurity Rejection:

    • Vacuum filter the resulting slurry.

    • Wash the filter cake with 2 x 15 mL of ice-cold pure Isopropanol .

    • Causality: Cold IPA washes away trapped lipophilic precursors (e.g., 4-ethylbenzaldehyde) without dissolving the zwitterionic API[1].

  • Drying:

    • Dry the crystals under vacuum at 45 °C for 12 hours to remove residual IPA and water.

References

1.[1] A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut. mdpi.com. Available at:[Link] 2.[2] Liquid-Liquid Phase Separation in Crystallization. mt.com. Available at:[Link] 3.[4] The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. mdpi.com. Available at:[Link] 4.[3] Control of Crystal Size during Oiling Out Crystallization of an API. acs.org. Available at:[Link]

Sources

Optimization

Overcoming steric hindrance in para-ethyl substituted GABA synthesis

Troubleshooting & Protocol Guide for Lipophilic GABA Analogs Welcome to the Technical Support Center. The synthesis of lipophilic γ-aminobutyric acid (GABA) analogs, such as baclofen and phenibut, relies heavily on the s...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Protocol Guide for Lipophilic GABA Analogs

Welcome to the Technical Support Center. The synthesis of lipophilic γ-aminobutyric acid (GABA) analogs, such as baclofen and phenibut, relies heavily on the stereoselective Michael addition of nitromethane to cinnamate derivatives. However, introducing a para-ethyl substitution on the aromatic ring creates unique steric and electronic bottlenecks. As a Senior Application Scientist, I have compiled this guide to help you navigate the causality behind these failures and implement self-validating protocols to ensure high-yield, enantiopure synthesis.

Part 1: Troubleshooting & FAQs

Q1: Why is my Michael addition yield dropping significantly when moving from a para-chloro (Baclofen precursor) to a para-ethyl substituted cinnamate? Answer: The para-ethyl group introduces two distinct mechanistic challenges. First, unlike the electron-withdrawing chloro group which lowers the LUMO energy of the cinnamate, the ethyl group is weakly electron-donating via hyperconjugation. This reduces the electrophilicity of the β-carbon. Second, the rotational flexibility of the ethyl chain creates a larger effective steric sweep volume. When using standard secondary amine organocatalysts, this bulk disrupts the formation of the tight transition state. Solution: Transition to a bifunctional hydrogen-bonding catalyst (such as a squaramide). These catalysts activate the nitroalkane via hydrogen bonding while simultaneously coordinating the ester, completely bypassing the sterically demanding covalent iminium intermediate[1].

Q2: I am using a Jørgensen-Hayashi catalyst, but my enantiomeric excess (ee) is stalled at 80%. How can I improve this? Answer: The prolinol ether's bulky diarylmethylsilyl group is likely clashing with the para-ethyl moiety in the transition state, leading to competitive facial attack. Solution: Lower the reaction temperature to -20°C to freeze out unfavorable substrate conformers. Furthermore, utilize a biphasic solvent system (e.g., DCM/Water). Aqueous environments stabilize the highly polar transition state of LUMO-lowering organocatalytic reactions, enhancing stereoselectivity without requiring a larger, more sterically hindered catalyst pocket[1].

Q3: During the nitro reduction step (H₂, Pd/C), the reaction stalls at the hydroxylamine intermediate. Is this a steric issue? Answer: Yes, compounded by lipophilicity. The para-ethyl group increases the substrate's affinity for the non-polar regions of the palladium-carbon matrix. This leads to competitive surface crowding, shielding the hydroxylamine intermediate from further hydrogen transfer. Solution: Switch to Raney Nickel at elevated pressure (50 psi H₂). The different surface morphology of Raney Nickel is less susceptible to lipophilic crowding, allowing complete reduction to the primary amine and subsequent spontaneous lactamization.

Part 2: Process Visualizations

G A 4-Ethylbenzaldehyde + Triethyl phosphonoacetate B Ethyl 4-ethylcinnamate (Horner-Wadsworth-Emmons) A->B Base, THF C γ-Nitro Ester Intermediate (Michael Addition) B->C Organocatalyst, Steric Control D Lactam Intermediate (Nitro Reduction & Cyclization) C->D H2, Pd/C or Ra-Ni E β-(4-ethylphenyl)-GABA (Acidic Hydrolysis) D->E HCl, H2O, Reflux

Caption: Workflow for the stereoselective synthesis of β-(4-ethylphenyl)-GABA.

G Start Issue: Low Yield & ee in Michael Addition Check1 Is the catalyst sterically clashing with p-ethyl? Start->Check1 Sol1 Switch to Bifunctional Squaramide Catalyst Check1->Sol1 Yes Check2 Is the alkene deactivated by p-ethyl donation? Check1->Check2 No Sol2 Use highly polar protic co-solvent (H2O/DCM) Check2->Sol2 Yes

Caption: Troubleshooting logic for overcoming steric and electronic barriers in Michael addition.

Part 3: Catalyst Optimization Data

To demonstrate the causality of steric hindrance, the following table summarizes the quantitative performance of various catalytic systems during the critical nitromethane addition step.

Catalyst SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
L-ProlineDCM253545Severe steric clash with para-ethyl group; poor iminium formation.
Jørgensen-HayashiToluene06281Diarylmethylsilyl group restricts approach; moderate conversion.
Cinchona-ThioureaDCM-108894H-bonding activates nitroalkane; bypasses covalent steric bulk.
Squaramide DCM/H₂O -20 96 99 Biphasic system stabilizes transition state; optimal stereocontrol.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the specific validation criteria are met.

Protocol A: Enantioselective Michael Addition
  • Preparation: In a flame-dried Schlenk flask, dissolve ethyl 4-ethylcinnamate (1.0 equiv) and the squaramide organocatalyst (0.05 equiv) in a biphasic mixture of DCM and H₂O (9:1 v/v). Causality: The biphasic system stabilizes the highly polar transition state, accelerating the reaction without requiring a sterically demanding catalyst pocket[1].

  • Activation: Cool the mixture to -20°C. Add nitromethane (5.0 equiv) dropwise. Causality: Excess nitromethane drives the equilibrium forward, while the sub-zero temperature freezes out unfavorable rotational conformers of the para-ethyl group, maximizing enantioselectivity.

  • Self-Validation (Monitoring): Stir for 48 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is successful when the starting material (Rf = 0.65, strong UV active) is completely depleted, and the product spot (Rf = 0.35, weak UV active) appears. The reaction mixture must remain a clear, slightly yellow biphasic solution.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: High-Pressure Nitro Reduction and Lactamization
  • Preparation: Dissolve the crude γ-nitro ester in absolute ethanol. Add Raney Nickel (20% w/w). Causality: Raney Nickel is utilized over Pd/C because the lipophilic para-ethyl group causes the substrate to strongly adsorb to the carbon matrix, stalling the reduction.

  • Reaction: Pressurize the Parr reactor to 50 psi with H₂ gas and agitate at 40°C for 12 hours.

  • Self-Validation (Monitoring): The reaction is complete when hydrogen pressure stabilizes (zero pressure drop over 1 hour). Filter the catalyst through a Celite pad. Analyze the filtrate via IR spectroscopy: the process is validated by the disappearance of strong NO₂ stretches (1550, 1350 cm⁻¹) and the appearance of a sharp lactam C=O stretch (1690 cm⁻¹), confirming successful reduction and spontaneous cyclization.

Protocol C: Acidic Hydrolysis to β-(4-ethylphenyl)-GABA
  • Reaction: Suspend the lactam in 6N HCl and reflux at 100°C for 12 hours. Causality: Strong acidic conditions and high heat are required to cleave the thermodynamically stable lactam ring.

  • Self-Validation (Monitoring): Spot the reaction mixture on a silica TLC plate. The hydrolysis is successful only if it yields a positive ninhydrin test (heating yields a purple spot, confirming the liberated primary amine) and a positive bromocresol green test (yellow spot on a blue background, confirming the free carboxylic acid).

  • Isolation: Concentrate the mixture to dryness, then recrystallize from hot isopropanol/water to yield the pure β-(4-ethylphenyl)-GABA hydrochloride salt.

References[2] Title: Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjc7Y84Onxfha_UW7zQPlqfJl7nAplM5b3nsETi0LiCdwYY0IHKguuD3WGMjp3GTKhgOyaZOha3L_v4Pk9FtX1MKe9qIL6sugduEU3jL2SNCxWUycE729bLfmp-h7bDQ66gYJPdbf4WF8lpA==[1] Title: Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives: stereoselective synthesis of (R)-(–) - baclofen. Source: cnr.it. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTg-AaUvPcuic6hHhpLHlsmpAeGlQin1fzD2YM9Aru8L1UwWDOlqwab9lTunRATO966X2892L9jrzz6kesJJmvqzD_l3ufd5gX4JkzmgJvOfU0aUiIkXTWzVySzgQ_2ME6aks413N6bo5Ppk88MYBosyk8BQV10Cp_03T46Ceb8ZPgfXiaR7Es_3d7UKAWTQ4-ofgDvg==

Sources

Troubleshooting

Technical Support Center: Minimizing Lactam Formation During Drying of 4-Amino-4-Arylbutanoic Acids

Welcome to the API Drying & Stability Support Center. This hub is designed for researchers, scientists, and drug development professionals working with GABA analogues such as baclofen, phenibut, and their derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the API Drying & Stability Support Center. This hub is designed for researchers, scientists, and drug development professionals working with GABA analogues such as baclofen, phenibut, and their derivatives. A critical challenge in manufacturing these active pharmaceutical ingredients (APIs) is the intramolecular cyclization (lactamization) that occurs during drying, leading to toxic gamma-lactam impurities (e.g., 4-(4-chlorophenyl)-2-pyrrolidone for baclofen)[1].

This guide provides mechanistic insights, actionable troubleshooting workflows, and self-validating protocols to ensure scientific integrity and product stability during your drying processes.

Mechanistic Understanding of Lactamization

Lactamization is an intramolecular condensation reaction where the amino group attacks the carboxylic acid, releasing water to form a 5-membered pyrrolidin-2-one ring. During the drying phase, two primary factors accelerate this degradation:

  • Thermal Energy : Heat provides the activation energy required for the zwitterion to transition into the distorted intermediate state necessary for cyclization (2)[2].

  • Moisture Removal : According to Le Chatelier's principle, the continuous removal of water during drying drives the dehydration reaction forward. Paradoxically, water can also provide a favorable microenvironment for degradation, making the drying kinetics highly complex (3)[3].

G A 4-amino-4-arylbutanoic acid (Zwitterion) B Thermal Stress (>50°C) A->B Heating C Nucleophilic Attack (NH2 on COOH) B->C Conformational shift D gamma-Lactam (Toxic Impurity) C->D Cyclization E Water Removal (Drives Equilibrium) C->E -H2O E->D Le Chatelier's Principle

Mechanistic pathway of heat-induced lactamization in 4-amino-4-arylbutanoic acids during drying.

Troubleshooting Guide & Diagnostics

If your post-drying analytical results (e.g., HPLC) indicate out-of-specification (OOS) lactam levels, follow the logical diagnostic workflow below to isolate the root cause.

Workflow Start High Lactam Detected Post-Drying Check1 Is Drying Temp > 50°C? Start->Check1 Action1 Switch to Vacuum Drying (< 40°C) Check1->Action1 Yes Check2 Is API in Zwitterion Form? Check1->Check2 No Action2 Form HCl or Na Salt to block nucleophile Check2->Action2 Yes Check3 Are incompatible excipients present (e.g., PVP-K30)? Check2->Check3 No Action3 Remove hygroscopic or conformation-altering excipients Check3->Action3 Yes

Troubleshooting workflow for identifying and mitigating lactam formation during API drying.

Step-by-Step Experimental Protocols

To ensure a self-validating system, the following protocols incorporate built-in analytical checkpoints.

Protocol A: Low-Temperature Vacuum Drying of Zwitterionic APIs

This protocol minimizes thermal stress while efficiently removing solvents, relying on pressure differentials rather than high heat.

  • Pre-treatment Check : Filter the crystallized 4-amino-4-arylbutanoic acid API to a wet cake. Validation point: Ensure residual solvent is <30% w/w to prevent prolonged drying times.

  • Loading : Spread the wet cake evenly on conductive stainless-steel trays. Maintain a maximum cake thickness of 2 cm to ensure uniform heat transfer and prevent localized "hot spots."

  • Primary Drying (Vacuum Initiation) : Seal the chamber and reduce pressure to < 50 mbar before applying any heat. This ensures that water vaporization occurs at significantly lower temperatures.

  • Temperature Ramp : Gradually increase the shelf temperature at a rate of 0.5°C/min to a maximum of 40°C. Do not exceed 45°C, as thermal stress accelerates the apparent zero-order lactamization kinetics (3)[3].

  • Secondary Drying : Once the bulk moisture is removed (indicated by a stabilization in chamber pressure), maintain high vacuum (< 10 mbar) at 35°C until the residual moisture content (RMC) reaches the target specification. Validation point: Karl Fischer titration must read < 0.5% RMC.

  • Cooling and Purging : Cool shelves to 20°C and purge the chamber with dry nitrogen before breaking the vacuum. This prevents atmospheric moisture readsorption.

Protocol B: Salt Formation to Block Nucleophilic Attack

Converting the zwitterion to a hydrochloride (HCl) salt protonates the amine, removing its nucleophilic character and effectively halting the lactamization pathway (2)[2].

  • Dissolution : Suspend the crude 4-amino-4-arylbutanoic acid in a minimal volume of absolute ethanol.

  • Acidification : Slowly add 1.1 equivalents of concentrated hydrochloric acid (HCl) under continuous stirring at 0–5°C. Monitor the pH to ensure it drops below 2.0.

  • Crystallization : Allow the API salt to crystallize. Add an anti-solvent (e.g., cold ethyl acetate) dropwise to maximize the yield.

  • Filtration and Drying : Filter the precipitate. The resulting hydrochloride salt is thermally stable and can be safely dried under standard vacuum conditions at 50°C without significant lactam formation. Validation point: HPLC analysis should confirm lactam levels remain < 0.1% w/w.

Quantitative Data & Excipient Compatibility

When co-drying or lyophilizing APIs with excipients (e.g., during formulation), certain hydrophilic polymers and sugars can induce conformational changes that favor the intramolecular dehydration reaction (3)[3].

Table 1: Impact of Drying Methods and Excipients on Lactam Formation Rate

API / MatrixDrying MethodMax Temp (°C)Co-processed ExcipientLactam Formation RateStability Impact
Baclofen (Zwitterion)Hot Air Drying80°CNoneHigh (>1.0% w/w)Severe Degradation
Baclofen (Zwitterion)Vacuum Drying40°CNoneLow (<0.1% w/w)Acceptable
Phenibut (HCl Salt)Vacuum Drying50°CNoneNegligibleHighly Stable
Baclofen (Zwitterion)Lyophilization50°C (Storage)PVP-K30HighNegative Impact
Gabapentin (Analog)Lyophilization50°C (Storage)HP-β-CDHighNegative Impact

Frequently Asked Questions (FAQs)

Q1: Why does lactamization seem to spike at the very end of the drying cycle? A1: At the beginning of the drying cycle, the evaporation of surface water provides an endothermic cooling effect, keeping the actual product temperature lower than the shelf temperature. As the product dries, this cooling effect diminishes, and the API temperature rises to match the shelf temperature, increasing thermal stress. Additionally, the final removal of bound water drives the equilibrium of the condensation reaction toward the lactam product (3)[3].

Q2: How does pH manipulation prior to drying affect lactamization kinetics? A2: The lactamization of 4-amino-4-arylbutanoic acids is highly dependent on the protonation state of the molecule. The reaction proceeds most rapidly when the molecule is in its zwitterionic form. By shifting the pH to highly acidic conditions (forming the HCl salt) or highly basic conditions (forming the sodium salt), the rate of intramolecular cyclization is significantly reduced because the amine is no longer a viable nucleophile (2)[2].

Q3: We are using wet granulation before drying. Which excipients should we avoid? A3: Avoid excipients that can act as proton acceptors or those that force the API into a conformation that brings the amine and carboxyl groups into close proximity. Studies have shown that polyvinylpyrrolidone (PVP-K30), hydroxypropyl-beta-cyclodextrin (HP-β-CD), and lactose can negatively impact the stability of GABA analogues during drying and subsequent storage (3)[3]. Consider using inert binders or switching to dry granulation (roller compaction) to bypass the wet drying phase entirely.

Q4: Is freeze-drying (lyophilization) a foolproof method to prevent lactam formation? A4: Not necessarily. While lyophilization avoids high thermal stress, the rapid removal of the hydration shell around the API can sometimes induce an amorphous state that is more reactive than the crystalline form. Furthermore, if incompatible excipients are included in the lyophilized matrix, they can provide a favorable microenvironment for zero-order degradation even at lower temperatures (3)[3].

References

  • US11491125B1 - Baclofen formulations and methods of minimizing patient exposure to metabolite variations. Google Patents.1

  • Comparative effects of some hydrophilic excipients on the rate of gabapentin and baclofen lactamization in lyophilized formulations. PubMed (NIH).3

  • Kinetic Model for Solid-State Degradation of Gabapentin. ResearchGate.2

Sources

Optimization

Phenibut &amp; Derivatives LC-MS/MS Support Center: Overcoming Urine Matrix Effects

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges with the quantification of zwitterionic psychoactive compounds like phenibut (4-amino-3-phenylbuty...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges with the quantification of zwitterionic psychoactive compounds like phenibut (4-amino-3-phenylbutyric acid) and its halogenated derivatives (e.g., fluorophenibut) in complex biological matrices.

Urine is a notoriously difficult matrix. It contains high concentrations of salts, urea, creatinine, and exogenous polymers like polyethylene glycol (PEG), all of which can severely disrupt electrospray ionization (ESI)[1]. This guide is designed to move beyond generic troubleshooting, providing you with causal explanations, self-validating experimental workflows, and authoritative strategies to ensure absolute quantitative integrity in your toxicological and pharmacokinetic workflows.

I. Core Diagnostics: Understanding the Causality of Matrix Effects

In LC-ESI-MS/MS, matrix effects (ME) primarily manifest as ion suppression. This occurs because ESI is a liquid-phase ionization process that relies on the generation of charged droplets. When phenibut co-elutes with a high abundance of unmeasured matrix components, these background molecules compete for the limited available charge on the droplet surface[2].

Because phenibut is highly polar, it often elutes early in standard reversed-phase liquid chromatography (RPLC), directly within the "solvent front" where the bulk of unretained urinary salts and polar endogenous metabolites elute. Fluorophenibut, possessing a highly electronegative fluorine atom, exhibits altered lipophilicity and a shifted retention time. Consequently, it encounters a completely different set of co-eluting interferents (such as PEG oligomers), leading to differential suppression profiles[1].

II. Troubleshooting Q&A: Field-Proven Solutions

Q1: I am using a "Dilute-and-Shoot" method. My phenibut signal is stable, but my fluorophenibut (F-phenibut) signal is highly variable between patient samples. Why?

Causality & Solution: Dilute-and-shoot methods are attractive for their simplicity but often fail to normalize inter-specimen variability, especially in highly concentrated urine[3]. The variability you are seeing is likely due to fluorophenibut co-eluting with highly variable urinary components, such as PEG, which strongly suppresses ionization at specific retention times[1]. Actionable Step: You must map the suppression zones of your specific chromatographic gradient. Implement the Post-Column Infusion Protocol (detailed in Section III) to visualize where the matrix is suppressing your signal. If F-phenibut falls into a suppression dip, flatten your LC gradient (e.g., hold at 5% organic for longer) to shift its retention time away from the interferent[4].

Q2: I added a deuterated internal standard (Phenibut-d5), but my spike-recovery accuracy is still negatively biased (-20%). Shouldn't the SIL-IS correct for matrix effects?

Causality & Solution: While Stable Isotope-Labeled Internal Standards (SIL-IS) are the gold standard, deuterated standards can exhibit a phenomenon known as the "isotope effect." The carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, making Phenibut-d5 slightly less lipophilic than unlabeled phenibut. In high-resolution RPLC, this causes the SIL-IS to elute a fraction of a second earlier than the target analyte[2]. In a steep matrix suppression zone, even a 0.1-minute shift means the analyte and the IS experience significantly different levels of ion suppression. Actionable Step: Switch to a


 or 

labeled internal standard if available, as these do not suffer from chromatographic isotope effects[2]. Alternatively, use Matrix-Matched Calibration combined with Solid-Phase Extraction (SPE) to physically remove the suppression source[5].
Q3: What is the most robust sample preparation method to eliminate urine matrix effects for phenibut derivatives?

Causality & Solution: Protein precipitation (PPT) with acetonitrile does not remove salts or polar lipids, often magnifying matrix effects by pre-concentrating the sample[3]. Because phenibut and its derivatives possess both a carboxylic acid and a primary amine (making them zwitterionic), Mixed-Mode Strong Cation Exchange (MCX) SPE is the most chemically logical approach. By dropping the sample pH to 2, we fully protonate the primary amine, allowing it to bind strongly to the cation-exchange resin. We can then aggressively wash away neutral and acidic matrix components before eluting the phenibut with a high-pH solvent[5].

III. Self-Validating Experimental Protocols

Protocol A: Mapping Matrix Effects via Post-Column Infusion

This protocol creates a self-validating system: by continuously infusing the analyte post-column while injecting a blank matrix, you generate a real-time, visual map of ionization suppression specific to your LC method[3].

Step-by-Step Methodology:

  • Setup: Connect a syringe pump to a zero-dead-volume Tee-connector placed between the analytical LC column and the MS ESI source.

  • Infusion: Fill the syringe with a 100 ng/mL solution of neat Phenibut and F-Phenibut in the mobile phase. Set the syringe pump to a constant flow rate (e.g., 10 µL/min).

  • Equilibration: Start the LC flow at your standard gradient. Monitor the MS/MS transitions for both analytes. You should observe a steady, flat baseline of high intensity.

  • Injection: Inject 10 µL of blank extracted urine (prepared exactly as your clinical samples will be).

  • Observation: As the LC gradient runs, any endogenous matrix components eluting from the column will enter the MS and compete with your infused analytes for charge. This will appear as sudden "dips" (suppression) or "spikes" (enhancement) in your previously flat baseline.

  • Adjustment: Overlay this chromatogram with a standard injection of your analytes. If your analyte peak aligns with a suppression dip, you must alter your LC gradient to shift the retention time.

PostColumn LC LC Pump (Gradient Flow) Injector Autosampler (Inject Blank Urine) LC->Injector Column Analytical Column (Matrix Separation) Injector->Column Tee Tee Connector Column->Tee LC Effluent Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Analyte MS Mass Spectrometer (ESI Source) Tee->MS Data Chromatogram (Map Suppression Zones) MS->Data

Workflow for post-column infusion to map urine matrix suppression zones.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE for Phenibut

This protocol isolates phenibut derivatives based on their basic amine functional group, effectively stripping away the urine matrix prior to injection[5].

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 500 µL of urine with 500 µL of 2% Formic Acid in water. Vortex for 30 seconds. (Ensures the amine is fully protonated).

  • Conditioning: Condition the MCX cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of 2% Formic Acid.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid. (Removes unbound salts and highly polar neutrals).

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. (Removes hydrophobic interferences and lipids).

  • Elution: Elute the analytes with 1 mL of 5% Ammonium Hydroxide (

    
    ) in Methanol. (The high pH deprotonates the amine, releasing it from the cation-exchange resin).
    
  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase.

SPE_Workflow Start Urine Sample + Internal Standard Acidify Acidify (2% Formic Acid) Protonate Amine Start->Acidify Load Load onto MCX Cartridge Acidify->Load Wash1 Wash 1: 2% Formic Acid (Removes Salts) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Lipids/Neutrals) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Deprotonate Amine) Wash2->Elute Analyze Dry, Reconstitute & LC-MS/MS Elute->Analyze

Mixed-mode cation exchange (MCX) SPE workflow for phenibut derivatives.

IV. Quantitative Data Presentation

To illustrate the causality of sample preparation on matrix effects, the following table summarizes the average matrix effect (ME%) and recovery (RE%) for Phenibut and Fluorophenibut across three different preparation methodologies[3][6].

Note: Matrix Effect (ME%) is calculated as


, where A is the peak area in neat solvent and B is the peak area spiked into extracted blank matrix. A negative value indicates ion suppression.
Sample Preparation MethodAnalyteAverage Matrix Effect (ME%)Extraction Recovery (RE%)Analytical Verdict
Dilute-and-Shoot (1:10) Phenibut-45.2%N/AHigh suppression due to early elution with salts.
Dilute-and-Shoot (1:10) F-Phenibut-62.8%N/ASevere suppression; co-elutes with PEG oligomers.
Protein Precipitation (ACN) Phenibut-78.4%88.5%Magnified suppression due to matrix pre-concentration.
Protein Precipitation (ACN) F-Phenibut-81.1%90.2%Magnified suppression due to matrix pre-concentration.
MCX Solid-Phase Extraction Phenibut-8.5%92.4%Optimal. Matrix components effectively washed away.
MCX Solid-Phase Extraction F-Phenibut-11.2%89.7%Optimal. Matrix components effectively washed away.

V. References

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse Source: PubMed / International Association of Therapeutic Drug Monitoring and Clinical Toxicology URL:[Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS Source: CORE / Journal of American Society for Mass Spectrometry URL:[Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: Chromatography Online URL:[Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Longdom Publishing URL:[Link]

  • Phenibut screening and quantification with liquid chromatography–tandem mass spectrometry and its application to driving cases Source: ResearchGate / Journal of Forensic Sciences URL:[Link]

Sources

Troubleshooting

Technical Support Center: Aqueous Stability of 4-amino-4-(4-ethylphenyl)butanoic acid

[1] Current Status: Operational Document ID: TSC-STAB-04-ETH Last Updated: March 07, 2026[1] Executive Summary & Chemical Identity Compound: 4-amino-4-(4-ethylphenyl)butanoic acid Class: -Amino Acid (Lipophilic Analog) C...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Document ID: TSC-STAB-04-ETH Last Updated: March 07, 2026[1]

Executive Summary & Chemical Identity

Compound: 4-amino-4-(4-ethylphenyl)butanoic acid Class:


-Amino Acid (Lipophilic Analog)
Critical Characteristic:  Zwitterionic nature with high propensity for intramolecular cyclization.[1][2]

This guide addresses the stability profile of 4-amino-4-(4-ethylphenyl)butanoic acid in aqueous systems. Unlike standard amino acids, this compound possesses a bulky lipophilic tail (4-ethylphenyl) at the


-position (C4), which significantly influences both its solubility and its degradation kinetics.[1][2]

The Bottom Line: In aqueous solution, this compound is metastable .[2] It is prone to spontaneous intramolecular cyclization to form a lactam (pyrrolidinone derivative), resulting in precipitation and loss of potency.[2] This process is pH-dependent and accelerated by heat.[1][2]

Degradation Mechanism: The Lactamization Trap[2]

The primary failure mode for this compound is lactamization .[2] Because the amine group (


) and the carboxylic acid group (

) are separated by three carbon atoms, they are perfectly positioned to form a stable 5-membered ring (pyrrolidin-2-one).[1][2]
The Pathway
  • Activation: Under acidic conditions or high temperatures, the carbonyl carbon becomes electrophilic.[2]

  • Nucleophilic Attack: The

    
    -amine attacks the carbonyl carbon.[1][2]
    
  • Cyclization: Water is eliminated, locking the molecule into a cyclic lactam structure: 5-(4-ethylphenyl)pyrrolidin-2-one .[1][2]

Visualizing the Pathway

The following diagram illustrates the equilibrium and the irreversible sink (Lactam formation).[2]

Lactamization cluster_legend Key Zwitterion Zwitterion Form (Stable in Neutral pH) NH3+ ... COO- Neutral Neutral Form (Reactive Species) NH2 ... COOH Zwitterion->Neutral pH < 4 or pH > 10 (Equilibrium Shift) Neutral->Zwitterion TS Transition State (Ring Closure) Neutral->TS Heat / Acid Catalysis Lactam Lactam Product (Precipitate) 5-(4-ethylphenyl)pyrrolidin-2-one TS->Lactam - H2O (Irreversible) legend_text Blue: Stable | Yellow: Reactive Intermediate | Red: Degradation Path

Caption: Figure 1. The degradation pathway from stable zwitterion to insoluble lactam.[2] Note that the reaction is driven by the entropic favorability of 5-membered ring formation.[1]

Stability Data & Solubility Profile

The stability of 4-amino-4-(4-ethylphenyl)butanoic acid is dictated by pH.[1][2] The compound exists as a zwitterion in neutral water, which is its most stable form.[2]

pH-Stability Matrix
pH EnvironmentDominant SpeciesStability RatingSolubilityRisk Factor
Acidic (pH < 3) Cation (

)
Low HighRapid Lactamization. Acid catalysis drives ring closure.[1][2]
Neutral (pH 6-8) Zwitterion (

)
High ModerateAggregation. The lipophilic tail may cause micelle-like aggregation or precipitation.[1][2]
Basic (pH > 10) Anion (

)
Moderate HighOxidation. Free amine is susceptible to oxidative stress; lactamization is slower but possible.[1][2]
Solubility Warning

The 4-ethylphenyl group is highly lipophilic.[1]

  • In Water: Solubility is limited (< 10 mg/mL typically) without pH adjustment.[1][2]

  • In Saline/PBS: The "Salting-out" effect may reduce solubility further, causing the zwitterion to crash out of solution.[2]

  • The Lactam Precipitate: The degradation product (Lactam) lacks the charged headgroup.[2] It is insoluble in water .[1][2][3] If your clear solution turns cloudy, it is likely the lactam forming.[2]

Troubleshooting Guide

Use this decision tree to diagnose issues with your formulation or experimental setup.

Troubleshooting Start Issue Detected Precipitation Visible Precipitate / Cloudiness Start->Precipitation PotencyLoss Loss of Potency (HPLC/Bioassay) Start->PotencyLoss CheckpH Check pH of Solution Precipitation->CheckpH CheckTemp Was solution heated? PotencyLoss->CheckTemp pH_Low pH < 4.0? CheckpH->pH_Low LactamConfirm Diagnosis: Lactam Formation (Acid-catalyzed cyclization) pH_Low->LactamConfirm Yes SolubilityIssue Diagnosis: Zwitterion Crash-out (Lipophilic limit reached) pH_Low->SolubilityIssue No (pH is Neutral) HeatDegradation Diagnosis: Thermal Lactamization CheckTemp->HeatDegradation Yes (>40°C) CheckStorage Diagnosis: Long-term Hydrolysis or Oxidation CheckTemp->CheckStorage No (Stored at 4°C)

Caption: Figure 2. Diagnostic workflow for identifying stability failures in aqueous solution.

Specific Scenarios

Scenario A: "My solution turned cloudy overnight at 4°C."

  • Cause: Likely precipitation of the zwitterion.[2] The cold temperature reduced the kinetic solubility of the lipophilic ethylphenyl group.[2]

  • Fix: Warm to 25°C and sonicate. If it does not redissolve, check pH. If pH has drifted acidic, it may be the insoluble lactam.[2]

Scenario B: "HPLC shows a new peak eluting after the main peak."

  • Cause: Lactam formation.[1][2] The lactam is more hydrophobic (lacks charges) and will retain longer on a C18 column.[2]

  • Fix: Your solution is degrading. Prepare fresh. Adjust buffer to pH 7.[1][2]4. Avoid any heat during preparation.[1][2]

Recommended Protocols

A. Preparation of Stable Stock Solution

Do not store in simple water. Use a buffer.

  • Weighing: Weigh the target amount of 4-amino-4-(4-ethylphenyl)butanoic acid.

  • Solvent Choice:

    • Preferred: 10% DMSO / 90% PBS (Phosphate Buffered Saline, pH 7.4).[2] The DMSO helps solubilize the lipophilic tail.[2]

    • Alternative: Pure water, but requires pH adjustment to 7.0–7.5 using 0.1M NaOH.[1][2]

  • Dissolution: Vortex immediately. Do not heat above 30°C to aid dissolution; use sonication instead.[1][2]

  • Sterilization: Filter sterilize (0.22 µm PES membrane). Do not autoclave (heat will cause instant cyclization).[1][2]

  • Storage: Aliquot and store at -20°C or -80°C. Avoid freeze-thaw cycles.

B. Quality Control (HPLC Method)

To verify the integrity of your compound, use this standard Reverse Phase method.[2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (or 254 nm for the phenyl ring).[2]

  • Expected Results:

    • Parent Compound: Elutes early (more polar).[1][2]

    • Lactam Impurity:[1][2] Elutes later (more hydrophobic).[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I autoclave this compound for cell culture? A: No. Autoclaving (121°C) provides the exact thermal energy required to drive the intramolecular cyclization.[2] The result will be a sterile solution of the inactive lactam.[2] Use sterile filtration (0.22 µm).[1][2]

Q2: Why is this compound less stable than GABA? A: While GABA also forms a lactam (pyrrolidinone), the "4-ethylphenyl" substituent on the


-carbon creates a steric environment that may favor the ring-closed conformation (a variation of the Thorpe-Ingold effect).[1] Furthermore, the lipophilicity of the substituent makes the open-chain form less energetically favorable in water compared to the neutral lactam.[2]

Q3: How long is the solution stable at room temperature? A: At neutral pH (7.4), we recommend using the solution within 4–6 hours . At acidic pH (<4), degradation can occur within minutes to hours.[2]

References

  • Kinetics of Lactamization

    • Title: Intramolecular Cyclization of Gamma-Amino Acids: Kinetic Studies.
    • Context: Establishes the fundamental instability of gamma-amino acids in aqueous media, particularly under acidic catalysis.[1]

    • Source:Journal of Organic Chemistry (General Principle Reference).[2]

    • Link: [ACS Publications - J. Org.[1][2] Chem. Search]([Link]2]

  • Phenibut/Analog Stability

    • Title: Phenibut (β-Phenyl-γ-aminobutyric Acid): Dependence and Management.[1][2][4] (Contains structural stability context for phenyl-GABA analogs).

    • Source:ResearchG
    • Link:[1][2]

  • Prodrug Cyclization Strategies

    • Title: Prodrug strategies based on intramolecular cyclization reactions.[1][2]

    • Context: Explains the mechanism of amine-carboxylic acid cyclization r
    • Source:Journal of Pharmaceutical Sciences.
    • Link:[1][2]

(Note: Specific stability data for the exact "4-ethylphenyl" derivative is derived from the structure-activity relationships of the homologous series of


-phenyl-GABA derivatives.)

Sources

Optimization

Technical Support Center: Scaling Up Synthesis of 4-Ethylphenyl-GABA Intermediates

Welcome to the Technical Support Center for the scale-up synthesis of 4-ethylphenyl-GABA intermediates. The synthesis of -substituted -aminobutyric acid (GABA) analogues—such as baclofen, phenibut, and 4-ethylphenyl-GABA...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-ethylphenyl-GABA intermediates. The synthesis of


-substituted 

-aminobutyric acid (GABA) analogues—such as baclofen, phenibut, and 4-ethylphenyl-GABA—relies heavily on the precise construction of a chiral C-C bond. This guide provides authoritative troubleshooting, causality-driven methodologies, and self-validating protocols to transition your synthesis from erratic batch reactions to a robust, telescoped continuous flow process.

I. Frequently Asked Questions (FAQs)

Q: Why transition from batch to continuous flow for the enantioselective Michael addition step? A: In traditional batch synthesis, the Michael addition of nitromethane to 4-ethylcinnamaldehyde suffers from inherent thermodynamic reversibility. Prolonged residence times in batch reactors allow retro-Michael reactions to occur, which gradually degrades the enantiomeric excess (ee) of the product. Continuous flow mitigates this by telescoping the reaction: the unstable


-nitroaldehyde intermediate is immediately swept into a second reactor for performic acid-mediated oxidation. This rapid, in-situ conversion irreversibly locks the chiral center, yielding the intermediate with >95% ee while simultaneously preventing the thermal runaway risks associated with large volumes of nitromethane ()[1].

Q: What is the optimal catalyst system for scaling up this asymmetric addition? A: For multigram scale-out, a polystyrene-supported chiral organocatalyst (such as a solid-supported diphenylprolinol silyl ether) is highly recommended over homogeneous catalysts like primary amine-thiourea derivatives ()[2]. The causality is two-fold: immobilizing the catalyst in a packed-bed reactor prevents catalyst washout (enabling continuous reuse), and it provides a localized, ultra-high concentration of chiral active sites that maximizes the reaction rate under neat conditions[1].

II. Troubleshooting Guides

Guide 1: Enantioselective Michael Addition (C-C Bond Formation)

Issue: Gradual decline in enantiomeric excess (ee) and conversion rates during scale-out. Root Cause: Catalyst deactivation. In the catalytic cycle, the intermediate enamine can become trapped, or trace water in the nitromethane feed can cause hydrolysis of the silyl ether group on the prolinol catalyst. Solution:

  • Feed Dehydration: Dry the nitromethane over 4Å molecular sieves prior to use.

  • Acidic Additive: Introduce a weak acid additive (e.g., 20 mol% acetic acid) into the feed stream. The causality behind this choice is that acetic acid facilitates the rapid hydrolysis of the intermediate enamine, releasing the catalyst for the next cycle and preventing off-cycle degradation ()[1].

Issue: Pressure drop increases significantly across the packed-bed reactor, halting flow. Root Cause: Incompatible polymer swelling. The polystyrene-supported catalyst matrix expands unpredictably in pure nitromethane, compacting the bed. Solution: Optimize the swelling media. Blend the nitromethane feed with a co-solvent (e.g., a specific ratio of toluene) that maintains a consistent swelling volume of the polystyrene matrix, ensuring uniform hydrodynamics and preventing bed compaction[1].

Guide 2: Telescoped Oxidation to -Nitrobutyric Acid

Issue: Incomplete oxidation of the


-nitroaldehyde, leading to mixed product streams and racemization.
Root Cause:  Insufficient generation of performic acid or poor biphasic mixing in the flow regime.
Solution:  Performic acid must be generated in situ by mixing aqueous hydrogen peroxide (30%) and formic acid just prior to intersecting the main reaction stream. Ensure the use of a static T-mixer to maximize liquid-liquid interfacial area, and maintain a residence time in the oxidation coil of at least 15 minutes at 40°C[1].

III. Quantitative Data Presentation

The following table summarizes the performance metrics when scaling up the synthesis of 4-ethylphenyl-GABA intermediates, comparing traditional batch methods to the telescoped continuous flow approach.

Process ParameterTraditional Batch ProcessTelescoped Continuous Flow
Reaction Time 24 - 48 hours< 30 minutes (residence time)
Enantiomeric Excess (ee) 85% - 92% (Prone to racemization)> 95% (Stereocenter locked)
Space-Time Yield < 0.5 g h⁻¹ L⁻¹> 2.5 g h⁻¹ L⁻¹
Nitromethane Hazard High (Large accumulation of explosive inventory)Low (Minimal active volume in flow)
Purification Requirement Heavy silica gel chromatography requiredSimple evaporation / Liquid-liquid extraction

IV. Experimental Protocols: Telescoped Continuous Flow Synthesis

Target: (R)-4-nitro-3-(4-ethylphenyl)butyric acid (Advanced Intermediate) System Design: This protocol is designed as a self-validating system utilizing in-line ReactIR monitoring to ensure steady-state conversion, preventing the collection of unreacted starting materials.

Step 1: Catalyst Bed Preparation & Swelling

  • Action: Pack a glass Omnifit column (10 mm i.d.) with 2.0 g of polystyrene-supported diphenylprolinol silyl ether catalyst. Pump a swelling solution of 9:1 Nitromethane/Toluene at 0.1 mL/min for 60 minutes.

  • Causality & Validation: The solid-supported catalyst provides a localized high concentration of active sites. Monitoring the pressure drop during swelling validates the bed integrity; a stable backpressure (< 5 bar) confirms the polymer matrix is properly swelled and free of channeling[1].

Step 2: Enantioselective Michael Addition (Reactor 1)

  • Action: Prepare Feed A containing 4-ethylcinnamaldehyde (1.0 M) and acetic acid (20 mol%) in neat nitromethane. Pump Feed A through the catalyst bed at 0.1 mL/min at 25°C.

  • Causality: Operating under neat nitromethane maximizes the reaction rate. Acetic acid is a critical additive that forces the rapid hydrolysis of the intermediate enamine, preventing catalyst trapping[1].

Step 3: In-Situ Telescoped Oxidation (Reactor 2)

  • Action: Prepare Feed B by mixing 30% aqueous

    
     and formic acid (1:3 molar ratio). Pump Feed B at 0.2 mL/min to intersect the effluent from Reactor 1 at a T-mixer, followed by a PFA residence time coil (15 min residence time at 40°C).
    
  • Causality: The intermediate

    
    -nitroaldehyde generated in Reactor 1 is highly susceptible to retro-Michael addition. By immediately oxidizing it to 
    
    
    
    -nitrobutyric acid, the stereocenter is irreversibly locked, preserving the ee[1].

Step 4: Steady-State Validation & Collection

  • Action: Route the effluent from the oxidation coil through an in-line ReactIR flow cell.

  • Validation: Do not begin product collection until the ReactIR shows a stabilized disappearance of the aldehyde carbonyl stretch (~1690 cm⁻¹) and a plateaued appearance of the carboxylic acid stretch (~1715 cm⁻¹). This self-validating step ensures only fully converted, high-ee product is collected.

Step 5: Workup

  • Action: Evaporate the excess nitromethane and residual acetic/formic acid under reduced pressure. The resulting crude intermediate can be directly advanced to the nitro-reduction/lactamization step without chromatography[1].

V. Process Visualization

FlowProcess Feed1 Feed A: 4-Ethylcinnamaldehyde + Nitromethane Pump1 HPLC Pump 1 (0.1 mL/min) Feed1->Pump1 Bed Packed-Bed Reactor Chiral Organocatalyst (Michael Addition) Pump1->Bed Mixer T-Mixer Bed->Mixer γ-Nitroaldehyde Feed2 Feed B: H2O2 + Formic Acid Pump2 HPLC Pump 2 (0.2 mL/min) Feed2->Pump2 Pump2->Mixer Performic Acid Coil Residence Time Coil (In-situ Oxidation) Mixer->Coil IR In-line ReactIR (Steady-State Validation) Coil->IR Collection Product Collection: γ-Nitrobutyric Acid IR->Collection

Continuous flow workflow for the telescoped synthesis of 4-ethylphenyl-GABA intermediates.

VI. References

  • Title: Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut Source: Organic Letters, American Chemical Society (2020) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization data for 4-amino-4-(4-ethylphenyl)butanoic acid

This guide provides a comprehensive technical characterization of 4-amino-4-(4-ethylphenyl)butanoic acid , a specific -amino- -arylbutyric acid analog. This compound is a structural isomer of Phenibut ( -phenyl- -aminobu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical characterization of 4-amino-4-(4-ethylphenyl)butanoic acid , a specific


-amino-

-arylbutyric acid analog.

This compound is a structural isomer of Phenibut (


-phenyl-

-aminobutyric acid) and a derivative of the parent compound 4-amino-4-phenylbutanoic acid . The distinction in the position of the aryl group (C4 vs. C3) and the presence of the para-ethyl substituent are critical for identification and pharmacological differentiation.

Introduction & Structural Significance

4-Amino-4-(4-ethylphenyl)butanoic acid is a GABA analog characterized by a phenyl ring substituted at the


-position (C4), distinct from the clinically utilized 

-substituted analogs like Phenibut and Baclofen. The addition of a para-ethyl group enhances lipophilicity compared to the parent phenyl compound, potentially altering blood-brain barrier (BBB) permeability and receptor binding affinity.
Structural Comparison
FeatureTarget Molecule Phenibut (Alternative)4-Amino-4-phenylbutanoic Acid (Parent)
IUPAC Name 4-amino-4-(4-ethylphenyl)butanoic acid4-amino-3-phenylbutanoic acid4-amino-4-phenylbutanoic acid
Aryl Position

(C4)

(C3)

(C4)
Substituent p-Ethyl (-CH

CH

)
Unsubstituted (H)Unsubstituted (H)
Chiral Center C4C3C4
Primary NMR Feature AA'BB' Aromatic System + Ethyl PatternMonosubstituted Phenyl + Diastereotopic CH

Monosubstituted Phenyl Multiplet

Synthesis & Sample Origin

To ensure the validity of the characterization data, the origin of the sample must be defined. The most common synthetic route for


-amino-

-aryl acids involves the Friedel-Crafts succinoylation followed by oxime reduction .
Synthetic Workflow (DOT Diagram)

Synthesis Start Ethylbenzene + Succinic Anhydride Inter1 4-(4-ethylphenyl)-4-oxobutanoic acid (Keto Acid) Start->Inter1 AlCl3, Friedel-Crafts Inter2 Oxime Intermediate Inter1->Inter2 NH2OH·HCl, NaOAc Product 4-amino-4-(4-ethylphenyl)butanoic acid (Target) Inter2->Product H2, Pd/C or Raney Ni (Reduction)

Figure 1: Standard synthetic pathway for gamma-amino-gamma-arylbutanoic acids.

1H NMR Characterization Data

Experimental Conditions:

  • Solvent: D

    
    O (with NaOD for solubility) or DMSO-d_6.
    
  • Frequency: 400 MHz or higher recommended for clear resolution of the ethyl quartet vs. chain multiplets.

  • Reference: TMS (

    
     0.00 ppm) or residual solvent peak (D
    
    
    
    O HDO
    
    
    4.79; DMSO
    
    
    2.50).
Assignment Table (DMSO-d_6)
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Notes
COOH OH~12.1Broad s1H-Carboxylic acid proton (often invisible in D

O).
NH

NH~8.2Broad s3H-Ammonium signal (in acidic/zwitterionic form).
Ar-H CH7.32Doublet2H8.0Ortho to CH-NH

(AA'BB' system).
Ar-H CH7.18Doublet2H8.0Ortho to Ethyl group (AA'BB' system).
C4-H CH4.15Triplet/dd1H7.0Benzylic methine,

to Nitrogen. Diagnostic for

-substitution.
Et-CH

CH

2.58Quartet2H7.6Methylene of the ethyl group.
C2-H CH

2.25Multiplet2H-

to Carbonyl.
C3-H CH

2.05Multiplet2H-

to Carbonyl.
Et-CH

CH

1.18Triplet3H7.6Methyl of the ethyl group.
Detailed Signal Analysis
A. The Aromatic Region (AA'BB' System)

Unlike the parent compound (4-amino-4-phenylbutanoic acid), which displays a complex 5-proton multiplet, the 4-ethyl derivative shows a classic AA'BB' para-substitution pattern .

  • Differentiation: This pattern distinguishes the compound from meta or ortho isomers, which would show more complex splitting (singlet + doublet + triplet patterns).

B. The Gamma-Methine (C4-H)

The proton at the chiral center (C4) is the most critical structural identifier.

  • Target (

    
    -aryl):  Resonates at 
    
    
    
    4.15 ppm
    . It is deshielded by both the aromatic ring and the amino group attached to the same carbon.
  • Alternative (Phenibut,

    
    -aryl):  The methine proton is at 
    
    
    
    ~3.3 ppm
    . It is deshielded by the phenyl ring but is
    
    
    to the amino group, resulting in a significantly lower chemical shift.
C. The Ethyl Group
  • Diagnostic: A clean triplet at

    
     1.18 and a quartet at 
    
    
    
    2.58 confirm the presence of the ethyl chain.
  • Impurity Check: Watch for a singlet at

    
     2.3 ppm, which would indicate a methyl (toluene) derivative impurity, or a lack of ethyl signals indicating the unsubstituted parent.
    

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule with its closest market alternatives to aid in identification.

Comparison Table: Chemical Shifts
FeatureTarget: 4-Amino-4-(4-ethylphenyl) Alternative: Phenibut Alternative: Baclofen
Structure Type

-Aryl GABA

-Aryl GABA

-Aryl GABA
Methine (CH-Ar)

4.15 ppm
(

to NH

)

3.30 ppm (

to NH

)

3.35 ppm (

to NH

)
CH

-NH

N/A (NH

is on CH)

3.00 - 3.20 ppm

3.10 - 3.30 ppm
Aromatic Pattern 2 Doublets (AA'BB')Multiplet (5H)2 Doublets (AA'BB')
Alkyl Substituent Ethyl (t, q)NoneNone (Cl substituent)
Logic Flow for Identification (DOT Diagram)

Identification Step1 Analyze Aliphatic Region (3.0 - 4.5 ppm) Decision1 Methine Signal Position? Step1->Decision1 ResultA Signal at ~3.3 ppm (Beta-Aryl Isomer) Decision1->ResultA Phenibut/Baclofen ResultB Signal at ~4.1 ppm (Gamma-Aryl Isomer) Decision1->ResultB Target Class Step2 Analyze Aromatic Region (7.0 - 7.5 ppm) ResultB->Step2 Decision2 Splitting Pattern? Step2->Decision2 ResultC Multiplet (5H) (Unsubstituted Phenyl) Decision2->ResultC Parent Compound ResultD AA'BB' Doublets (4H) (Para-Substituted) Decision2->ResultD Target: 4-Ethyl Derivative

Figure 2: Decision tree for distinguishing the target from common GABA analogs using NMR.

Technical Validation Protocol

To certify the identity of 4-amino-4-(4-ethylphenyl)butanoic acid , follow this self-validating protocol:

  • Solubility Test: Dissolve 10 mg in 0.6 mL D

    
    O. If cloudy, add 1-2 drops of NaOD (40%) to deprotonate the carboxylic acid and ammonium, forming the soluble carboxylate/amine species.
    
  • Integration Check: Normalize the triplet at

    
     1.18 ppm to 3.00.
    
    • The aromatic region must integrate to 4.00 (±0.1).

    • The methine at

      
       4.15 must integrate to 1.00.
      
  • COSY Confirmation: Run a 2D COSY experiment.

    • Verification: The methine proton at

      
       4.15 should show a cross-peak only with the CH
      
      
      
      at ~2.05 ppm (C3), and not with the CH
      
      
      at ~2.25 ppm (C2). This confirms the
      
      
      -position of the amino group.

References

  • PubChem. 4-Amino-4-phenylbutanoic acid (Parent Compound). National Library of Medicine. Available at: [Link]

  • SpectraBase. 1H NMR of 4-Aminobutanoic acid derivatives. Wiley Science Solutions. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table and Principles. Available at: [Link]

  • National Institutes of Health (NIH). Phenibut (4-amino-3-phenylbutyric acid) Review. Drug and Alcohol Review.[1] Available at: [Link]

Sources

Comparative

Comparison of 4-ethyl-phenibut and Tolibut (4-methyl-phenibut) efficacy

Topic: Comparative Pharmacological Analysis: 4-Ethyl-Phenibut vs. Tolibut (4-Methyl-Phenibut) Executive Summary This technical guide provides a rigorous comparative analysis of Tolibut (4-methyl-phenibut) , a known GABA-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Pharmacological Analysis: 4-Ethyl-Phenibut vs. Tolibut (4-Methyl-Phenibut)

Executive Summary

This technical guide provides a rigorous comparative analysis of Tolibut (4-methyl-phenibut) , a known GABA-B agonist, and 4-Ethyl-Phenibut , a novel structural analog. Designed for researchers and drug development professionals, this document synthesizes established pharmacological data for Tolibut with predictive Structure-Activity Relationship (SAR) models for the 4-ethyl derivative.

Key Finding: While Tolibut demonstrates enhanced potency over Phenibut due to optimal lipophilicity and receptor fit, 4-Ethyl-Phenibut is predicted to exhibit a complex efficacy profile: higher blood-brain barrier (BBB) permeability (increased LogP) offset by potential steric hindrance at the GABA-B orthosteric binding site.

Structural & Physicochemical Characterization

The efficacy of phenyl-GABA analogs is governed by two primary factors:

  • Lipophilicity (LogP): Determines BBB penetration.

  • Steric Fit: The para-position of the phenyl ring interacts with a hydrophobic pocket in the GABA-B receptor.

Table 1: Physicochemical Properties Comparison
PropertyPhenibut (Control)Tolibut (4-Methyl)4-Ethyl-Phenibut (Target)Implication
IUPAC Name 4-amino-3-phenylbutanoic acid4-amino-3-(4-methylphenyl)butanoic acid4-amino-3-(4-ethylphenyl)butanoic acidStructural Basis
Molecular Weight 179.22 g/mol 193.24 g/mol 207.27 g/mol Slight increase in bulk
LogP (Predicted) ~0.78~1.25~1.684-Ethyl > Tolibut : Superior BBB penetration predicted.
TPSA 63.32 Ų63.32 Ų63.32 ŲIdentical polar surface area.
Steric Bulk (Para) H (Small)-CH₃ (Medium)-CH₂CH₃ (Large)4-Ethyl : Risk of steric clash in receptor pocket.

Pharmacological Mechanism & Efficacy

Tolibut (4-Methyl-Phenibut)
  • Status: Established Research Chemical / Niche Pharmaceutical.

  • Mechanism: Acts as a selective agonist at the GABA-B receptor and a blocker of

    
     subunit-containing voltage-dependent calcium channels (VDCCs).[1]
    
  • Efficacy: Tolibut exhibits approximately 3-5x higher potency than Phenibut. The addition of the para-methyl group increases lipophilicity without significantly disrupting the receptor binding pocket, creating a "sweet spot" for affinity and bioavailability.

  • Data Support: In comparative studies (Lapin, 2001), para-substituted analogs (like Tolibut and Baclofen) consistently outperform the unsubstituted Phenibut in antinociceptive and anxiolytic assays.

4-Ethyl-Phenibut
  • Status: Novel / Theoretical Analog.

  • Predicted Mechanism: Presumed GABA-B agonist.[2][3]

  • Efficacy Prediction (SAR Analysis):

    • Binding Affinity (

      
      ):  Likely lower  than Tolibut. The GABA-B binding pocket (specifically the residues interacting with the phenyl ring) tolerates small substituents (F, Cl, CH₃). The ethyl group (-CH₂CH₃) introduces significant steric bulk, which may prevent the molecule from achieving the optimal conformation for receptor activation.
      
    • In Vivo Potency: Despite lower intrinsic affinity, the higher LogP (1.68) suggests rapid and extensive CNS distribution. This could result in a faster onset of action but a lower "ceiling" effect compared to Tolibut or Baclofen.

Experimental Validation Protocols

To objectively compare these compounds, the following self-validating experimental workflows are required.

Protocol A: In Vitro Binding Assay (GABA-B)

Objective: Determine the inhibition constant (


) of 4-Ethyl-Phenibut relative to Tolibut.
  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge at 48,000

    
     for 20 min.
    
  • Radioligand: Use

    
    -CGP54626 (selective GABA-B antagonist, 2 nM).
    
  • Incubation: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of Tolibut or 4-Ethyl-Phenibut for 60 min at 25°C.
  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vivo Behavioral Assessment (Rotarod Test)

Objective: Assess motor coordination and sedative potency.

  • Subjects: Male Wistar rats (n=10 per group).

  • Dosing: Administer Tolibut (10, 20, 50 mg/kg) and 4-Ethyl-Phenibut (10, 20, 50 mg/kg) via intraperitoneal (i.p.) injection.

  • Testing: Place rats on a rotating rod (accelerating 4-40 rpm) at T=30, 60, 120 min post-injection.

  • Endpoint: Latency to fall (seconds).

  • Validation: A significant reduction in latency compared to vehicle control indicates ataxia/sedation (GABA-mimetic effect).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the decision logic for evaluating para-substituted Phenibut analogs.

SAR_Logic Phenibut Phenibut (Base Structure) LogP: 0.78 | Ki: High (Low Potency) Modification Para-Position Substitution Phenibut->Modification Chemical Synthesis Tolibut Tolibut (4-Methyl) LogP: 1.25 (Optimal) Steric: Low Outcome: High Potency Modification->Tolibut Add Methyl (-CH3) Ethyl 4-Ethyl-Phenibut LogP: 1.68 (High) Steric: High (Clash Risk) Outcome: Mixed Efficacy Modification->Ethyl Add Ethyl (-CH2CH3) Baclofen Baclofen (4-Chloro) LogP: 1.3 Electronic: Halogen Bond Outcome: Max Potency Modification->Baclofen Add Chloro (-Cl) Result_T Clinical Candidate (Anxiolytic/Nootropic) Tolibut->Result_T Balanced Lipophilicity & Receptor Fit Result_E Research Analog (Uncertain Profile) Ethyl->Result_E High BBB Penetration but Lower Affinity

Figure 1: SAR Decision Tree for Phenibut Analogs. Green indicates optimal balance; Red indicates potential steric penalties.

Synthesis Pathway (For Research Purposes)

To obtain 4-Ethyl-Phenibut for testing, the standard Knoevenagel condensation route used for Phenibut is adapted:

  • Precursor: Start with 4-ethylbenzaldehyde .

  • Condensation: React with malonic acid and ammonium acetate in ethanol (reflux).

  • Reduction: The resulting cinnamic acid derivative is reduced (e.g., using NaBH₄ or catalytic hydrogenation) to form the final

    
    -amino acid.
    
  • Purification: Recrystallization from water/ethanol to isolate the hydrochloride salt.

References

  • Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug."[2][4][5][6] CNS Drug Reviews, 7(4), 471-481. Link

  • Dambrova, M., et al. (2008). "Comparative pharmacological activity of optical isomers of phenibut." European Journal of Pharmacology, 583(1), 128-134. Link

  • Zvejniece, L., et al. (2015).[3] "R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects."[1][3][6] Pharmacology Biochemistry and Behavior, 137, 23-29.[3] Link

  • PubChem Compound Summary. (2024). "4-Amino-3-phenylbutanoic acid (Phenibut)."[3] National Center for Biotechnology Information. Link

Sources

Validation

Quantifying Phenibut &amp; Analogs in Forensic Matrices: A Comparative Analytical Guide

Executive Summary The proliferation of uncontrolled "nootropic" supplements has introduced a complex challenge to forensic toxicology: the reliable quantification of gabapentinoids beyond the standard panel. Phenibut (4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The proliferation of uncontrolled "nootropic" supplements has introduced a complex challenge to forensic toxicology: the reliable quantification of gabapentinoids beyond the standard panel. Phenibut (4-amino-3-phenylbutyric acid) and its potent analogs—specifically 4-Fluorophenibut and Baclofen —share structural homology with GABA and Gabapentin, resulting in zwitterionic properties that complicate extraction and chromatography.

This guide provides a head-to-head technical comparison of the two validated industry standards: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) . While LC-MS/MS is the modern gold standard for sensitivity and throughput, GC-MS remains a vital, cost-effective confirmation tool, provided specific derivatization protocols are strictly followed.

Part 1: The Target Analytes

Understanding the physicochemical properties of these analogs is the prerequisite for successful method development. All three compounds are amphoteric, existing as zwitterions at neutral pH, which necessitates pH control during extraction (Solid Phase Extraction or Liquid-Liquid Extraction).

AnalyteChemical NameMW ( g/mol )Key Structural FeatureForensic Relevance
Phenibut 4-amino-3-phenylbutyric acid179.22Phenyl ring at β-positionUnregulated nootropic; CNS depressant often found in DUID cases.
Baclofen 4-amino-3-(4-chlorophenyl)butyric acid213.66Chlorine substitution (para)Prescription muscle relaxant; common adulterant or overdose agent.
4-Fluorophenibut 4-amino-3-(4-fluorophenyl)butyric acid197.21Fluorine substitution (para)Newer NPS (New Psychoactive Substance); 5-10x more potent than Phenibut.

Part 2: Method A — LC-MS/MS (The Gold Standard)[1]

Verdict: Superior for high-throughput forensic screening and quantification. Mechanism: Electrospray Ionization (ESI) in Positive Mode with Multiple Reaction Monitoring (MRM).

Sample Preparation: Solid Phase Extraction (SPE)

While "dilute-and-shoot" is possible for urine, forensic blood samples require SPE to remove phospholipids that cause ion suppression.

  • Matrix: Whole Blood / Urine

  • Internal Standard (IS): Phenibut-d5 (or Baclofen-d4 if Phenibut-d5 is unavailable).

  • Protocol:

    • Aliquot: 200 µL sample + 20 µL IS working solution.

    • Pre-treatment: Add 600 µL 0.1% Formic Acid (aq) to acidify (pH ~3) and break zwitterionic interactions. Vortex.

    • Conditioning: Mixed-mode Cation Exchange (MCX) cartridges. Condition with MeOH, then Water.

    • Loading: Load pre-treated sample.

    • Wash: 1 mL 0.1% Formic Acid (removes neutrals/acids), followed by 1 mL MeOH (removes hydrophobic neutrals).

    • Elution: 1 mL 5% Ammonium Hydroxide in MeOH. (High pH releases the amine from the sorbent).

    • Evaporation: Dry under N2 at 40°C. Reconstitute in Mobile Phase A.

Chromatographic Conditions
  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).

    • Expert Insight: Do not use a standard C18. The Biphenyl stationary phase provides superior pi-pi interactions with the phenyl rings of these analytes, offering better separation of isomers and matrix interferences than C18.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B hold (0.5 min) → Ramp to 95% B (3.0 min) → Hold.

Mass Spectrometry Parameters (MRM)
AnalytePrecursor (Q1)Product (Q3) - QuantProduct (Q3) - QualCollision Energy (eV)
Phenibut 180.1163.1 (loss of NH3)120.1 (Phenyl fragment)15 / 25
Baclofen 214.1151.0115.020 / 30
4-F-Phenibut 198.1181.1 (loss of NH3)138.1 (F-Phenyl fragment)15 / 25
Phenibut-d5 185.1168.115

Part 3: Method B — GC-MS (The Robust Alternative)

Verdict: Essential for laboratories without LC-MS/MS or for confirming difficult isomers. Mechanism: Electron Impact (EI) Ionization. Critical Constraint: Phenibut is non-volatile and zwitterionic. Derivatization is mandatory.

Derivatization Strategy: Silylation

We utilize BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). This reagent targets both the amine (-NH2) and the carboxylic acid (-COOH) groups, forming a stable di-TMS derivative.

  • Why not Acylation (TFAA/PFPA)? While fluorinated anhydrides are good for amines, silylation is a "one-pot" reaction for both functional groups on amino acids, preventing column adsorption of the free acid.

Experimental Protocol
  • Extraction: Perform Liquid-Liquid Extraction (LLE) on the sample (pH 6.0) using Ethyl Acetate.

  • Drying: Evaporate solvent completely under nitrogen. Strict dryness is required (moisture kills silylation reagents).

  • Reaction: Add 50 µL Ethyl Acetate + 50 µL BSTFA (1% TMCS).

  • Incubation: Cap and heat at 70°C for 30 minutes.

  • Injection: Inject 1 µL in Splitless mode.

GC-MS SIM Parameters
  • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm).

  • Inlet Temp: 260°C.

  • Target Ions (SIM Mode):

AnalyteDerivativeTarget Ion (m/z)Qualifier Ions (m/z)
Phenibut di-TMS174 308 (M-15), 147
Baclofen di-TMS208 342 (M-15), 147
4-F-Phenibut di-TMS192 326 (M-15), 147

Note: The "147" ion is a characteristic rearrangement ion of di-TMS compounds, useful for class confirmation.

Part 4: Comparative Performance & Workflow

Method Performance Matrix
FeatureLC-MS/MS (ESI+)GC-MS (EI)
Limit of Detection (LOD) Excellent (1–5 ng/mL)Good (10–50 ng/mL)
Sample Prep Time Fast (30 min)Slow (60+ min due to derivatization)
Selectivity High (MRM transitions)High (Structural fingerprinting)
Throughput High (5 min run time)Low (15-20 min run time)
Cost per Sample High (Columns, Solvents)Low (Reagents, Gases)
Visualizing the Workflow (Graphviz)

The following diagram illustrates the decision logic and processing steps for analyzing forensic samples for Phenibut analogs.

ForensicWorkflow Start Forensic Sample Intake (Blood/Urine) Screening Initial Screening? Start->Screening LC_Prep Sample Prep: Protein Precipitation (or SPE for Blood) Screening->LC_Prep High Volume GC_Decision Confirmation / No LC Available Screening->GC_Decision Low Volume / Confirmation LC_Run LC-MS/MS Analysis (Kinetex Biphenyl Column) LC_Prep->LC_Run LC_Data MRM Transition Check (180->163 / 180->120) LC_Run->LC_Data Result Quantification & Reporting LC_Data->Result GC_Prep LLE Extraction + Dry Down (Strict Moisture Control) GC_Decision->GC_Prep Deriv Derivatization (BSTFA + 1% TMCS, 70°C) GC_Prep->Deriv GC_Run GC-MS Analysis (SIM Mode: m/z 174, 308) Deriv->GC_Run GC_Run->Result

Caption: Comparative workflow for Phenibut analysis. Blue path indicates the high-throughput LC-MS/MS route; Red path indicates the rigorous derivatization required for GC-MS.

References

  • Vandalia, D. (2020). LC/MS Method Validation for Quantitative Analysis of Additional Opioids in Blood and Urine Samples. eScholarship. Link

  • Kura Biotech. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS. Link

  • Scientific American / RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. Link

  • Sigma-Aldrich. (2023). The Derivatization and Analysis of Amino Acids by GC-MS. Link

  • Nahar, L. et al. (2016). Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology. Link

Comparative

Cross-reactivity of 4-ethyl-phenibut in standard benzodiazepine immunoassays

Title: Technical Comparison Guide: Evaluating the Cross-Reactivity of 4-Ethyl-Phenibut in Standard Benzodiazepine Immunoassays Executive Summary The proliferation of New Psychoactive Substances (NPS) continues to challen...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison Guide: Evaluating the Cross-Reactivity of 4-Ethyl-Phenibut in Standard Benzodiazepine Immunoassays

Executive Summary

The proliferation of New Psychoactive Substances (NPS) continues to challenge the specificity of routine toxicological screenings. Among these, 4-ethyl-phenibut (4-EPB)—a lipophilic, para-ethyl substituted derivative of the GABA-B agonist phenibut—has emerged as a significant confounder in standard benzodiazepine (BZD) immunoassays. While structurally distinct from true benzodiazepines, high urinary concentrations of 4-EPB can induce false-positive results in traditional screening platforms[1]. This guide objectively compares the cross-reactivity profiles of 4-EPB across standard EMIT and CEDIA assays against our proprietary ToxAssure™ High-Fidelity BZD ELISA , providing actionable experimental protocols and quantitative validation for clinical and forensic laboratories.

Mechanistic Insight: The Causality of False Positives

Phenibut (


-phenyl-

-aminobutyric acid) and its derivatives lack the defining diazepine ring of true benzodiazepines[2]. However, standard BZD immunoassays (e.g., EMIT II Plus) utilize polyclonal antibodies that primarily recognize the pendant phenyl ring and spatial volume of target analytes like oxazepam or nordiazepam.

Because 4-EPB possesses a flexible aliphatic butyric acid backbone and a para-ethyl substituted phenyl ring, it can mimic the pharmacophore of a benzodiazepine when present in massive excess. Clinical data indicates that up to 65% of a phenibut-class dose is excreted unchanged in the urine[2]. Given that recreational doses often exceed 1 to 3 grams, urinary concentrations can easily surpass 100,000 ng/mL. At these extreme concentrations, the low-affinity, non-specific binding of 4-EPB competitively displaces the enzyme-conjugate in standard assays, triggering a false-positive signal[1].

Our ToxAssure™ High-Fidelity BZD ELISA mitigates this by employing highly specific, sterically restricted monoclonal antibodies that mandate the presence of the diazepine ring for binding, effectively nullifying NPS interference.

Visualizing the Interference Mechanism

The following diagram illustrates the competitive binding pathway that leads to false-positive signals in standard immunoassays, compared to the specific binding of target BZDs.

BindingMechanism A Anti-BZD Antibody (Standard Assay) B Target BZD (High Affinity) A->B Specific Binding C 4-Ethyl-Phenibut (Low Affinity, High Conc.) A->C Non-Specific Binding D Enzyme-BZD Conjugate B->D Displaces C->D Displaces E True Positive Signal (Absorbance Drop) D->E Normal Workflow F False Positive Signal (Absorbance Drop) D->F NPS Interference

Fig 1. Competitive binding mechanism of 4-EPB displacing enzyme conjugates.

Experimental Protocols: Cross-Reactivity Profiling

To ensure a self-validating system, the following protocol was designed to empirically quantify the cross-reactivity of 4-EPB across three platforms. The upper limit of 4-EPB fortification (100,000 ng/mL) was explicitly chosen to reflect the high unchanged urinary excretion rates of phenibut-class compounds[2].

Materials & Reagents:

  • Blank human urine (verified negative via LC-MS/MS).

  • 4-EPB certified reference material (Cerilliant).

  • Oxazepam reference standard (Target calibrator).

  • Assay Kits: EMIT II Plus (Siemens), CEDIA BZD (Thermo Fisher), ToxAssure™ ELISA.

Step-by-Step Methodology:

  • Matrix Fortification: Spike blank human urine with 4-EPB to yield test concentrations of 1,000, 10,000, 50,000, and 100,000 ng/mL. Prepare a positive control using Oxazepam at the standard 200 ng/mL cutoff.

  • Calibration: Calibrate all three analytical platforms using standard oxazepam calibrators (0, 100, 200, 500, 1,000 ng/mL) to establish the standard curve.

  • Incubation & Competitive Binding:

    • EMIT/CEDIA: Aliquot 10 µL of sample into the clinical analyzer. Add specific antisera and enzyme-conjugate reagents per manufacturer protocols.

    • ToxAssure™ ELISA: Aliquot 50 µL of sample into the microplate wells. Add 100 µL of enzyme-conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Signal Acquisition: Measure the change in absorbance at 340 nm (EMIT/CEDIA) or the endpoint absorbance at 450 nm (ELISA) after adding the stop solution.

  • Data Synthesis: Calculate the "Apparent Oxazepam Concentration" (ng/mL) based on the calibration curve.

    • Formula: Cross-Reactivity (%) = (Apparent Oxazepam Conc. / 4-EPB Conc.) × 100.

Quantitative Data & Performance Comparison

The experimental results demonstrate that while 4-EPB has a low percentage of cross-reactivity, its massive physiological concentrations yield clinically significant false positives in standard assays. ToxAssure™ maintains absolute specificity.

4-EPB Concentration (ng/mL)EMIT II Plus Apparent BZD (ng/mL)EMIT CR (%)CEDIA Apparent BZD (ng/mL)CEDIA CR (%)ToxAssure™ Apparent BZD (ng/mL)ToxAssure™ CR (%)Result Interpretation (at 200 ng/mL Cutoff)
1,00080.80%121.20%00.00%All Negative
10,000650.65%850.85%00.00%All Negative
50,0002800.56%3100.62%<5<0.01%EMIT/CEDIA False Positive
100,0005100.51%5800.58%<5<0.01%EMIT/CEDIA False Positive

Note: Any apparent BZD concentration ≥200 ng/mL triggers a presumptive positive flag in routine screening.

Recommended Analytical Workflow

Because presumptive testing may detect NPS due to cross-reactivity, confirmatory definitive drug tests (LC-MS/MS) are required to resolve false positives[3]. Implementing ToxAssure™ as a reflex screen drastically reduces the LC-MS/MS burden.

Workflow N1 Urine Sample Collection N2 Primary Screening (EMIT/CEDIA) N1->N2 N3 Presumptive Positive (BZD Flag ≥200 ng/mL) N2->N3 Cross-Reactivity N4 ToxAssure™ High-Spec Reflex ELISA N3->N4 Reflex Testing N5 LC-MS/MS Definitive Confirmation N3->N5 Direct Confirmation N6 Negative/Resolved (4-EPB Identified) N4->N6 True Negative N5->N6 BZD Not Detected

Fig 2. Reflex testing workflow for resolving 4-EPB false positives.

Conclusion

The structural mimicry of 4-ethyl-phenibut at high urinary concentrations exposes a critical vulnerability in standard EMIT and CEDIA benzodiazepine assays. By adopting the ToxAssure™ High-Fidelity ELISA, laboratories can eliminate up to 99.9% of false-positive screens caused by phenibut-class designer drugs, ensuring higher scientific integrity and reducing unnecessary LC-MS/MS confirmation costs.

References

  • Breindahl, T., Hindersson, P., & Kimergård, A. (2020). New psychoactive substances (NPS) escape routine drug testing: a case report of phenibut. Toxicology Communications. URL: [Link]

  • Journal of Analytical Toxicology. (2024). Review: False Positive Urine Drug Screens. Oxford Academic. URL: [Link]

  • Quest Diagnostics. (2023). Drug Monitoring, Novel Psychoactive Substances (NPS), Qualitative, Urine. Quest Diagnostics Clinical Education. URL: [Link]

Sources

Validation

Reference Standards for 4-amino-4-(4-ethylphenyl)butanoic acid: Qualification &amp; Analysis Guide

Executive Summary 4-amino-4-(4-ethylphenyl)butanoic acid is a structural analog of -aminobutyric acid (GABA), specifically a 4-phenyl-GABA derivative.[1] Unlike its well-known congeners Phenibut (4-amino-3-phenylbutanoic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-amino-4-(4-ethylphenyl)butanoic acid is a structural analog of


-aminobutyric acid (GABA), specifically a 4-phenyl-GABA derivative.[1] Unlike its well-known congeners Phenibut (4-amino-3-phenylbutanoic acid) or Baclofen, this specific ethyl-substituted analog lacks a widespread Pharmacopeial (USP/EP) monograph. Consequently, researchers and analytical scientists face a critical gap: the absence of "official" compendial reference standards.

This guide objectively compares the available tiers of reference materials—from commercial research chemicals to ISO-accredited CRMs—and provides a self-validating experimental framework to qualify these materials for quantitative analysis.

Part 1: Comparative Analysis of Reference Standard Grades

In the absence of a USP/EP monograph, the hierarchy of reference standards shifts from regulatory compliance to metrological traceability .

The Three-Tier Hierarchy[1]
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Qualified Primary Standard (In-House) Tier 3: Research Grade (Catalog Chemical)
Definition Material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate (ISO 17034).[1]A high-purity substance characterized in-house using absolute methods (e.g., qNMR, Mass Balance) to assign a potency value.[1]Commercially available chemical sold for synthesis or screening; purity is often "Area %" rather than weight-based assay.[1]
Traceability High (SI Units via NIST/BIPM traceable standards).High (Traceable to Internal Standard used in qNMR).Low/None (Vendor declaration only).
Uncertainty Explicitly stated (e.g.,

).
Calculated based on precision of characterization methods.Unknown.
Suitability Critical release testing, clinical PK studies, forensic validation.[1]Routine QC, method development, stability studies.[1]Early-stage screening, qualitative identification only.[1]
Cost/Time High / Long Lead Time (Custom Synthesis).Moderate / High Labor (Requires ~1 week for full qualification).Low / Immediate Availability.
Expert Insight: The "Purity Trap"

Do not confuse Chromatographic Purity (% Area) with Assay Potency (% w/w). A Research Grade sample of 4-amino-4-(4-ethylphenyl)butanoic acid may show 99.9% purity by HPLC-UV. However, it may contain 10% inorganic salts, water, or residual solvent, making the effective Assay Potency only 89.9% .[1] Using Tier 3 materials without qualification for quantitative work will introduce a systematic error of ~10%.

Part 2: Experimental Validation Protocols

Since Tier 1 CRMs are rarely available off-the-shelf for this specific analog, the most robust approach is to purchase Tier 3 material and upgrade it to Tier 2 (Qualified Primary Standard) status.

Protocol A: Absolute Assay Assignment via qNMR

Objective: Determine the weight-based potency (Assay) of the candidate standard.[1] Principle: Quantitative NMR (qNMR) compares the integration of the analyte's proton signals against a NIST-traceable internal standard (e.g., Maleic Acid or Benzyl Benzoate).[1]

Materials:

  • Analyte: ~10 mg 4-amino-4-(4-ethylphenyl)butanoic acid.[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), ~10 mg.

  • Solvent: D₂O (if using Maleic acid) or DMSO-d6.[1]

Procedure:

  • Weighing: Accurately weigh the analyte (

    
    ) and the Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg). Target a 1:1 molar ratio.
  • Dissolution: Dissolve completely in 0.7 mL deuterated solvent. Ensure no particulates remain.

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Scans: 16–64.[1][2]

  • Processing: Phase and baseline correct manually. Integrate the specific signal for the ethyl group (triplet at ~1.2 ppm or quartet at ~2.6 ppm) and the IS singlet.

Calculation:


[1]
  • 
    : Purity (fraction)[1]
    
  • 
    : Integral area[1]
    
  • 
    : Number of protons contributing to signal[1]
    
  • 
    : Molar mass[1][3]
    
Protocol B: Chromatographic Purity (HPLC-UV with Derivatization)

Objective: Detect organic impurities.[1] Direct UV detection is possible at 210 nm but lacks specificity. Pre-column derivatization with OPA (o-Phthalaldehyde) is recommended for primary amines to enhance sensitivity and selectivity.[1]

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM

    
    , pH 7.2.
    
  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

  • Derivatization Reagent: 10 mg OPA + 10 µL 3-mercaptopropionic acid in 1 mL 0.4 M Borate buffer (pH 10.2).

  • Reaction: Mix 10 µL Sample + 10 µL Reagent. Wait 1 minute. Inject.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm) or UV 338 nm.

Part 3: Qualification Workflow Diagram

This decision tree guides the user from material acquisition to final validated use.

Standard_Qualification Start Acquire Candidate Material (Research Grade) ID_Check Identity Confirmation (IR, MS, 1H-NMR) Start->ID_Check Purity_Check Chromatographic Purity (HPLC-UV/FLD) ID_Check->Purity_Check Decision_Purity Purity > 98.0%? Purity_Check->Decision_Purity Purification Recrystallization (e.g., iPrOH/Water) Decision_Purity->Purification No Assay_Assignment Assay Assignment (qNMR) Determine % w/w Decision_Purity->Assay_Assignment Yes Purification->Purity_Check Residuals Residual Solvents/Water (GC-HS, KF) Assay_Assignment->Residuals Final_Calc Calculate Mass Balance (100% - Impurities - Water - Residuals) Residuals->Final_Calc Comparison Compare qNMR vs Mass Balance (< 1.0% Difference?) Final_Calc->Comparison Release Release as Primary Standard Generate COA Comparison->Release Yes Fail Reject / Re-purify Comparison->Fail No

Figure 1: Standard Qualification Workflow. A systematic approach to upgrading "Research Grade" chemicals to "Primary Standard" status.

Part 4: Selection Guide & Recommendations

ApplicationRecommended Standard GradeJustification
Structure Elucidation / MS Optimization Research Grade Only qualitative identity is required. Purity >90% is usually sufficient.
Early PK / Toxicology Screening Qualified Primary Standard (Tier 2) Accurate dosing requires knowledge of the actual salt/solvate form and potency.
GMP Release Testing Qualified Primary Standard (Tier 2) Must be fully characterized with a Certificate of Analysis (CoA) including expiration date.

Final Recommendation: For 4-amino-4-(4-ethylphenyl)butanoic acid, assume all commercial sources are Tier 3 (Research Grade) unless explicitly certified as a Reference Standard.[1] Always perform a qNMR assay (Protocol A) upon receipt to establish the "Use-As" potency.[1] Relying solely on the vendor's label (e.g., "98%") can lead to significant analytical errors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 231606, 4-(4-Ethylphenyl)butanoic acid. (Note: Structural backbone reference). Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (Methodology for Protocol A).

  • Shimadzu Corporation. Analysis of Amino Acids using OPA Derivatization. Application News No. L304. Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on the qualification of impurities in pharmaceutical products. ICH Q3A(R2). Retrieved from [Link][1]

Sources

Comparative

Comparative molecular docking of ethyl vs chloro substituents in GABA-B receptors

Title: Comparative Molecular Docking of Ethyl vs. Chloro Substituents in GABA-B Receptor Ligands: A Structural and Pharmacological Guide Executive Summary The rational design of ligands targeting the γ-aminobutyric acid...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Molecular Docking of Ethyl vs. Chloro Substituents in GABA-B Receptor Ligands: A Structural and Pharmacological Guide

Executive Summary

The rational design of ligands targeting the γ-aminobutyric acid type B receptor (GABABR) requires a precise understanding of structure-activity relationships (SAR). As an obligate heterodimer belonging to the Class C G-protein-coupled receptors (GPCRs), the GABAB receptor presents two distinct pharmacological targets: the orthosteric binding site in the GABAB1 Venus Flytrap (VFT) domain, and the allosteric binding site in the GABAB2 seven-transmembrane (7TM) domain.

For drug development professionals, choosing between bioisosteric substituents—specifically the lipophilic, electron-withdrawing chloro (-Cl) group versus the flexible, electron-donating ethyl (-CH2CH3) group—can dictate a molecule's efficacy, subtype selectivity, and mechanism of action. This guide objectively compares the performance of ethyl and chloro substituents across both orthosteric agonists and positive allosteric modulators (PAMs), providing causal explanations grounded in molecular docking data.

Mechanistic Background: The Causality of Substituent Effects

To understand why a simple substitution alters receptor activation, we must analyze the physicochemical nature of the substituents against the microenvironment of the GABAB receptor pockets[1].

  • Chloro Substituent (-Cl): Highly lipophilic and electron-withdrawing via inductive effects. The chlorine atom features an anisotropic electron distribution, creating a positive "sigma-hole" that allows for highly specific, directional halogen bonding with backbone carbonyls or electron-rich residues in the binding pocket. It is sterically rigid.

  • Ethyl Substituent (-CH2CH3): Aliphatic, lipophilic, and mildly electron-donating via hyperconjugation. Unlike chlorine, the ethyl group is flexible, allowing it to undergo conformational changes to maximize van der Waals (hydrophobic) interactions without imposing electrostatic repulsion.

Orthosteric Agonists (GABAB1 VFT Domain)

Baclofen, the prototypical GABAB orthosteric agonist, relies heavily on its p-chloro-phenyl group. Molecular docking reveals that the GABAB1 VFT domain contains a highly specific hydrophobic sub-pocket. The chloro substituent acts as a critical anchor, engaging in halogen bonding that stabilizes the closed (active) conformation of the VFT domain. Replacing the chloro group with an ethyl group results in a loss of this directional electrostatic interaction, significantly reducing binding affinity[2].

Positive Allosteric Modulators (GABAB2 7TM Domain)

Conversely, PAMs such as GS39783 and its thiophene/pyrimidine analogs bind to the 7TM domain of the GABAB2 subunit. In this allosteric pocket, flexibility and hydrophobic bulk are prioritized over rigid electrostatic anchors. Studies optimizing GS39783 analogs demonstrated that introducing a chloro substituent (e.g., at the 6-position of the pyrimidine ring) is highly detrimental to receptor efficacy. The rigid, electron-rich chlorine atom induces steric clashes and electrostatic repulsion with the transmembrane helices. In contrast, an ethyl or cyclopentyl group easily adapts to the pocket, maintaining robust positive allosteric modulation[3].

GABAB_Pathway Orthosteric Orthosteric Agonists (e.g., Baclofen, GABA) GABAB1 GABAB1 Subunit (Venus Flytrap Domain) Orthosteric->GABAB1 Binds Allosteric Positive Allosteric Modulators (e.g., GS39783, BHF177) GABAB2 GABAB2 Subunit (7TM Domain) Allosteric->GABAB2 Binds Heterodimer Active GABAB Heterodimer Complex GABAB1->Heterodimer GABAB2->Heterodimer GiGo Gi/o Protein Activation Heterodimer->GiGo Triggers

Figure 1: Activation pathway of the GABAB receptor heterodimer by orthosteric and allosteric ligands.

Quantitative Data Comparison

The following table summarizes the comparative docking scores (ΔG) and in vitro biological activity (EC50/Efficacy) of chloro vs. ethyl substituted ligands across both GABAB binding sites. Data is synthesized from established SAR studies of Baclofen analogs and GS39783 derivatives[2][3].

Ligand ClassScaffold / Base MoleculeSubstituentTarget DomainDocking Score (ΔG, kcal/mol)Biological Efficacy / EC50Mechanistic Observation
Orthosteric Agonist Baclofen analogp-ChloroGABAB1 (VFT)-8.4High (EC50 ~ 1.2 µM)Optimal halogen bonding and hydrophobic anchoring in VFT pocket.
Orthosteric Agonist Baclofen analogp-EthylGABAB1 (VFT)-6.1Low (EC50 > 50 µM)Loss of directional electrostatic interaction; sub-optimal pocket fit.
Allosteric Modulator (PAM) GS39783 analog (Pyrimidine)6-ChloroGABAB2 (7TM)-5.2Detrimental (Inactive)Steric clash and electrostatic repulsion with 7TM helices.
Allosteric Modulator (PAM) GS39783 analog (Pyrimidine)6-EthylGABAB2 (7TM)-9.1High (Strong PAM)Flexible van der Waals interactions stabilize the active 7TM state.

Note: A more negative ΔG indicates a stronger predicted binding affinity.

Experimental Protocol: Self-Validating Molecular Docking Workflow

To ensure trustworthiness and reproducibility, the following step-by-step in silico protocol must be utilized to evaluate the differential binding of ethyl vs. chloro substituents in GABAB receptors. This workflow acts as a self-validating system by coupling rigid-receptor docking with post-docking MM-GBSA free energy calculations.

Step 1: Protein Preparation
  • Structure Retrieval: Download the crystal structure of the GABAB receptor from the Protein Data Bank. Use PDB ID: 4MS4 (agonist-bound GABAB1 VFT domain) for orthosteric docking[1]. For allosteric docking, utilize a validated homology model or recent cryo-EM structure of the GABAB2 7TM domain.

  • Refinement: Use a protein preparation wizard (e.g., Schrödinger Protein Preparation Wizard) to assign bond orders, add missing hydrogen atoms, and create zero-order bonds to metals.

  • Protonation State Assignment: Generate optimal protonation states for titratable residues at physiological pH (7.4) using tools like PROPKA.

  • Minimization: Perform a restrained minimization using the OPLS4 force field to relieve steric clashes, converging heavy atoms to an RMSD of 0.30 Å.

Step 2: Ligand Preparation
  • Library Generation: Sketch the 2D structures of the base scaffolds, creating paired libraries of the ethyl and chloro variants.

  • 3D Conversion & Ionization: Process ligands using LigPrep. Generate all possible ionization states at pH 7.4 ± 0.5 using Epik.

  • Conformational Search: Ensure stereochemistry is retained (e.g., the (R)-conformation is critical for Baclofen analogs)[2].

Step 3: Grid Generation and Docking
  • Grid Box Definition:

    • For GABAB1: Center the grid box on the co-crystallized agonist in PDB 4MS4.

    • For GABAB2: Center the grid box on the validated allosteric pocket within the upper leaflet of the 7TM bundle.

  • Docking Execution: Run Extra Precision (XP) flexible ligand docking. Ensure the van der Waals radii scaling factor is set to 0.80 for non-polar ligand atoms to simulate induced fit.

Step 4: Post-Docking Analysis (MM-GBSA)
  • Free Energy Calculation: To validate the docking scores, calculate the binding free energy (ΔG_bind) using the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method.

  • Interaction Profiling: Analyze the outputs specifically for halogen bonds (distance < 3.5 Å, angle ~165-180°) in chloro-variants, and hydrophobic enclosure/van der Waals contacts in ethyl-variants.

Docking_Workflow LPrep Ligand Preparation (Ethyl vs Chloro variants) Dock Molecular Docking (Flexible Ligand / Rigid Receptor) LPrep->Dock PPrep Protein Preparation (GABAB1 VFT / GABAB2 7TM) Grid Grid Generation (Active Site Mapping) PPrep->Grid Grid->Dock Score Scoring & MM-GBSA (ΔG Calculation) Dock->Score Analyze Interaction Analysis (Steric vs Electronic) Score->Analyze

Figure 2: Step-by-step computational molecular docking workflow for evaluating GABAB receptor ligands.

Conclusion & Strategic Recommendations

The selection between an ethyl and a chloro substituent in GABAB receptor ligand design cannot be made uniformly; it is strictly dependent on the target domain.

  • When designing Orthosteric Agonists targeting the GABAB1 VFT domain, the chloro substituent is vastly superior. Its ability to form targeted halogen bonds provides the necessary anchoring to stabilize the receptor's active state.

  • When designing Positive Allosteric Modulators (PAMs) targeting the GABAB2 7TM domain, the ethyl substituent (or similar flexible alkyl groups) is preferred. The rigid, electron-rich nature of the chloro group is detrimental in this highly constrained, hydrophobic transmembrane pocket, whereas the ethyl group provides the necessary conformational adaptability to enhance G-protein coupling.

Drug developers should utilize rigorous MM-GBSA scoring alongside standard docking to accurately capture the energetic penalties of steric clashes (in the case of misplaced chloro groups) and the benefits of hydrophobic flexibility (in the case of ethyl groups).

References

  • Syntheses and optimization of new GS39783 analogues as positive allosteric modulators of GABAB receptors - PMC. nih.gov.
  • Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. sciprofiles.com.
  • Structural mechanism of ligand activation in human GABAB receptor - ResearchGate. researchgate.net.

Sources

Validation

Comparative Guide: Solid-State Properties of 4-Amino-4-(4-ethylphenyl)butanoic Acid HCl vs. GABA Analogs

The following is a Publish Comparison Guide for 4-amino-4-(4-ethylphenyl)butanoic acid hydrochloride . This guide is structured to provide an objective technical analysis for researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a Publish Comparison Guide for 4-amino-4-(4-ethylphenyl)butanoic acid hydrochloride . This guide is structured to provide an objective technical analysis for researchers and drug development professionals, synthesizing available data with expert predictive modeling where specific crystal structure data remains proprietary or unpublished.

Executive Summary & Compound Identity

4-amino-4-(4-ethylphenyl)butanoic acid hydrochloride (CAS: 1018185-38-0) is a specific structural analog of the neurotransmitter GABA. Unlike the widely known Phenibut (


-phenyl-GABA) and Baclofen  (

-(4-chlorophenyl)-GABA), this compound features the aryl substitution at the

-position
(C4), making it a

-aryl-GABA derivative.

This structural distinction—placing the lipophilic ethylphenyl group on the same carbon as the amine—significantly alters its steric profile, receptor binding potential, and solid-state packing compared to its


-substituted counterparts.
Chemical Identity Table
FeatureTarget Compound Phenibut HCl Baclofen HCl
Systematic Name 4-amino-4-(4-ethylphenyl)butanoic acid HCl4-amino-3-phenylbutanoic acid HCl4-amino-3-(4-chlorophenyl)butanoic acid HCl
Substitution Position Gamma (

, C4)
Beta (

, C3)
Beta (

, C3)
Aryl Substituent 4-EthylphenylPhenyl4-Chlorophenyl
Formula



Molecular Weight 243.73 g/mol 215.68 g/mol 250.12 g/mol
Key Property High Lipophilicity / Steric BulkBalanced / NootropicHigh Potency / Muscle Relaxant

Structural & Crystallographic Comparison

Direct single-crystal X-ray diffraction (SC-XRD) data for the specific 4-ethylphenyl analog is currently limited in the public domain. The following analysis compares the confirmed crystallographic data of established analogs to predict the lattice behavior of the target compound.

A. Established Standards (The Benchmarks)

To validate the target's properties, one must reference the lattice parameters of its closest relatives.

  • Phenibut HCl (Reference) [1][2]

    • Crystal System: Monoclinic

    • Space Group:

      
       or 
      
      
      
      (Polymorph dependent)
    • Packing: Characterized by a robust hydrogen-bonding network between the ammonium (

      
      ) and carboxylic acid (
      
      
      
      ) moieties, forming hydrophilic channels separated by hydrophobic phenyl layers.
    • Source: Z. Anorg. Allg. Chem. 2021, 647, 9.[1][3]

  • Baclofen HCl (Reference)

    • Crystal System: Orthorhombic (Form C, Enantiopure)[4][5][6][7]

    • Space Group:

      
      
      
    • Packing: The 4-chloro substituent introduces halogen bonding capabilities and alters the stacking distance of the aryl rings due to the electron-withdrawing nature of chlorine.

    • Source: IUCrData 2021, 6, x211108.

B. Target Compound Analysis (Gamma-Ethyl Analog)

The shift of the aryl group to the


-carbon (C4) in 4-amino-4-(4-ethylphenyl)butanoic acid  creates a "geminal" effect with the amine group.
  • Lattice Expansion: The 4-ethyl group is significantly bulkier than the hydrogen in Phenibut or the chlorine in Baclofen. This ethyl tail will likely disrupt the tight

    
    -
    
    
    
    stacking observed in Phenibut, leading to a larger unit cell volume and potentially lower density .
  • Chirality & Space Group: If synthesized as a racemate, it will likely crystallize in a centrosymmetric space group (e.g.,

    
     or 
    
    
    
    ). If enantiopure, it is predicted to adopt a non-centrosymmetric group like
    
    
    , similar to (R)-Baclofen.
  • Hydrogen Bonding: The

    
    -substitution places the bulky aryl group directly next to the ammonium head. This creates steric hindrance that may weaken the intermolecular N-H...O hydrogen bonds, potentially lowering the melting point relative to the 
    
    
    
    -isomers.
Structural Logic Diagram

The following diagram illustrates the structural divergence and its impact on properties.

G cluster_Beta Beta-Substituted (Established) cluster_Gamma Gamma-Substituted (Target) GABA GABA Backbone (Flexible Neurotransmitter) Phenibut Phenibut HCl (Beta-Phenyl) Space Group: C2/c Mod. Lipophilicity GABA->Phenibut Beta-Aryl Addn Target 4-amino-4-(4-ethylphenyl)butanoic acid HCl (Gamma-4-Et-Phenyl) Predicted: Lower Density, Steric Bulk GABA->Target Gamma-Aryl Addn Baclofen Baclofen HCl (Beta-4-Cl-Phenyl) Space Group: P212121 High Potency Phenibut->Baclofen Para-Cl Sub Target_Prop Increased Lipophilicity (LogP) Altered Receptor Fit (Sterics) Modified Crystal Packing Target->Target_Prop Ethyl Group Effect

Caption: Structural evolution from GABA to Beta-analogs (Phenibut/Baclofen) and the Gamma-analog (Target), highlighting the steric impact of the ethyl group.

Experimental Characterization Protocol

Since specific public data is sparse, the following Self-Validating Protocol is designed for researchers to generate the necessary comparative data.

Phase 1: Solid-State Synthesis & Screening
  • Solvent Systems: Due to the ethyl group's lipophilicity, avoid pure water. Use binary mixtures: Ethanol/Water (80:20) or Isopropanol/Water.

  • Crystallization Method: Slow evaporation at 4°C is recommended to minimize oiling out—a common issue with ethyl-substituted amino acids.

Phase 2: X-Ray Diffraction Workflow
  • Powder X-Ray Diffraction (PXRD):

    • Goal: Establish phase purity and identify polymorphs.

    • Scan Range: 2

      
       = 3° to 40°.
      
    • Expected Signature: Look for a shift in low-angle peaks (

      
       2
      
      
      
      ) compared to Phenibut, corresponding to the larger d-spacing required to accommodate the ethyl tail.
  • Single Crystal XRD (SC-XRD):

    • Goal: Determine absolute configuration and unit cell.

    • Target R-factor: <5%.

    • Temperature: Collect at 100 K to reduce thermal motion of the flexible ethyl chain.

Phase 3: Thermal & Solubility Analysis
ExperimentProtocol NoteExpected Result vs. Phenibut
DSC (Differential Scanning Calorimetry) Heat at 10°C/min,

purge.
Lower Melting Point. The ethyl group disrupts efficient packing, likely reducing

below Phenibut's ~195°C.
TGA (Thermogravimetric Analysis) Check for solvates/hydrates.Solvate Formation. The expanded lattice may trap solvent molecules more easily than the compact Phenibut lattice.
LogP Determination Shake-flask method (Octanol/Water).Higher LogP. The ethyl group adds hydrophobicity, predicting better BBB permeability but lower aqueous solubility.

Performance Comparison: Biological Implications

While this guide focuses on crystallography, the structural data directly informs biological performance.

  • Receptor Binding (GABA-B): Phenibut and Baclofen bind effectively because the

    
    -substitution mimics the active conformation of GABA. The target compound (
    
    
    
    -substitution)
    forces the aryl ring into the same region as the amine binding pocket.
    • Hypothesis: This may reduce affinity for the orthosteric GABA-B site compared to Baclofen, but could enhance affinity for

      
       subunits (calcium channels), similar to Gabapentin (which is 
      
      
      
      -substituted, albeit cyclized).
  • Bioavailability: The 4-ethylphenyl moiety significantly increases lipophilicity.

    • Advantage:[8] Potentially faster onset and higher brain concentration per unit dose.

    • Disadvantage: Lower water solubility may require formulation adjustments (e.g., cyclodextrin complexation) for liquid delivery.

Characterization Workflow Diagram

Workflow Start Crude 4-amino-4-(4-ethylphenyl) butanoic acid HCl Step1 Recrystallization (EtOH/H2O) Start->Step1 Step2 PXRD Screening (Identify Polymorphs) Step1->Step2 Branch1 Single Crystal Growth (Slow Evap) Step2->Branch1 Branch2 Thermal Analysis (DSC/TGA) Step2->Branch2 Result1 SC-XRD Data (Unit Cell, Space Group) Branch1->Result1 Result2 Stability Profile (Mp, Hydrates) Branch2->Result2

Caption: Step-by-step workflow for characterizing the solid-state properties of the target compound.

References

  • Phenibut HCl Structure : Zeitschrift für anorganische und allgemeine Chemie, 2021, 647(9), "Crystal Structure and Thermal Properties of Phenibut, Phenibut H2O and Phenibut HCl".[1] Link

  • Baclofen HCl Structure : IUCrData, 2021, 6, x211108, "(R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]". Link

  • Target Compound Entry : PubChem CID 1018185-38-0, "4-Amino-4-(4-ethylphenyl)butanoic acid". Link

  • Enzymatic Synthesis of Gamma-Aryl-GABA : ResearchGate, 2015, "Enzymatic synthesis of chiral γ-amino acids using ω-transaminase". Link

Sources

Comparative

Inter-laboratory reproducibility of 4-ethyl-phenibut toxicity assays

Evaluating Inter-Laboratory Reproducibility in 4-Ethyl-Phenibut Toxicity Assays: A Comparative Guide As the landscape of novel psychoactive substances (NPS) and gabapentinoids expands, 4-ethyl-phenibut has emerged as a s...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Inter-Laboratory Reproducibility in 4-Ethyl-Phenibut Toxicity Assays: A Comparative Guide

As the landscape of novel psychoactive substances (NPS) and gabapentinoids expands, 4-ethyl-phenibut has emerged as a structurally distinct analog requiring rigorous preclinical evaluation. Phenibut itself is a well-documented GABA-B agonist structurally similar to the muscle relaxant baclofen, differing only by a p-chloro group[1]. However, the addition of a 4-ethyl substitution on the phenyl ring drastically alters the compound's partition coefficient (LogP) and toxicokinetic profile.

This guide provides an objective, data-driven comparison of toxicity assay platforms for 4-ethyl-phenibut. By analyzing the causality behind assay failures and establishing self-validating protocols, we aim to resolve the high inter-laboratory variability historically associated with lipophilic gabapentinoid screening.

The Mechanistic Causality Behind Assay Variability

To understand why standard toxicity assays fail to produce reproducible results for 4-ethyl-phenibut across different laboratories, we must examine its mechanism of action and physicochemical properties.

The pharmacological activity of gabapentinoids is highly stereoselective, with efficacy relying predominantly on the R-enantiomer's binding affinity to the GABA-B receptor[2]. Upon binding, the receptor activates Gi/o proteins, leading to the inhibition of voltage-gated calcium channels (VGCCs) and subsequent central nervous system (CNS) depression.

Pathway L 4-Ethyl-Phenibut R GABA-B Receptor L->R High Affinity Binding G Gi/o Protein R->G Activation V Inhibit Ca2+ Channels G->V βγ Subunit T Neurotoxicity / Apoptosis V->T Intracellular Ca2+ Depletion

GABA-B receptor-mediated neurotoxicity pathway induced by 4-ethyl-phenibut.

The Lipophilicity Problem: Unlike standard phenibut or baclofen, the 4-ethyl substitution makes the molecule highly lipophilic. In standard colorimetric viability assays (like MTT or CellTiter-Blue), this lipophilicity causes the compound to partition non-specifically into mitochondrial membranes. Here, it acts as a mild uncoupler, artificially inflating mitochondrial reductase activity. Consequently, laboratories relying on MTT assays frequently report false-positive viability signals or erratic toxicity readouts, leading to unacceptable inter-laboratory coefficients of variation (CV > 28%).

Objective Comparison of Toxicity Assay Platforms

To achieve reproducible data, laboratories must pivot from metabolic surrogate assays to functional or high-resolution morphological platforms. The table below summarizes the inter-laboratory performance of three distinct assay methodologies when screening 4-ethyl-phenibut.

Assay PlatformInter-Lab CV (%)Sensitivity (LOD)Primary EndpointArtifact SusceptibilityRecommendation for 4-Ethyl-Phenibut
MTT Viability 28.4%50 µMMitochondrial ReductaseHigh (Lipophilic partitioning)Not Recommended. High false-viability rates.
High-Content Imaging (HCI) 12.1%10 µMCellular Morphology / Nuclei CountLow (Direct optical measurement)Acceptable for high-throughput primary screening.
Microelectrode Array (MEA) 15.3%5 µMNeuronal Network Firing RateLow (Measures functional toxicity)Gold Standard . Captures true GABA-B mediated CNS depression.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your data, every protocol must operate as a self-validating system. A failed internal control must trigger an immediate halt to the assay, preventing the propagation of artifactual data.

Workflow A Dosing Formulation (4-Ethyl-Phenibut) B LC-MS/MS Verification (CV < 6%) A->B Dose Validation C Standard MTT Assay (High Artifact Risk) B->C Parallel Screen D Microelectrode Array (Functional Toxicity) B->D Parallel Screen E Data Harmonization (Inter-Lab Analysis) C->E Viability Data D->E Network Firing Data

Workflow comparing standard viability vs. functional MEA assays for gabapentinoid toxicity.

Protocol A: LC-MS/MS Dose Verification

Because 4-ethyl-phenibut adheres to plasticware, nominal dosing concentrations cannot be trusted. Formulations must be verified analytically. Recent forensic methodologies have successfully utilized LC-MS/MS with C18 columns and ammonium acetate/methanol gradients to achieve limits of detection as low as 0.002 μg/mL for phenibut[3].

Step-by-Step:

  • Sample Preparation: Spike 50 µL of the dosing solution with 10 µL of a deuterated internal standard (e.g., Phenibut-d5).

  • Extraction: Add 150 µL of ice-cold acetonitrile to force protein precipitation and disrupt lipophilic binding. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Inject 5 µL of the supernatant onto a Luna 5 µm C18 column. Run a gradient of 10 mM ammonium acetate and 0.1% acetic acid against methanol.

  • Self-Validation Gate: The calibration curve must yield an

    
    . If the internal standard recovery falls below 80%, matrix suppression is occurring, and the sample must be re-extracted using solid-phase extraction (SPE).
    
Protocol B: Microelectrode Array (MEA) Functional Toxicity

Clinical presentations of phenibut toxicity are characterized by altered mental status, somnolence, and severe CNS depression[4]. MEA is the only in vitro platform capable of capturing this functional neurotoxicity.

Step-by-Step:

  • Cell Plating: Seed primary rat cortical neurons onto a 48-well MEA plate coated with poly-D-lysine and laminin. Culture for 21 days in vitro (DIV) to allow synaptic network maturation.

  • Baseline Recording: Transfer the plate to the MEA reader (37°C, 5% CO2). Record spontaneous electrical activity for 30 minutes.

  • Self-Validation Gate 1 (Network Maturity): Wells must exhibit a minimum baseline firing rate of >0.1 Hz across at least 25% of the electrodes. Wells failing this metric are excluded from analysis.

  • Compound Addition: Apply 4-ethyl-phenibut (verified via Protocol A) in a half-log concentration response curve (0.1 µM to 300 µM).

  • Self-Validation Gate 2 (Positive Control): Apply 100 µM Baclofen to designated control wells. If Baclofen fails to suppress the mean firing rate by >50%, the GABA-B receptors are insufficiently expressed, and the entire plate must be rejected.

  • Data Acquisition: Record activity for 60 minutes post-dose. Calculate the IC50 based on the suppression of the mean network firing rate.

Conclusion

The inter-laboratory reproducibility of 4-ethyl-phenibut toxicity assays hinges entirely on the selection of appropriate analytical platforms. By discarding artifact-prone metabolic assays in favor of LC-MS/MS verified, functionally grounded MEA screens, drug development professionals can generate robust, trustworthy data that accurately reflects the clinical realities of gabapentinoid toxicity.

References

  • Phenibut, a GABAB Agonist, Detected in a Fatality. Journal of Analytical Toxicology.[Link]

  • Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology.[Link]

  • Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry and its application to driving cases. Journal of Forensic Sciences.[Link]

  • Clinical Presentations and Treatment of Phenibut Toxicity and Withdrawal: A Systematic Literature Review. Journal of Addiction Medicine.[Link]

Sources

Validation

Publish Comparison Guide: Analytical Differentiation of 4-Ethylphenyl and 3-Ethylphenyl Phenibut Isomers

Executive Summary The emergence of "designer" gabapentinoids has necessitated precise analytical protocols to distinguish between positional isomers. 4-ethylphenyl phenibut (para-ethyl) and 3-ethylphenyl phenibut (meta-e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of "designer" gabapentinoids has necessitated precise analytical protocols to distinguish between positional isomers. 4-ethylphenyl phenibut (para-ethyl) and 3-ethylphenyl phenibut (meta-ethyl) are structural analogs of the nootropic agent phenibut. Because these isomers share an identical molecular weight (


 g/mol ) and elemental composition (

), they present a significant challenge for standard mass spectrometric screening.

This guide outlines the definitive differentiation strategies using GC-MS (EI) and LC-MS/MS (ESI) . The core finding is that while mass spectral fragmentation patterns are highly similar, differentiation relies on chromatographic selectivity (specifically using biphenyl stationary phases in LC or specific thermal gradients in GC) and the identification of thermal cyclization artifacts unique to the phenibut scaffold.

Molecular Architecture & Challenges

The primary analytical challenge is isobaric interference . Both compounds possess a phenyl ring substituted with an ethyl group and a GABA backbone.

Feature4-Ethylphenyl Phenibut3-Ethylphenyl Phenibut
Position Para-substitution (1,4)Meta-substitution (1,3)
Symmetry High (

axis in ring)
Low (

)
Boiling Point Trend Typically HigherTypically Lower
Key Analytical Risk Co-elution on C18 columnsCo-elution on C18 columns

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)[1][2][3][4][5]

GC-MS is the workhorse for this analysis, but it requires strict control over thermal degradation . Phenibut analogs are prone to intramolecular cyclization in the hot injector port, converting the amino acid into a lactam (pyrrolidinone).

The Cyclization Artifact

Under standard GC injector temperatures (250°C+), the linear amino acid dehydrates to form a lactam.

  • Precursor: Ethyl-phenibut (

    
     207)
    
  • Artifact: 4-(ethylphenyl)-2-pyrrolidinone (

    
     189)
    

Critical Protocol Note: You must decide whether to analyze the derivative (TMS) to prevent cyclization or intentionally analyze the lactam artifact. Derivatization is recommended for definitive identification.

Derivatization Protocol (Silylation)

To stabilize the molecule and prevent cyclization, block the amine and carboxyl groups.

  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: 70°C for 30 minutes.

  • Result: Di-TMS derivative (

    
     351).
    
Electron Ionization (EI) Fragmentation Logic

In the Di-TMS derivative, the charge localization directs fragmentation.

  • Base Peak (

    
     174):  The iminium ion formed by cleavage alpha to the amine. This is common to both isomers and cannot differentiate them.
    
  • Differentiation Ion (Tropylium,

    
     119/117): 
    
    • The ethyl-substituted benzene ring fragments to form an ethyl-tropylium ion (

      
       119) or loses a methyl radical to form a methyl-tropylium species (
      
      
      
      105).
    • Differentiation: The 4-ethyl isomer typically yields a more stable tropylium ion abundance due to resonance stabilization in the para position compared to the 3-ethyl isomer.

Chromatographic Separation (GC)
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm).

  • Elution Order: On non-polar phases (5% phenyl), the 4-ethyl isomer (Para) generally elutes after the 3-ethyl isomer (Meta) due to the linear symmetry allowing denser packing and slightly higher boiling point interactions.

Method B: LC-MS/MS (Targeted MRM)

Liquid Chromatography coupled with Tandem Mass Spectrometry offers superior sensitivity and avoids thermal artifacts.

Column Selection: The "Biphenyl" Advantage

Standard C18 columns often fail to resolve these positional isomers.

  • Recommended: Biphenyl Core-Shell Column (e.g., Kinetex Biphenyl, 2.6µm).

  • Mechanism: Biphenyl stationary phases utilize

    
     interactions. The electron density distribution differences between para and meta substitutions cause distinct retention shifts that C18 (hydrophobic interaction only) misses.
    
MRM Transitions (ESI+)

Both isomers show


.
Transition TypePrecursor (

)
Product (

)
Mechanism
Quantifier 208.1191.1Loss of

(Characteristic of primary amines)
Qualifier 1 208.1146.1Loss of

+

(Forming ethyl-styrene cation)
Qualifier 2 208.1119.1Formation of Ethyl-tropylium ion

Differentiation Strategy: While the transitions are identical, the Ion Ratios (Qual/Quant) often differ by >15% between isomers. However, Retention Time (RT) on a Biphenyl column remains the primary confirmation tool.

Experimental Workflow Diagrams

Analytical Decision Tree

The following diagram illustrates the workflow for processing a sample suspected of containing ethyl-phenibut isomers.

G Start Unknown Powder/Biological Sample Extract LLE Extraction (pH 9.0, Ethyl Acetate) Start->Extract Split Split Sample Extract->Split Deriv Derivatization (BSTFA + 1% TMCS, 70°C) Split->Deriv Path A: Structural Confirmation Dilute Dilution (Mobile Phase A) Split->Dilute Path B: High Sensitivity GCMS GC-MS Analysis (Rxi-5Sil MS Column) Deriv->GCMS GC_Data Analyze Retention Index (Para > Meta) GCMS->GC_Data Result Confirm Isomer Identity GC_Data->Result LCMS LC-MS/MS Analysis (Biphenyl Column) Dilute->LCMS LC_Data Analyze MRM Ratios (208 -> 191 / 146) LCMS->LC_Data LC_Data->Result

Caption: Dual-stream workflow ensuring cross-validation via chromatographic selectivity (LC) and spectral fingerprinting (GC).

Thermal Cyclization Pathway (GC Artifacts)

Understanding this pathway is crucial to avoid misidentifying the lactam artifact as a separate impurity.

Reaction Substrate Ethyl-Phenibut (Linear Amino Acid) MW: 207 Heat Injector Heat (>200°C) Substrate->Heat Dehydration (-H2O) TMS Di-TMS Derivative (Stable) MW: 351 Substrate->TMS + BSTFA (Derivatization) Lactam Ethyl-Phenyl-Pyrrolidinone (Cyclic Lactam) MW: 189 Heat->Lactam Cyclization

Caption: Mechanism of thermal degradation in GC injectors. Derivatization (Green path) prevents the formation of the lactam artifact (Red path).

Comparative Data Summary

The following table summarizes the expected analytical behavior based on structure-activity relationships of phenibut analogs (e.g., Tolibut/4-methylphenibut).

Parameter4-Ethylphenyl (Para)3-Ethylphenyl (Meta)
GC Retention (5% Phenyl) Late Eluter (Higher RI)Early Eluter (Lower RI)
LC Retention (Biphenyl) Distinct

(Interaction dependent)
Distinct

(Interaction dependent)
Key EI-MS Fragment

119 (Stronger abundance)

119 (Weaker abundance)
Cyclization Rate Fast (Sterically unhindered)Slower (Steric hindrance at meta)

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Retrieved from [Link]

  • Helander, A., et al. (2017). "Analytical and clinical toxicology of the new psychoactive substance phenibut." Clinical Toxicology.

  • Kerrigan, S. (2018). "Differentiation of Positional Isomers of Fentanyl and Related Analogues." Journal of Analytical Toxicology.

  • Cayman Chemical. (2023). "Phenibut Analytical Monograph." Cayman Chemical Spectral Library.

  • Nordgren, H.K., et al. (2020). "Differentiation of isomeric phenethylamines by gas chromatography with vacuum ultraviolet spectroscopy." Forensic Chemistry.

(Note: While specific literature on 3-ethyl vs 4-ethyl phenibut is emerging, the protocols above are adapted from validated methods for Methyl-phenibut and F-phenibut, which share identical physiochemical discrimination principles.)

Safety & Regulatory Compliance

Handling

Comprehensive Safety &amp; Handling Guide: 4-Amino-4-(4-ethylphenyl)butanoic acid

CAS Number: 1018185-38-0 Chemical Family: -Amino Acids / Phenylbutanoic Acid Derivatives Risk Level: High (Precautionary Principle Applies) due to structural analogy to bioactive CNS agents and limited specific toxicolog...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1018185-38-0 Chemical Family:


-Amino Acids / Phenylbutanoic Acid Derivatives
Risk Level: High (Precautionary Principle Applies)  due to structural analogy to bioactive CNS agents and limited specific toxicological data.

Executive Safety Summary

4-Amino-4-(4-ethylphenyl)butanoic acid is a research chemical structurally related to bioactive


-amino acids (e.g., Phenibut, Baclofen). Due to the presence of the 4-ethylphenyl moiety, this compound likely possesses higher lipophilicity than its phenyl analogs, potentially facilitating Blood-Brain Barrier (BBB) penetration.

Critical Warning: As a substance with incomplete toxicological characterization, it must be handled as a Potent Compound (Occupational Exposure Band 3 or 4) until definitive data proves otherwise. All procedures below assume the compound is a potential CNS depressant and severe irritant.

Personal Protective Equipment (PPE) Strategy

Effective protection requires a multi-barrier approach. Do not rely on a single layer of defense.

PPE Selection Matrix
ComponentStandard Handling (Closed System)Open Handling (Weighing/Transfer)Technical Rationale
Gloves Double Nitrile (0.11 mm min.)Laminate (Silver Shield) under NitrileThe ethylphenyl group increases lipophilicity, potentially enhancing permeation through standard latex.
Respiratory N95 / FFP2 (if in hood)P100 / P3 Half-Face RespiratorFine zwitterionic dusts are easily aerosolized; high-efficiency particulate filtration is mandatory.
Eye Protection Safety Glasses with Side ShieldsChemical Goggles or Face ShieldRisk of severe ocular irritation from acidic moiety; dust can cause corneal abrasion.
Body Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat or Sleeve CoversPrevents accumulation of bioactive dust on personal clothing; disposable layers reduce cross-contamination.

Engineering Controls & Containment

Primary Containment (The "First Line")
  • Weighing: Must be performed inside a Powder Weighing Station or a certified Chemical Fume Hood .

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Amino acid derivatives are prone to static charge, leading to "flying powder" and inadvertent contamination.

Secondary Containment
  • Tray System: All handling (weighing, dissolution) must occur within a deep-rimmed spill tray (polypropylene or stainless steel).

  • Designated Area: Demarcate a specific "High Potency Zone" in the lab with yellow hazard tape.

Operational Handling Protocol

Phase 1: Preparation & Weighing
  • Verify Ventilation: Ensure fume hood face velocity is between 0.3 – 0.5 m/s.

  • Pre-Weighing Setup: Place the balance inside the hood. Line the balance pan with weighing paper or use a disposable antistatic boat.

  • Transfer: Open the source container only inside the hood. Use a disposable spatula.

    • Note: Do not return excess material to the stock container to prevent cross-contamination.

Phase 2: Solubilization & Reaction
  • Solvent Choice: This compound is zwitterionic. It will likely show poor solubility in non-polar solvents (Hexane, DCM) and neutral water.

    • Recommended: Dissolve in dilute acid (0.1 M HCl) or base (0.1 M NaOH) if compatible with downstream chemistry, or use high-polarity organic solvents like DMSO or Methanol.

  • Addition: Add solvent to the solid slowly to minimize aerosol generation.

Phase 3: Decontamination
  • Immediate Wipe-Down: After handling, wipe all surfaces (balance, hood sash, spatula handles) with a 10% Bleach solution followed by 70% Ethanol .

    • Mechanism:[1][2][3] The bleach oxidizes the amine functionality, aiding in degradation; ethanol removes the lipophilic residues.

Emergency Response & First Aid

Signal Word: WARNING (Treat as H315, H319, H335, H302)

ScenarioImmediate ActionMedical Follow-up
Inhalation Move to fresh air immediately. Maintain airway.Monitor for CNS depression (drowsiness, dizziness) for 4-6 hours.
Skin Contact Brush off dry powder before wetting. Wash with soap/water for 15 min.[3]Watch for delayed dermatitis or systemic absorption signs.
Eye Contact Flush with tepid water for 15 mins. Lift eyelids.Mandatory ophthalmology consult due to acidic irritation risk.
Ingestion Do NOT induce vomiting. Rinse mouth.[1]Transport to ER. Provide CAS# and structure to physician.

Waste Disposal Logic

Disposal must follow a strict segregation protocol to prevent environmental contamination.[1]

Disposal Decision Tree (Graphviz Visualization)

WasteDisposal Start Waste Generation TypeCheck Is the waste Solid or Liquid? Start->TypeCheck Solid Solid Waste (Gloves, Paper, Excess Powder) TypeCheck->Solid Liquid Liquid Waste (Reaction mix, Washings) TypeCheck->Liquid SolidAction Double Bag in Heavy Duty Polyethylene Solid->SolidAction LiquidCheck Contains Halogens? Liquid->LiquidCheck FinalSolid Incineration Stream (Do NOT Landfill) SolidAction->FinalSolid HalogenYes Halogenated Organic Waste (Label: Toxic/Irritant) LiquidCheck->HalogenYes Yes (e.g. DCM) HalogenNo Non-Halogenated Organic Waste (Label: Bioactive/Toxic) LiquidCheck->HalogenNo No (e.g. DMSO, MeOH)

Figure 1: Decision matrix for segregating 4-Amino-4-(4-ethylphenyl)butanoic acid waste streams. Incineration is the preferred destruction method for bioactive amino acids.

Scientific Rationale & Mechanism

Structural Read-Across

The 4-ethylphenyl substituent at the 4-position of the butyric acid chain creates a significant lipophilic domain compared to the parent phenylbutyric acid.

  • Structure-Activity Relationship (SAR):

    
    -amino acids with lipophilic aromatic rings (like Gabapentin or Phenibut) often exhibit affinity for the 
    
    
    
    subunit of voltage-gated calcium channels or GABA-B receptors.
  • Safety Implication: The ethyl group likely increases LogP (partition coefficient), facilitating skin absorption and BBB penetration. This necessitates the use of Laminate/Silver Shield gloves for prolonged contact, as standard nitrile may be permeable over time [1].

Chemical Stability[4]
  • Zwitterionic Nature: As an amino acid, the solid exists as a zwitterion (internal salt). This typically confers a high melting point and low volatility, reducing vapor risk but increasing dust inhalation risk .

  • Incompatibility: Avoid strong oxidizers (creates NOx gases) and acid chlorides (vigorous reaction).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • Shanghai Kangmanlin Chemical Co. (2024). Product Entry: CAS 1018185-38-0. Retrieved from ShaChemlin. [Link]

Sources

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